B1576153 LsbA

LsbA

Cat. No.: B1576153
Attention: For research use only. Not for human or veterinary use.
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Description

LsbA is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

bioactivity

Gram+,

sequence

FKKKKRNIGTFVFFAIALFCTVMFAYLLLTNQYVPIDYNVPRYA

Origin of Product

United States

Foundational & Exploratory

The Role of LsbA (Lmo1059) in the Pathogenesis of Listeria monocytogenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Listeria monocytogenes, a facultative intracellular pathogen, poses a significant threat to public health due to its ability to cause severe invasive infections. The bacterium's success as a pathogen is intricately linked to its capacity to counteract host-derived oxidative stress. This technical guide provides an in-depth analysis of the LsbA protein (Lmo1059), a key player in the oxidative stress response of Listeria monocytogenes. We will explore its function, the signaling pathways it influences, and the experimental methodologies used to elucidate its role. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of bacterial pathogenesis and the development of novel antimicrobial strategies.

Introduction

Listeria monocytogenes is a Gram-positive bacterium responsible for listeriosis, a serious foodborne illness with high mortality rates, particularly in immunocompromised individuals, pregnant women, and the elderly. A critical aspect of its virulence is the ability to survive and replicate within host cells, where it is exposed to various stress conditions, including oxidative stress generated by the host's innate immune response. The bacterium has evolved sophisticated mechanisms to mitigate oxidative damage, ensuring its survival and propagation.

One such mechanism involves the Dsb (disulfide bond formation) family of proteins. While extensively studied in Gram-negative bacteria, their role in Gram-positive pathogens like L. monocytogenes is an emerging area of research. This guide focuses on the characterization and function of the DsbA family protein Lmo1059, herein referred to as this compound (Listeria DsbA-like protein), and its significant contribution to oxidative stress tolerance and virulence.

Core Function of this compound (Lmo1059)

This compound is a crucial component of the antioxidant defense system in Listeria monocytogenes. Its primary function is to catalyze the reduction of oxidized glutathione (GSSG), a key process in maintaining the redox balance within the bacterial cell.[1] This activity is dependent on the presence of two critical cysteine residues, Cys36 and Cys39, which form the active site of the enzyme.[1][2]

Role in Oxidative Stress Tolerance

The deletion of the this compound gene (Δthis compound) renders L. monocytogenes significantly more susceptible to thiol-specific oxidative stress induced by agents like diamide.[1] This heightened sensitivity underscores the protein's vital role in protecting the bacterium from oxidative damage. The Cys36 residue has been identified as the key amino acid for this protective function.[1][2]

Contribution to Virulence

Beyond its role in stress tolerance, this compound plays a multifaceted role in the pathogenesis of L. monocytogenes. Studies have shown that the absence of this compound leads to a notable reduction in the bacterium's ability to adhere to and invade host cells.[1][2] Interestingly, while adhesion and invasion are diminished, the cell-to-cell spread of the Δthis compound mutant is reportedly increased, suggesting a complex regulatory role for this compound during the infection cycle.[1][2]

Quantitative Data on this compound Function

The following tables summarize the key quantitative findings from studies on this compound (Lmo1059), providing a clear comparison of the wild-type strain with the Δthis compound mutant and complemented strains.

StrainConditionSurvival Rate (%)Fold Change vs. Wild-Type
Wild-Type10 mM H₂O₂~60%-
Δthis compound10 mM H₂O₂~30%~0.5
Δthis compound + p-lsbA10 mM H₂O₂~70%~1.17
Wild-Type2 mM Diamide~80%-
Δthis compound2 mM Diamide~20%~0.25
Δthis compound + p-lsbA2 mM Diamide~90%~1.13
Data are approximated from graphical representations in the source literature and are intended for comparative purposes.
StrainAdhesion to Caco-2 cells (%)Fold Change vs. Wild-TypeInvasion of Caco-2 cells (%)Fold Change vs. Wild-Type
Wild-Type100-100-
Δthis compound~50~0.5~40~0.4
Δthis compound + p-lsbA~110~1.1~120~1.2
Relative adhesion and invasion percentages are normalized to the wild-type strain.

Signaling and Molecular Interactions

This compound is an integral part of the cellular machinery that Listeria monocytogenes employs to counteract oxidative stress. It functions in concert with other well-established antioxidant systems, namely the thioredoxin (Trx) and glutaredoxin (Grx) systems.[1][3] While the precise signaling cascade involving this compound is still under investigation, it is clear that the Dsb system, to which this compound belongs, provides a crucial layer of defense against oxidative damage.

The diagram below illustrates the current understanding of the functional relationships between these systems in response to oxidative stress.

Functional Relationship of Antioxidant Systems in L. monocytogenes Oxidative Stress Oxidative Stress This compound (Dsb System) This compound (Dsb System) Oxidative Stress->this compound (Dsb System) Trx System Trx System Oxidative Stress->Trx System Grx System Grx System Oxidative Stress->Grx System Redox Homeostasis Redox Homeostasis This compound (Dsb System)->Redox Homeostasis Trx System->Redox Homeostasis Grx System->Redox Homeostasis Bacterial Survival & Virulence Bacterial Survival & Virulence Redox Homeostasis->Bacterial Survival & Virulence Workflow for Generating a Gene Deletion Mutant A 1. Amplify upstream & downstream flanking regions of this compound by PCR B 2. Ligate flanking regions to create a deletion cassette A->B C 3. Clone deletion cassette into a suicide vector (e.g., pKSV7) B->C D 4. Transform the recombinant plasmid into E. coli C->D E 5. Conjugate the plasmid into L. monocytogenes D->E F 6. Select for single-crossover integrants (antibiotic resistance) E->F G 7. Induce second crossover event (e.g., temperature shift) F->G H 8. Screen for loss of vector and deletion of this compound (PCR & sequencing) G->H

References

The Pivotal Role of DsbA Family Proteins in Bacterial Pathogenesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the exploration of novel therapeutic strategies. One promising approach is the development of anti-virulence agents that disarm pathogens without directly killing them, thereby potentially reducing the selection pressure for resistance. The DsbA family of proteins, periplasmic thiol:disulfide oxidoreductases, represents a compelling target for such strategies. These enzymes are central to the correct folding and function of a plethora of virulence factors in Gram-negative bacteria. By catalyzing the formation of disulfide bonds in secreted and cell-surface proteins, DsbA proteins are indispensable for bacterial adhesion, motility, toxin secretion, and the integrity of secretion systems. This technical guide provides an in-depth overview of the DsbA family's role in bacterial pathogenesis, detailing their mechanism of action, diverse substrates, and the impact of their inhibition on virulence. It also presents key experimental methodologies and quantitative data to aid researchers in this critical field.

Introduction: The DsbA Family - Master Catalysts of Virulence

In the oxidizing environment of the bacterial periplasm, the correct folding of many proteins destined for the cell exterior is dependent on the formation of stabilizing disulfide bonds. The Dsb (disulfide bond) family of enzymes orchestrates this crucial process.[1] At the forefront of this pathway is DsbA, a potent thiol:disulfide oxidoreductase that initiates the disulfide bond formation cascade.[1][2] DsbA catalyzes the oxidation of pairs of cysteine residues in nascent polypeptide chains as they are translocated into the periplasm.[1][3] The functional integrity of numerous bacterial virulence factors, including toxins, adhesins, and components of secretion systems, is critically dependent on DsbA-mediated disulfide bond formation.[4] Consequently, bacteria lacking a functional DsbA often exhibit attenuated virulence, making this enzyme an attractive target for the development of novel anti-infective therapies.[5]

The DsbA Catalytic Cycle and Pathway

The DsbA-mediated disulfide bond formation is a cyclical process involving its interaction with the inner membrane protein DsbB.[2][4]

  • Substrate Oxidation: Oxidized DsbA, with its active site Cys-X-X-Cys motif in a disulfide state, interacts with a reduced substrate protein containing two free thiol groups.[1][6]

  • Mixed Disulfide Intermediate: A transient mixed-disulfide intermediate is formed between a cysteine residue of DsbA and one from the substrate.[6]

  • Substrate Release: This intermediate is rapidly resolved, resulting in the formation of a disulfide bond within the substrate protein and the reduction of DsbA's active site.[6]

  • DsbA Re-oxidation: The reduced DsbA is then re-oxidized by the inner membrane protein DsbB, which transfers the electrons to the quinone pool and ultimately to terminal electron acceptors like oxygen.[2][4]

This efficient recycling mechanism ensures a constant supply of oxidized DsbA to facilitate the folding of a multitude of substrate proteins.[7] In cases where incorrect disulfide bonds are formed, a separate isomerization pathway involving DsbC and DsbD corrects these errors.[3][4]

DsbA_Catalytic_Cycle cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_electron_transport Electron Transport Chain DsbA_ox DsbA (Oxidized) Cys-S-S-Cys Intermediate Mixed Disulfide Intermediate DsbA_ox->Intermediate 1. Substrate Binding DsbA_red DsbA (Reduced) Cys-SH HS-Cys DsbB DsbB DsbA_red->DsbB 3. Re-oxidation Substrate_red Reduced Substrate (2x -SH) Substrate_red->Intermediate Substrate_ox Oxidized Substrate (-S-S-) Intermediate->DsbA_red 2. Disulfide Transfer Intermediate->Substrate_ox DsbB->DsbA_ox Quinone Quinone Pool DsbB->Quinone e⁻ O2 O₂ Quinone->O2 e⁻ H2O H₂O O2->H2O

Caption: The DsbA/DsbB oxidative folding pathway in the bacterial periplasm.

DsbA Substrates: The Arsenal of Bacterial Pathogenesis

The substrate repertoire of DsbA is extensive and diverse, encompassing a wide array of proteins crucial for bacterial survival and virulence. The broad substrate specificity of DsbA is a key factor in its central role in pathogenesis.[4] Deletion of dsbA has pleiotropic effects, impacting multiple virulence-associated phenotypes.[4][5]

Table 1: Selected DsbA-Dependent Virulence Factors in Pathogenic Bacteria

Bacterial SpeciesVirulence Factor (Substrate)FunctionReference(s)
Uropathogenic Escherichia coli (UPEC)PapDChaperone for P fimbriae assembly (adhesion)[4]
Enteropathogenic E. coli (EPEC)EspPAutotransporter serine protease[4]
Vibrio choleraeTcpG, CtxACholera toxin assembly and secretion[8]
Pseudomonas aeruginosaElastase, Exotoxin ASecreted toxins, Type III secretion system components[9]
Salmonella enterica serovar TyphimuriumFlgI, PefAFlagellar motor component (motility), plasmid-encoded fimbriae[2][4]
Burkholderia pseudomalleiUnknownGeneral virulence[4]
Dickeya solaniPectinases, Cellulases, ProteasesPlant cell wall degrading enzymes
Erwinia carotovoraMultiple secreted enzymesVirulence factors in plant pathogenesis[8]
Yersinia pestisYscCComponent of the Type III secretion system
Serratia marcescensT6SS componentsType VI Secretion System assembly and function[10]

The Role of DsbA in Key Pathogenic Processes

DsbA's influence extends to virtually every stage of the infection process, from initial colonization to the dissemination of toxins.

Adhesion and Biofilm Formation

The initial step in many bacterial infections is adherence to host tissues, a process often mediated by fimbriae or pili.[5] The assembly and stability of these adhesive structures are frequently dependent on DsbA-mediated disulfide bond formation in their chaperone and subunit components. For instance, in uropathogenic E. coli (UPEC), the chaperone PapD requires a DsbA-catalyzed disulfide bond to correctly fold and assemble P fimbriae, which are crucial for bladder colonization.[4]

Motility

Flagellar motility is essential for many pathogens to reach their site of infection and to disseminate within the host. The bacterial flagellum is a complex nanomachine, and some of its components require disulfide bonds for proper assembly and function. In Salmonella enterica and E. coli, the P-ring component of the flagellar motor, FlgI, is a DsbA substrate.[4] Consequently, dsbA mutants are often non-motile.[4]

Toxin Secretion and Function

Many potent bacterial toxins, such as cholera toxin in Vibrio cholerae and heat-labile enterotoxin in E. coli, are complex multi-subunit proteins that require disulfide bonds for their proper assembly and stability.[9] DsbA is critical for the formation of these bonds, and in its absence, the toxins are often misfolded and non-functional.[9]

Secretion Systems

Bacteria employ sophisticated secretion systems to deliver effector proteins into host cells or the extracellular environment. The structural integrity and function of several components of these systems, particularly the Type III and Type VI Secretion Systems (T3SS and T6SS), rely on DsbA.[4][10] For example, in Yersinia pestis, the outer membrane component of the T3SS, YscC, is a DsbA substrate.[9] In Serratia marcescens, DsbA is required for the proper deployment of the T6SS, a key weapon in inter-bacterial competition.[10]

DsbA as a Target for Anti-Virulence Drug Development

The central role of DsbA in bacterial pathogenesis, coupled with its low sequence identity to human proteins, makes it an attractive target for the development of novel anti-virulence agents.[4][11] The goal of DsbA inhibitors is not to kill the bacteria, but to disarm them, rendering them incapable of causing disease. This approach is hypothesized to exert less selective pressure for the development of drug resistance compared to traditional antibiotics.[11][12]

Several strategies are being explored to identify and develop DsbA inhibitors, including fragment-based drug discovery, high-throughput screening, and structure-based drug design.[4][11] A number of small molecule inhibitors have been identified that bind to the hydrophobic groove adjacent to the DsbA active site, thereby inhibiting its function.[13][14] These inhibitors have been shown to attenuate virulence in cellular and animal models of infection.[12][13]

DsbA_Inhibitor_Workflow cluster_discovery Inhibitor Discovery cluster_optimization Lead Optimization cluster_validation In Vitro & In Vivo Validation Screening High-Throughput Screening (e.g., Fragment-based) Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vitro In Vitro Assays (Enzyme Inhibition, Motility) Lead_Opt->In_Vitro Cell_Based Cell-Based Assays (Virulence Factor Secretion) In_Vitro->Cell_Based Animal_Models Animal Models of Infection Cell_Based->Animal_Models Final_Compound Optimized DsbA Inhibitor Animal_Models->Final_Compound

Caption: A generalized workflow for the discovery and development of DsbA inhibitors.

Key Experimental Methodologies

The study of DsbA function and the evaluation of its inhibitors rely on a variety of experimental techniques. Below are summaries of key methodologies.

DsbA Activity Assays
  • Insulin Reduction Assay: This is a classic method to measure the disulfide reductase activity of DsbA in vitro. The reduction of insulin's disulfide bonds by a reducing agent like dithiothreitol (DTT) in the presence of DsbA leads to the precipitation of the insulin B chain, which can be monitored spectrophotometrically as an increase in turbidity at 650 nm.

  • Peptide Oxidation Assay: This assay directly measures the oxidase activity of DsbA. A fluorescently labeled peptide containing two cysteine residues is used as a substrate. Upon oxidation by DsbA and formation of a disulfide bond, a change in fluorescence (e.g., due to FRET) is observed, allowing for real-time monitoring of the reaction kinetics.[15]

Cell-Based Phenotypic Assays
  • Motility Assay: The effect of dsbA deletion or inhibition on bacterial motility is often assessed using soft agar plates. Bacteria are inoculated into the center of the plate, and the diameter of the resulting swarm is measured after a period of incubation. A reduced swarm diameter compared to the wild-type indicates a motility defect.[13][14]

  • Virulence Factor Secretion/Activity Assays: The impact of DsbA on the secretion of specific virulence factors can be quantified. For example, the activity of secreted proteases or pectinases can be measured using plate assays with skim milk or pectin-containing agar, respectively, where a zone of clearing indicates enzyme activity.[16][17] The amount of secreted proteins can also be analyzed by SDS-PAGE and Western blotting.

  • β-Galactosidase Folding Reporter Assay: A specialized reporter system can be used to monitor DsbA activity within the periplasm. In this system, β-galactosidase is engineered with disulfide bonds that are required for its activity and is targeted to the periplasm. The level of β-galactosidase activity, measured using a chromogenic substrate like ONPG or X-gal, serves as a proxy for DsbA-mediated disulfide bond formation.[4][18]

Virulence Assays in Animal Models

To assess the overall impact of DsbA on pathogenicity, animal models of infection are indispensable. These models can range from simple invertebrate models like Galleria mellonella to more complex mammalian models, such as murine models of urinary tract infection, pneumonia, or sepsis. The virulence of a dsbA mutant or a wild-type strain treated with a DsbA inhibitor is typically evaluated by determining the median lethal dose (LD50) or by monitoring bacterial colonization of specific organs and the overall survival of the infected animals.[4][12]

Conclusion and Future Directions

DsbA family proteins are undeniably critical players in the pathogenesis of a wide range of Gram-negative bacteria. Their central role in the folding and function of numerous virulence factors makes them a highly attractive target for the development of novel anti-virulence drugs. The ongoing research into the diverse DsbA homologues across different bacterial species will likely reveal further nuances in their substrate specificity and regulation, providing more opportunities for targeted therapeutic interventions.[3][13] The development of potent and specific DsbA inhibitors holds the promise of a new class of antibacterial agents that can be used alone or in combination with existing antibiotics to combat the growing threat of multidrug-resistant infections.[19] Further research is needed to advance promising lead compounds through preclinical and clinical development and to fully validate the "evolution-proof" nature of anti-virulence therapies targeting DsbA.[12]

References

The Role of the DsbA Family Protein Lmo1059 in the Oxidative Stress Response of Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Listeria monocytogenes is a facultative intracellular pathogen renowned for its remarkable ability to survive and proliferate in diverse and challenging environments, from soil and food processing facilities to the harsh conditions within a mammalian host.[1][2] A critical aspect of its resilience is a sophisticated and robust oxidative stress response system. This guide provides an in-depth examination of a key component of this system, the DsbA family protein Lmo1059, which plays a crucial role in tolerance to oxidative stress, particularly thiol-specific stress, and contributes to the overall virulence of this formidable pathogen. While the query specified "LsbA," current literature strongly indicates this to be a likely reference to the DsbA family protein, Lmo1059, which is the focus of this document. We will also provide a broader overview of the general oxidative stress response mechanisms in Listeria monocytogenes to offer a comprehensive context.

The DsbA Family Protein Lmo1059: A Key Player in Thiol-Specific Oxidative Stress

Lmo1059 is a protein belonging to the DsbA family, known for their function in catalyzing the formation of disulfide bonds in proteins.[1][2] In Listeria monocytogenes, Lmo1059 is a significant contributor to the antioxidant stress system, working in concert with other protective mechanisms to ensure bacterial survival and facilitate intracellular infection.[2]

Mechanism of Action

Lmo1059 exhibits potent oxidized glutathione (GSSG) reductase activity, indicating its capacity to participate in the reduction of GSSG and maintain cellular redox balance.[2] This activity is dependent on two key cysteine residues, Cys36 and Cys39.[2] The CXXC catalytic motif is characteristic of Dsb proteins and is central to their function in forming disulfide bonds in nascent proteins.[1]

Under conditions of thiol-specific oxidative stress, such as exposure to diamide, Lmo1059 is critical for bacterial survival.[2] Diamide is an electrophilic compound that induces disulfide bond formation, thereby depleting cellular protein thiols.[2] The Cys36 residue of Lmo1059 is particularly crucial for mediating this resistance.[3] It is hypothesized that the Cys36 residue is involved in the formation of intermolecular disulfide bonds with oxidized proteins, thereby mitigating the damage caused by thiol-oxidizing agents.[2]

Quantitative Data on Lmo1059 Function

The following table summarizes the key quantitative findings related to the function of Lmo1059 in Listeria monocytogenes under oxidative stress conditions.

Parameter AssessedStrain(s)ConditionObservationReference
Survival under Oxidative Stress Wild-type (EGD-e), Δlmo1059, Complemented (CΔlmo1059)10 mM H₂O₂No significant difference in survival among the strains.[1]
Wild-type (EGD-e), Δlmo1059, Complemented (CΔlmo1059)Diamide (1 mM, 1.5 mM, 2 mM)Δlmo1059 showed significantly reduced survival compared to wild-type and complemented strains.[2][3]
GSSG Reductase Activity Purified Lmo1059 proteinIn vitro assayLmo1059 efficiently catalyzes the reduction of oxidized glutathione (GSSG).[2][3]
Role of Cysteine Residues Lmo1059 Cys36S and Cys39S mutantsDiamide stressThe Cys36S mutant exhibited strongly impaired antioxidant stress ability, similar to the Δlmo1059 strain.[2][3]
Virulence in Mice Wild-type, Δlmo1059Intraperitoneal infection in ICR mice (~1 × 10⁶ CFU)No significant difference in bacterial loads in livers and spleens at 24 and 48 hours post-infection.[3]

General Oxidative Stress Response in Listeria monocytogenes

The response of Listeria monocytogenes to oxidative stress is a multi-layered defense system involving a network of regulators and effector proteins. This system is crucial for survival both in the environment and during infection, where the pathogen encounters reactive oxygen species (ROS) generated by the host's immune cells.[4][5]

Key Regulators

Two of the most important regulators of the oxidative stress response in Listeria monocytogenes are the alternative sigma factor B (σB) and the peroxide-responsive transcriptional repressor PerR.

  • Sigma B (σB): σB is a central regulator of the general stress response and controls the expression of a large regulon of over 150 genes.[5][6] This regulon includes genes involved in responding to various stresses, including oxidative stress, as well as virulence factors.[7] However, the precise role of σB in oxidative stress is complex, with some studies showing that a lack of σB can lead to hyperresistance to H₂O₂ in the stationary phase.[8][9]

  • PerR: PerR is a metalloregulatory protein that senses peroxide stress.[1][10] In the presence of Fe(II) and the absence of peroxide stress, PerR binds to DNA and represses the expression of genes involved in peroxide detoxification.[1] When peroxide is present, it oxidizes the Fe(II)-bound PerR, causing it to dissociate from the DNA and leading to the derepression of the PerR regulon.[1] Strains lacking perR are more sensitive to peroxide stress and show reduced virulence.[1][10]

Effector Proteins

The protective arsenal against oxidative stress in Listeria monocytogenes includes several key enzymes:

  • Catalase (Kat): This enzyme detoxifies hydrogen peroxide (H₂O₂) by converting it into water and oxygen.[5][11] While important for aerobic growth, some catalase-negative strains have been isolated from clinical cases, suggesting its role in virulence may be condition-dependent.[4][11]

  • Superoxide Dismutase (Sod): Sod converts superoxide radicals (O₂⁻) into molecular oxygen and hydrogen peroxide.[5][12] Listeria monocytogenes possesses a single manganese-dependent Sod that is important for infection.[4]

  • Glutathione Reductase: The lmo1433 gene, which is under the control of σB, encodes a glutathione reductase, highlighting the importance of the glutathione system in the oxidative stress response.[7]

Signaling Pathways and Experimental Workflows

Lmo1059 (DsbA) Mechanistic Pathway

Lmo1059_Pathway cluster_stress Oxidative Stress cluster_lmo1059 Lmo1059 Activity cluster_glutathione Glutathione System Thiol-oxidizing agent (e.g., Diamide) Thiol-oxidizing agent (e.g., Diamide) Protein (reduced, -SH) Protein (reduced, -SH) Thiol-oxidizing agent (e.g., Diamide)->Protein (reduced, -SH) Oxidizes protein thiols Lmo1059 (reduced, Cys36-SH) Lmo1059 (reduced, Cys36-SH) Lmo1059 (oxidized, Cys36-S-S-Protein) Lmo1059 (oxidized, Cys36-S-S-Protein) Lmo1059 (reduced, Cys36-SH)->Lmo1059 (oxidized, Cys36-S-S-Protein) GSSG GSSG Lmo1059 (reduced, Cys36-SH)->GSSG Reduces GSSG Lmo1059 (oxidized, Cys36-S-S-Protein)->Protein (reduced, -SH) Protein (oxidized, -S-S-) Protein (oxidized, -S-S-) Protein (reduced, -SH)->Protein (oxidized, -S-S-) Protein (oxidized, -S-S-)->Lmo1059 (reduced, Cys36-SH) Lmo1059 reduces oxidized protein 2GSH 2GSH GSSG->2GSH

Caption: Proposed mechanism of Lmo1059 in response to thiol-specific oxidative stress.

General Oxidative Stress Response in Listeria monocytogenes

General_Oxidative_Stress_Response cluster_stressors Oxidative Stressors cluster_regulators Key Regulators cluster_effectors Effector Proteins H2O2 H2O2 PerR-Fe(II) (Active repressor) PerR-Fe(II) (Active repressor) H2O2->PerR-Fe(II) (Active repressor) Oxidizes and inactivates SigB SigB H2O2->SigB Induces Superoxide (O2-) Superoxide (O2-) Sod (Superoxide Dismutase) Sod (Superoxide Dismutase) Superoxide (O2-)->Sod (Superoxide Dismutase) Substrate for Kat (Catalase) Kat (Catalase) PerR-Fe(II) (Active repressor)->Kat (Catalase) Represses PerR (Inactive) PerR (Inactive) PerR (Inactive)->Kat (Catalase) Derepression Glutathione Reductase Glutathione Reductase SigB->Glutathione Reductase Activates transcription Other stress proteins Other stress proteins SigB->Other stress proteins Activates transcription Kat (Catalase)->H2O2 Degrades Sod (Superoxide Dismutase)->H2O2 Produces

Caption: Overview of the general oxidative stress response pathways in Listeria monocytogenes.

Experimental Workflow for Assessing Oxidative Stress Survival

Experimental_Workflow cluster_prep Bacterial Culture Preparation cluster_stress Oxidative Stress Challenge cluster_analysis Analysis Start: Inoculate L. monocytogenes strains (Wild-type, Mutant, Complemented) Start: Inoculate L. monocytogenes strains (Wild-type, Mutant, Complemented) Incubate overnight at 37°C in BHI broth Incubate overnight at 37°C in BHI broth Start: Inoculate L. monocytogenes strains (Wild-type, Mutant, Complemented)->Incubate overnight at 37°C in BHI broth Subculture to mid-exponential phase (OD600 ~0.6-0.8) Subculture to mid-exponential phase (OD600 ~0.6-0.8) Incubate overnight at 37°C in BHI broth->Subculture to mid-exponential phase (OD600 ~0.6-0.8) Harvest and wash cells Harvest and wash cells Subculture to mid-exponential phase (OD600 ~0.6-0.8)->Harvest and wash cells Resuspend cells in BHI containing oxidative agent (e.g., H2O2, diamide) Resuspend cells in BHI containing oxidative agent (e.g., H2O2, diamide) Harvest and wash cells->Resuspend cells in BHI containing oxidative agent (e.g., H2O2, diamide) Incubate at 37°C for a defined time course (e.g., 0, 1, 2, 4 hours) Incubate at 37°C for a defined time course (e.g., 0, 1, 2, 4 hours) Resuspend cells in BHI containing oxidative agent (e.g., H2O2, diamide)->Incubate at 37°C for a defined time course (e.g., 0, 1, 2, 4 hours) Collect aliquots at time points Collect aliquots at time points Incubate at 37°C for a defined time course (e.g., 0, 1, 2, 4 hours)->Collect aliquots at time points Perform serial dilutions Perform serial dilutions Collect aliquots at time points->Perform serial dilutions Plate on BHI agar Plate on BHI agar Perform serial dilutions->Plate on BHI agar Incubate plates and count CFUs Incubate plates and count CFUs Plate on BHI agar->Incubate plates and count CFUs Calculate survival rate (% or log reduction) Calculate survival rate (% or log reduction) Incubate plates and count CFUs->Calculate survival rate (% or log reduction)

Caption: A typical experimental workflow for evaluating bacterial survival under oxidative stress.

Detailed Experimental Protocols

Construction of a Δlmo1059 Mutant Strain

A common method for creating a gene deletion mutant in Listeria monocytogenes is through allelic exchange using a temperature-sensitive shuttle vector.

  • Primer Design and Amplification: Design primers to amplify the upstream and downstream regions flanking the lmo1059 gene from L. monocytogenes EGD-e genomic DNA. Incorporate restriction sites into the primers for subsequent cloning.

  • Vector Construction: Ligate the amplified upstream and downstream fragments into a temperature-sensitive shuttle vector (e.g., pMAD). This creates a plasmid containing the flanking regions of lmo1059 with the coding sequence deleted.

  • Transformation into E. coli: Transform the ligation product into a suitable E. coli cloning strain (e.g., DH5α) for plasmid propagation and verification by sequencing.

  • Transformation into L. monocytogenes: Electroporate the confirmed plasmid into the wild-type L. monocytogenes strain.

  • First Crossover (Integration): Grow the transformed Listeria at a non-permissive temperature (e.g., 40°C) in the presence of an appropriate antibiotic (e.g., erythromycin) to select for single-crossover integration events where the plasmid has integrated into the chromosome.

  • Second Crossover (Excision): Culture the single-crossover integrants at a permissive temperature (e.g., 30°C) without antibiotic selection to facilitate the second crossover event, leading to the excision of the plasmid.

  • Screening for Deletion Mutants: Screen for colonies that have lost the plasmid (antibiotic-sensitive) and have the desired gene deletion. This can be done by PCR using primers that flank the lmo1059 gene, which will produce a smaller amplicon in the deletion mutant compared to the wild-type.

  • Confirmation: Confirm the deletion by DNA sequencing.

Oxidative Stress Survival Assay

This protocol is adapted from studies investigating the oxidative stress response in L. monocytogenes.[13][14]

  • Bacterial Culture: Grow L. monocytogenes strains (wild-type, mutant, and complemented) overnight in Brain Heart Infusion (BHI) broth at 37°C with shaking.

  • Subculturing: Inoculate fresh BHI broth with the overnight culture (e.g., 1:100 dilution) and incubate at 37°C with shaking until the cultures reach mid-exponential phase (OD₆₀₀ of approximately 0.6-0.8).

  • Cell Preparation: Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes). Wash the cell pellets twice with phosphate-buffered saline (PBS, pH 7.4).

  • Stress Induction: Resuspend the washed cells to a specific OD₆₀₀ (e.g., 0.6) in fresh BHI broth containing the desired concentration of the oxidative stress agent (e.g., 10 mM H₂O₂, 1.5 mM diamide).

  • Incubation and Sampling: Incubate the cultures at 37°C. At designated time points (e.g., 0, 1, 2, and 4 hours), collect aliquots from each culture.

  • Enumeration: Perform ten-fold serial dilutions of the collected aliquots in PBS. Plate 100 µL of appropriate dilutions onto BHI agar plates.

  • Colony Counting: Incubate the plates at 37°C for 24-48 hours and count the number of colony-forming units (CFUs).

  • Data Analysis: Calculate the survival rate as a percentage of the initial CFU count at time zero or as the log₁₀ reduction in CFUs over time.

Catalase Activity Assay (Qualitative)

This is a rapid method to assess catalase production.[15][16]

  • Sample Preparation: Using a sterile loop or wooden applicator stick, pick a well-isolated colony from an 18-24 hour culture on a non-blood-containing agar plate.

  • Slide Method:

    • Smear the colony onto a clean glass slide.

    • Add a drop of 3% H₂O₂ onto the smear.

  • Observation: The immediate and vigorous production of bubbles (effervescence) indicates a positive result for catalase activity. The absence of bubbles indicates a negative result.

Superoxide Dismutase (SOD) Activity Assay

SOD activity can be measured using commercially available kits or by established spectrophotometric methods.[17][18][19] The principle often involves the inhibition of the reduction of a chromogenic compound by superoxide radicals generated in the assay system.

  • Cell Lysate Preparation:

    • Grow L. monocytogenes to the desired growth phase and harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer (e.g., cold PBS).

    • Lyse the cells using a method such as sonication or a bead beater in a lysis buffer.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble proteins.

  • Protein Quantification: Determine the total protein concentration of the cell lysate using a standard method like the Bradford assay.

  • Assay Procedure (Example using a kit):

    • Prepare a standard curve using the provided SOD standard.

    • Add the cell lysate samples and standards to a 96-well plate.

    • Add the substrate solution to all wells.

    • Initiate the reaction by adding a superoxide-generating enzyme (e.g., xanthine oxidase).

    • Incubate at room temperature for a specified time (e.g., 20 minutes).

    • Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: The SOD activity is inversely proportional to the colorimetric signal. Calculate the SOD activity in the samples by comparing their absorbance to the standard curve, and normalize to the total protein concentration.

Conclusion and Future Directions

The DsbA family protein Lmo1059 is an integral component of the oxidative stress defense system in Listeria monocytogenes, particularly in combating thiol-specific oxidative damage. Its GSSG reductase activity and the critical role of its Cys36 residue underscore its importance in maintaining redox homeostasis. A comprehensive understanding of Lmo1059 and the broader oxidative stress response network, including the SigB and PerR regulons, is essential for developing novel strategies to control this resilient pathogen.

Future research should focus on:

  • Identifying the specific protein substrates of Lmo1059 to fully elucidate its role in protein folding and function under oxidative stress.

  • Investigating the interplay between the Lmo1059-mediated response and other oxidative stress pathways, such as those regulated by SigB and PerR.

  • Exploring the potential of targeting Lmo1059 or other key components of the oxidative stress response as a novel therapeutic approach to weaken Listeria monocytogenes and increase its susceptibility to host defenses and antimicrobial agents.

This guide provides a foundational understanding for researchers and professionals in drug development, aiming to stimulate further investigation into the intricate mechanisms of Listeria monocytogenes survival and pathogenesis.

References

Identifying Novel Substrates of Listeria monocytogenes LsbA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Listeria monocytogenes is a formidable foodborne pathogen responsible for the severe invasive illness listeriosis. Its ability to survive in diverse environments and establish infection is attributed to a range of virulence factors, including surface-anchored proteins. LsbA (Lmo2221) is a putative surface protein in L. monocytogenes containing a C-terminal LPXTG motif, suggesting its covalent attachment to the bacterial cell wall.[1][2] While its precise function and substrates remain uncharacterized, its surface localization points towards a potential role in host-pathogen interactions, environmental persistence, or cell wall metabolism. This technical guide provides a comprehensive framework for the identification and characterization of novel this compound substrates, outlining detailed experimental protocols and data analysis strategies. Understanding the molecular interactions of this compound will be pivotal in elucidating its role in listerial physiology and pathogenesis, and may reveal novel targets for therapeutic intervention.

Introduction to this compound (Lmo2221)

This compound is annotated as a hypothetical protein in the L. monocytogenes EGD-e genome. Bioinformatic analysis predicts the presence of a signal peptide for secretion across the cytoplasmic membrane and a C-terminal LPXTG motif, the hallmark of surface proteins that are covalently anchored to the peptidoglycan by the sortase A (SrtA) enzyme.[1][3] The genome of L. monocytogenes encodes a significant number of LPXTG-containing proteins, many of which are implicated in virulence and adhesion to host cells.[1][4]

Table 1: Bioinformatic Profile of this compound (Lmo2221)

FeaturePredictionImplication
Gene Locus lmo2221-
Protein Size Variable depending on strain-
Signal Peptide PredictedSecretion across the cell membrane
Sorting Signal C-terminal LPXTG motifCovalent anchoring to the cell wall
Predicted Location Cell surfacePotential interaction with extracellular environment or host components
Known Domains No well-characterized domainsFunction is not readily apparent from sequence
Regulon Not definitively assignedMay be regulated by key virulence or stress regulators like PrfA or σB[5][6][7]

Given its predicted surface localization, this compound could potentially interact with a variety of substrates, including:

  • Host cell receptors: Mediating adhesion and invasion.

  • Extracellular matrix components: Facilitating tissue colonization.

  • Other bacterial surface proteins: Participating in protein complexes.

  • Peptidoglycan components: Involved in cell wall synthesis or modification.

The identification of this compound's interacting partners is a critical step in elucidating its biological function.

Experimental Strategies for Identifying this compound Substrates

A multi-pronged approach combining in vitro and in vivo techniques is recommended to identify and validate this compound substrates. The general workflow involves generating appropriate reagents, performing interaction screening, and validating the identified candidates.

G Overall Experimental Workflow for this compound Substrate Identification cluster_0 Reagent Generation cluster_1 Substrate Screening cluster_2 Candidate Validation A Cloning and expression of recombinant this compound (rthis compound) (e.g., with His- or GST-tag) D Pull-down Assay + Mass Spectrometry A->D B Generation of anti-LsbA antibodies E Co-immunoprecipitation (Co-IP) + Mass Spectrometry B->E C Construction of L. monocytogenes Δthis compound and complemented strains C->E I In vivo functional assays (e.g., cell adhesion, virulence) C->I G Far-Western Blotting D->G H Surface Plasmon Resonance (SPR) D->H E->G E->H F Chemical Cross-linking + Mass Spectrometry F->G F->H G->I H->I

A high-level overview of the experimental strategy.

Detailed Experimental Protocols

Recombinant this compound Production

Objective: To produce purified, tagged recombinant this compound (rthis compound) for use as "bait" in pull-down assays and for antibody generation.

Methodology:

  • Gene Amplification and Cloning:

    • Amplify the coding sequence of this compound (excluding the signal peptide and C-terminal sorting signal) from L. monocytogenes EGD-e genomic DNA using PCR.

    • Clone the PCR product into an expression vector (e.g., pET series for E. coli) containing an N-terminal affinity tag (e.g., 6x-His or GST).

  • Protein Expression:

    • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

    • Grow the bacterial culture to mid-log phase (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG (isopropyl-β-D-1-thiogalactopyranoside).

    • Incubate for an appropriate time and temperature (e.g., 16°C overnight for better protein folding).

  • Protein Purification:

    • Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Purify the tagged rthis compound from the soluble fraction using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins or glutathione agarose for GST-tagged proteins).

    • Elute the bound protein and assess its purity by SDS-PAGE and Coomassie blue staining.

Pull-Down Assay Coupled with Mass Spectrometry

Objective: To identify proteins from a complex mixture (e.g., host cell lysate or Listeria surface protein extract) that interact with this compound in vitro.[8][9][10]

G Workflow for Pull-Down Assay and Mass Spectrometry A Immobilize tagged rthis compound (bait) on affinity beads C Incubate bait-beads with prey lysate A->C B Prepare protein lysate (prey source, e.g., host cells) B->C D Wash beads to remove non-specific binders C->D E Elute bound proteins D->E F Separate proteins by SDS-PAGE E->F G In-gel trypsin digestion F->G H LC-MS/MS analysis G->H I Database search and protein identification H->I G Potential Regulatory Networks Influencing this compound Function cluster_0 Environmental/Host Signals cluster_1 Master Regulators cluster_2 This compound and its Potential Substrates Stress Stress (Acid, Osmotic, Oxidative) SigB σB (General Stress Response) Stress->SigB activates Host_Cell Host Cell Contact PrfA PrfA (Virulence Gene Regulator) Host_Cell->PrfA activates This compound This compound (lmo2221) SigB->this compound regulates transcription? PrfA->this compound regulates transcription? Substrates Novel Substrates (Host/Bacterial Proteins) This compound->Substrates interacts with

References

The Unseen Architect of Virulence: A Technical Guide to the LsbA (Lmo1059) Gene's Role in Listeria monocytogenes Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – In the intricate landscape of bacterial pathogenesis, the successful establishment of infection hinges on a sophisticated arsenal of virulence factors. For the foodborne pathogen Listeria monocytogenes, a key but perhaps under-recognized player in this arsenal is the DsbA family protein encoded by the lmo1059 gene. This technical guide provides an in-depth analysis of what we will refer to as LsbA (Lmo1059), consolidating current research for scientists, researchers, and drug development professionals. It is important to note that the designation "this compound" is not a standardized nomenclature for this gene and is used herein for clarity, with the formal designation being Lmo1059, a DsbA family protein. This protein is a crucial component in the bacterium's ability to combat oxidative stress and effectively orchestrate its virulence program.

Executive Summary

Listeria monocytogenes is a formidable foodborne pathogen capable of causing severe invasive disease in vulnerable populations. Its success as a pathogen is intricately linked to its ability to survive and replicate within the host, a process governed by a suite of virulence factors. This document details the critical contribution of the DsbA family protein Lmo1059 (termed this compound for the purpose of this guide) to Listeria virulence. This compound (Lmo1059) is a disulfide bond-forming protein that plays a pivotal role in the oxidative stress response, a key challenge faced by the bacterium within the host. Deletion of the lmo1059 gene has been shown to impair the bacterium's ability to adhere to and invade host cells, although interestingly, it appears to enhance cell-to-cell spread. This guide will delve into the quantitative impact of this compound (Lmo1059) on virulence, provide detailed experimental protocols for its study, and visualize the pertinent biological pathways and experimental workflows.

Quantitative Assessment of this compound (Lmo1059)'s Contribution to Virulence

The functional significance of this compound (Lmo1059) in Listeria monocytogenes virulence has been quantified through various in vitro and in vivo studies. The primary findings are summarized below, highlighting the multifaceted role of this protein in the infection process.

Virulence ParameterWild-Type (EGD-e)Δlmo1059 MutantComplemented Strain (CΔlmo1059)Reference
Adhesion to Caco-2 cells (%) ~100Significantly lower than wild-typeRestored to wild-type levels[1][2]
Invasion of Caco-2 cells (%) ~100Significantly lower than wild-typeRestored to wild-type levels[1][2]
Intracellular growth in RAW264.7 macrophages No significant differenceNo significant differenceNo significant difference[2]
Cell-to-cell spread (plaque size in L929 cells) Smaller plaquesSignificantly larger plaquesRestored to wild-type levels[3]
Survival under diamide-induced oxidative stress High survivalSignificantly lower survivalRestored to wild-type levels[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the function of this compound (Lmo1059).

Construction of an In-Frame Deletion Mutant of lmo1059

This protocol describes the generation of a markerless in-frame deletion of the lmo1059 gene in L. monocytogenes using splicing by overlap extension (SOE)-PCR and a temperature-sensitive shuttle vector.

Materials:

  • L. monocytogenes EGD-e strain

  • Temperature-sensitive shuttle vector (e.g., pKSV7)

  • E. coli competent cells (e.g., DH5α)

  • Primers for amplifying upstream and downstream flanking regions of lmo1059

  • High-fidelity DNA polymerase

  • Restriction enzymes and T4 DNA ligase

  • BHI agar and broth

  • Chloramphenicol

  • Electroporator

Procedure:

  • Amplification of Flanking Regions: Design primers to amplify approximately 500 bp upstream (Upstream Fragment) and 500 bp downstream (Downstream Fragment) of the lmo1059 coding sequence. Incorporate restriction sites into the external primers for cloning into the shuttle vector.

  • SOE-PCR: Use the Upstream and Downstream Fragments as templates in a second PCR reaction with the external primers. This will generate a fused DNA fragment containing the flanking regions of lmo1059 but lacking the gene itself.

  • Cloning into Shuttle Vector: Digest the SOE product and the temperature-sensitive shuttle vector (e.g., pKSV7) with the appropriate restriction enzymes. Ligate the digested insert and vector and transform into competent E. coli. Select for transformants on LB agar containing the appropriate antibiotic (e.g., chloramphenicol).

  • Transformation into L. monocytogenes: Isolate the recombinant plasmid from E. coli and transform it into L. monocytogenes EGD-e by electroporation.

  • First Crossover (Integration): Plate the transformed L. monocytogenes on BHI agar with chloramphenicol at a non-permissive temperature (e.g., 40°C) to select for single-crossover homologous recombinants where the plasmid has integrated into the chromosome.

  • Second Crossover (Excision): Passage the integrants in BHI broth without antibiotic selection at a permissive temperature (e.g., 30°C) for several generations to facilitate the second crossover event (excision of the plasmid).

  • Screening for Deletion Mutants: Plate the culture onto BHI agar to obtain single colonies. Screen individual colonies for the loss of the plasmid by replica plating onto BHI agar with and without chloramphenicol. Colonies that are sensitive to chloramphenicol have lost the plasmid.

  • PCR Verification: Confirm the in-frame deletion of lmo1059 in the chloramphenicol-sensitive colonies by PCR using primers flanking the gene. The PCR product from the mutant will be smaller than the product from the wild-type. Sequence the PCR product to confirm the precise deletion.

Adhesion and Invasion Assays

This protocol details the methodology to quantify the adherence and invasion capabilities of L. monocytogenes strains to human intestinal epithelial cells (Caco-2).[4][5]

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 24-well tissue culture plates

  • L. monocytogenes strains (wild-type, Δlmo1059, complemented strain)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • Gentamicin

  • BHI agar plates

Procedure:

  • Cell Culture: Seed Caco-2 cells into 24-well plates and grow to confluency.

  • Bacterial Preparation: Grow L. monocytogenes strains to the mid-logarithmic phase in BHI broth. Wash the bacterial cells with PBS and resuspend in cell culture medium without antibiotics to the desired concentration (e.g., multiplicity of infection of 100:1).

  • Infection: Replace the medium in the Caco-2 cell wells with the bacterial suspension.

  • Adhesion Assay:

    • Incubate the infected cells for 30 minutes at 37°C in a 5% CO₂ atmosphere.

    • Wash the monolayers three times with PBS to remove non-adherent bacteria.

    • Lyse the Caco-2 cells with 0.1% Triton X-100 in PBS.

    • Serially dilute the lysate and plate on BHI agar to enumerate the colony-forming units (CFU) of adherent bacteria.

  • Invasion Assay:

    • Incubate the infected cells for 1 hour at 37°C in a 5% CO₂ atmosphere.

    • Wash the monolayers three times with PBS.

    • Add fresh medium containing gentamicin (e.g., 50 µg/mL) to kill extracellular bacteria and incubate for an additional hour.

    • Wash the monolayers three times with PBS.

    • Lyse the Caco-2 cells with 0.1% Triton X-100 in PBS.

    • Serially dilute the lysate and plate on BHI agar to enumerate the CFU of intracellular bacteria.

Plaque Assay for Cell-to-Cell Spread

This protocol is used to assess the ability of L. monocytogenes to spread from an infected cell to neighboring cells, forming visible plaques in a monolayer of L929 mouse fibroblast cells.[3]

Materials:

  • L929 mouse fibroblast cells

  • DMEM with 10% FBS

  • 6-well tissue culture plates

  • L. monocytogenes strains

  • Agarose

  • Gentamicin

  • Neutral Red stain

Procedure:

  • Cell Culture: Seed L929 cells in 6-well plates and grow to confluency.

  • Infection: Infect the L929 cell monolayers with L. monocytogenes strains at a low MOI for 1 hour.

  • Gentamicin Treatment: Wash the cells and overlay with DMEM containing a low concentration of gentamicin to kill extracellular bacteria.

  • Agarose Overlay: After 1 hour, replace the medium with a semi-solid overlay of DMEM containing 1% agarose and gentamicin.

  • Incubation: Incubate the plates for 3-4 days at 37°C in a 5% CO₂ atmosphere to allow for plaque formation.

  • Visualization: Add a second overlay of agarose containing Neutral Red to stain the viable cells. After incubation for a few hours, the plaques (areas of dead cells) will appear as clear zones.

  • Analysis: Measure the diameter of the plaques to quantify the extent of cell-to-cell spread.

Oxidative Stress Survival Assay

This protocol evaluates the ability of L. monocytogenes to survive exposure to an oxidative stress-inducing agent, such as diamide.[1]

Materials:

  • L. monocytogenes strains

  • BHI broth

  • Diamide solution

  • Spectrophotometer

  • BHI agar plates

Procedure:

  • Bacterial Growth: Grow L. monocytogenes strains in BHI broth to the mid-logarithmic phase.

  • Stress Exposure: Dilute the cultures into fresh BHI broth containing a specific concentration of diamide (e.g., 1 mM). Include a control culture without diamide.

  • Monitoring Growth: Incubate the cultures at 37°C with shaking and monitor the optical density at 600 nm (OD₆₀₀) at regular intervals.

  • Viability Assessment: At specific time points, take aliquots from the cultures, serially dilute them in PBS, and plate on BHI agar to determine the CFU/mL.

  • Data Analysis: Compare the growth curves and survival rates of the wild-type, mutant, and complemented strains in the presence of diamide.

Signaling Pathways and Regulatory Networks

While a direct signaling cascade involving this compound (Lmo1059) has not been fully elucidated, its function as a DsbA family protein places it within the broader context of the bacterial stress response, which is intricately linked to virulence gene regulation in L. monocytogenes.

This compound (Lmo1059) contributes to the proper folding and function of proteins, particularly those with disulfide bonds, which are crucial for maintaining cellular homeostasis under oxidative stress. Oxidative stress is a key signal encountered by Listeria within the host phagosome. The ability to withstand this stress is a prerequisite for subsequent virulence steps.

The regulation of virulence genes in Listeria is primarily controlled by the master transcriptional regulator PrfA. The activity of PrfA is influenced by various environmental cues, including temperature and the availability of certain nutrients. While a direct regulatory link between this compound (Lmo1059) and PrfA has not been established, it is plausible that the maintenance of cellular redox balance by this compound (Lmo1059) indirectly influences the activity of PrfA or other regulatory proteins involved in virulence.

Signaling_Pathway HostCell Host Cell Environment OxidativeStress Oxidative Stress (e.g., ROS, RNS) HostCell->OxidativeStress Induces This compound This compound (Lmo1059) (DsbA family protein) OxidativeStress->this compound Activates/Required for function ProteinFolding Correct Protein Folding & Disulfide Bond Formation This compound->ProteinFolding Catalyzes CellularHomeostasis Cellular Homeostasis & Redox Balance ProteinFolding->CellularHomeostasis Maintains VirulenceFactors Other Virulence Factors (e.g., Adhesins, Invasins) ProteinFolding->VirulenceFactors Ensures functionality of IntracellularSurvival Intracellular Survival CellularHomeostasis->IntracellularSurvival Contributes to AdhesionInvasion Adhesion & Invasion VirulenceFactors->AdhesionInvasion Mediate AdhesionInvasion->IntracellularSurvival Leads to

Caption: Putative role of this compound (Lmo1059) in Listeria virulence.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing a gene's role in virulence and the logical relationship of this compound (Lmo1059) in the context of Listeria pathogenesis.

Experimental_Workflow Start Hypothesize Gene Function (e.g., lmo1059 in virulence) GeneDeletion Construct In-Frame Deletion Mutant (Δlmo1059) Start->GeneDeletion Complementation Create Complemented Strain (CΔlmo1059) GeneDeletion->Complementation PhenotypicAssays Perform Phenotypic Assays GeneDeletion->PhenotypicAssays Complementation->PhenotypicAssays AdhesionInvasion Adhesion & Invasion Assays (e.g., Caco-2 cells) PhenotypicAssays->AdhesionInvasion CellSpread Cell-to-Cell Spread Assay (Plaque Assay) PhenotypicAssays->CellSpread StressAssay Oxidative Stress Survival Assay PhenotypicAssays->StressAssay DataAnalysis Analyze Quantitative Data AdhesionInvasion->DataAnalysis CellSpread->DataAnalysis StressAssay->DataAnalysis Conclusion Conclude on Gene's Role in Virulence DataAnalysis->Conclusion

Caption: Experimental workflow for this compound (Lmo1059) characterization.

Logical_Relationship Listeria Listeria monocytogenes LsbA_gene lmo1059 gene Listeria->LsbA_gene Contains LsbA_protein This compound (Lmo1059) protein LsbA_gene->LsbA_protein Encodes DisulfideBond Disulfide Bond Formation LsbA_protein->DisulfideBond Catalyzes OxidativeStressResponse Oxidative Stress Response DisulfideBond->OxidativeStressResponse Contributes to Virulence Virulence DisulfideBond->Virulence Impacts OxidativeStressResponse->Virulence Is essential for Adhesion Adhesion to Host Cells Virulence->Adhesion Invasion Invasion of Host Cells Virulence->Invasion CellSpread Cell-to-Cell Spread Virulence->CellSpread

Caption: Logical relationship of this compound (Lmo1059) in Listeria pathogenesis.

Implications for Drug Development

The critical role of this compound (Lmo1059) in the oxidative stress response and its impact on the initial stages of host cell interaction make it a potential target for novel anti-listerial therapies. Inhibiting the function of this compound (Lmo1059) could sensitize L. monocytogenes to the host's oxidative killing mechanisms and impair its ability to establish an infection.

Strategies for Targeting this compound (Lmo1059):

  • Small Molecule Inhibitors: High-throughput screening could identify small molecules that bind to the active site of this compound (Lmo1059) and inhibit its disulfide bond formation activity.

  • Structure-Based Drug Design: Elucidating the crystal structure of this compound (Lmo1059) would enable the rational design of specific inhibitors.

  • Targeting Protein Folding: Developing compounds that disrupt the proper folding of virulence factors that rely on this compound (Lmo1059) for their stability could be an alternative approach.

The development of therapeutics targeting this compound (Lmo1059) would represent a novel anti-virulence strategy, which is less likely to induce resistance compared to traditional antibiotics that target bacterial viability.

Conclusion

The DsbA family protein Lmo1059, or this compound as designated in this guide, is a significant contributor to the virulence of Listeria monocytogenes. Its primary role in mitigating oxidative stress is intrinsically linked to the bacterium's ability to successfully navigate the hostile environment of the host. The quantitative data clearly demonstrate its importance in the crucial early steps of adhesion and invasion. The paradoxical finding that its absence enhances cell-to-cell spread warrants further investigation and may reveal novel regulatory mechanisms in Listeria pathogenesis. The detailed experimental protocols provided herein offer a standardized framework for the continued study of this and other virulence-associated factors. As the threat of antibiotic resistance grows, a deeper understanding of the molecular mechanisms of virulence, including the role of proteins like this compound (Lmo1059), is paramount for the development of next-generation therapeutic interventions.

References

Structural Biology of the DsbA Family Protein Lmo1059 in Listeria monocytogenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Listeria monocytogenes, a facultative intracellular pathogen, employs a range of virulence factors and stress response mechanisms to survive within its host. Among these are proteins involved in maintaining redox homeostasis, crucial for combating oxidative stress encountered during infection. This technical guide focuses on the structural and functional aspects of the DsbA family protein Lmo1059, a key player in the oxidative stress response of Listeria monocytogenes. While the specific protein "LsbA" is not found in the Listeria proteome, Lmo1059 is a DsbA-like protein that has been characterized for its role in disulfide bond formation and virulence. This document provides a comprehensive overview of the current knowledge on Lmo1059, including its biochemical properties, functional significance, and the experimental protocols used for its characterization. Due to the absence of an experimentally determined crystal structure, we present a predicted model and discuss its implications. This guide is intended to be a valuable resource for researchers investigating bacterial pathogenesis and developing novel antimicrobial strategies targeting the Dsb system.

Introduction

Listeria monocytogenes is a formidable foodborne pathogen responsible for the severe invasive infection listeriosis, which carries a high mortality rate.[1] Its ability to thrive in diverse and harsh environments, including the host intracellular space, is dependent on sophisticated stress adaptation mechanisms.[1] A critical challenge for invading pathogens is the oxidative stress imposed by the host's immune response. To counteract this, bacteria have evolved systems to maintain redox balance, including the disulfide bond (Dsb) formation machinery.[1]

In many bacteria, DsbA is a periplasmic thiol:disulfide oxidoreductase that catalyzes the formation of disulfide bonds in secreted and cell-surface proteins, many of which are essential for virulence.[1] In Listeria monocytogenes, the DsbA family protein Lmo1059 has been identified as a key contributor to oxidative stress tolerance and pathogenesis.[1] Lmo1059 possesses the conserved CXXC active site motif characteristic of the thioredoxin superfamily, which is essential for its catalytic activity.[1] This guide provides an in-depth analysis of the structural biology of Lmo1059, summarizing the current understanding of its function and the methodologies used to study it.

Lmo1059: A DsbA Family Protein

Sequence and Predicted Structure

The lmo1059 gene in Listeria monocytogenes EGD-e encodes a protein of 176 amino acids.[2] Bioinformatic analysis reveals a typical thioredoxin-like fold and the presence of a CXXC catalytic motif (Cys-Pro-His-Cys).[1][3]

As of the writing of this guide, no experimentally determined structure for Lmo1059 has been deposited in the Protein Data Bank (PDB). However, a high-quality predicted structure is available from the AlphaFold Protein Structure Database (Accession number: Q8Y859), which provides a valuable model for structural analysis.[4]

The predicted structure of Lmo1059 consists of a central four-stranded β-sheet surrounded by α-helices, a hallmark of the thioredoxin fold. The CXXC motif is located on a loop between the first β-strand and the first α-helix, a position that is highly conserved among DsbA proteins and allows for interaction with substrate proteins.

Function in Oxidative Stress and Virulence

Lmo1059 plays a crucial role in the antioxidant defense system of L. monocytogenes.[1] It has been shown to efficiently catalyze the reduction of oxidized glutathione (GSSG), with the Cys36 and Cys39 residues of the CXXC motif being critical for this activity.[1] Deletion of the lmo1059 gene results in increased sensitivity to oxidative stress, indicating its importance for bacterial survival under these conditions.[1]

Furthermore, Lmo1059 is implicated in the virulence of L. monocytogenes. The absence of Lmo1059 leads to reduced adhesion to and invasion of host cells.[1] Interestingly, while cell-to-cell spread is increased in the Δlmo1059 mutant, this suggests a complex and multifaceted role for Lmo1059 during the infection process.[1]

Quantitative Data

The following tables summarize the key quantitative findings from the characterization of Lmo1059.

Table 1: Biochemical Activity of Lmo1059
Parameter Value
Catalytic ActivityEfficiently catalyzes the reduction of oxidized glutathione (GSSG)[1]
Key Catalytic ResiduesCys36 and Cys39[1]
Table 2: Phenotypic Effects of lmo1059 Deletion
Phenotype Observation in Δlmo1059 Mutant
Oxidative Stress ToleranceIncreased sensitivity[1]
Adhesion to Host CellsReduced[1]
Invasion of Host CellsReduced[1]
Cell-to-Cell SpreadIncreased[1]

Experimental Protocols

This section details the methodologies employed for the functional characterization of Lmo1059, based on published literature.[1]

Protein Expression and Purification
  • Gene Cloning: The lmo1059 gene is amplified from L. monocytogenes EGD-e genomic DNA by PCR.

  • Vector Construction: The amplified gene is cloned into an expression vector, such as pET-30a(+), which allows for the production of a fusion protein with a purification tag (e.g., a hexahistidine tag).

  • Protein Expression: The expression plasmid is transformed into a suitable E. coli expression strain, such as Rosetta (DE3). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. Cells are lysed by sonication or other mechanical means.

  • Affinity Chromatography: The soluble fraction of the cell lysate is loaded onto a nickel-nitrilotriacetic acid (Ni-NTA) affinity column. The His-tagged Lmo1059 protein binds to the column.

  • Elution: The bound protein is eluted from the column using a buffer containing a high concentration of imidazole.

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.

Glutathione Reductase Activity Assay
  • Reaction Mixture: A reaction mixture is prepared containing NADPH, oxidized glutathione (GSSG), and glutathione reductase in a suitable buffer.

  • Initiation of Reaction: The reaction is initiated by the addition of purified Lmo1059 protein.

  • Spectrophotometric Monitoring: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of GSSG reduction is calculated from the rate of NADPH oxidation.

In Vitro Oxidative Stress Tolerance Assay
  • Bacterial Strains: Wild-type L. monocytogenes and the Δlmo1059 mutant are grown to mid-log phase.

  • Exposure to Oxidative Stress: The bacterial cultures are exposed to an oxidizing agent, such as hydrogen peroxide (H₂O₂) or cumene hydroperoxide.

  • Viability Assessment: At various time points after exposure, aliquots of the cultures are serially diluted and plated on agar plates to determine the number of viable bacteria (colony-forming units, CFU).

  • Data Analysis: The survival rate of the mutant strain is compared to that of the wild-type strain.

Cell Adhesion and Invasion Assays
  • Cell Culture: A suitable eukaryotic cell line (e.g., Caco-2 human intestinal epithelial cells) is grown to confluence in a multi-well plate.

  • Bacterial Infection: The cells are infected with wild-type L. monocytogenes or the Δlmo1059 mutant at a defined multiplicity of infection (MOI).

  • Adhesion Assay: After a short incubation period, the cells are washed to remove non-adherent bacteria. The cells are then lysed, and the number of adherent bacteria is determined by plating the lysate.

  • Invasion Assay: After the initial infection period, the cells are treated with an antibiotic (e.g., gentamicin) that kills extracellular bacteria but does not penetrate eukaryotic cells. The cells are then washed and lysed, and the number of intracellular (invaded) bacteria is determined by plating.

  • Data Analysis: The adhesion and invasion efficiencies of the mutant strain are compared to those of the wild-type strain.

Signaling Pathways and Workflows

The DsbA-DsbB Oxidative Folding Pathway

Lmo1059, as a DsbA family protein, is predicted to function within a disulfide bond formation pathway. In the well-characterized E. coli system, DsbA introduces disulfide bonds into substrate proteins and is subsequently re-oxidized by the inner membrane protein DsbB. A similar pathway is likely to exist in Listeria.

DsbA_Pathway Substrate_reduced Substrate (Reduced) (2x -SH) Substrate_oxidized Substrate (Oxidized) (-S-S-) Substrate_reduced->Substrate_oxidized Disulfide Bond Formation Lmo1059_oxidized Lmo1059 (Oxidized) (CXXC -S-S-) Lmo1059_reduced Lmo1059 (Reduced) (CXXC 2x -SH) Lmo1059_oxidized->Lmo1059_reduced Donates Disulfide Lmo1059_reduced->Lmo1059_oxidized Re-oxidation DsbB DsbB (Membrane Protein) DsbB->Lmo1059_reduced Receives Electrons Electron_acceptor Electron Acceptor (e.g., Quinone Pool) DsbB->Electron_acceptor Transfers Electrons

Caption: The predicted DsbA-DsbB oxidative folding pathway in Listeria monocytogenes.

Experimental Workflow for Lmo1059 Characterization

The following diagram outlines the general workflow for the functional characterization of the Lmo1059 protein.

Lmo1059_Workflow start Start cloning Cloning of lmo1059 gene start->cloning expression Protein Expression in E. coli cloning->expression mutant_construction Construction of Δlmo1059 mutant in L. monocytogenes cloning->mutant_construction purification Protein Purification (Affinity Chromatography) expression->purification biochemical_assays Biochemical Characterization (e.g., Glutathione Reductase Assay) purification->biochemical_assays end End biochemical_assays->end phenotypic_assays Phenotypic Characterization (Stress Tolerance, Virulence Assays) mutant_construction->phenotypic_assays phenotypic_assays->end

Caption: Experimental workflow for the characterization of Lmo1059.

Conclusion and Future Directions

The DsbA family protein Lmo1059 is a crucial component of the oxidative stress response system in Listeria monocytogenes and plays a significant role in its pathogenesis. While functional characterization has provided valuable insights into its role, the lack of a high-resolution experimental structure remains a key knowledge gap. Future research should prioritize the determination of the crystal structure of Lmo1059 to facilitate a detailed understanding of its catalytic mechanism and substrate interactions. Such structural information would be invaluable for the rational design of inhibitors targeting the Dsb system, which represents a promising avenue for the development of novel anti-listerial therapeutics. Furthermore, the identification of the natural substrates of Lmo1059 within the Listeria proteome will be essential to fully elucidate its role in virulence and cellular physiology.

References

An In-depth Technical Guide to the Discovery and Characterization of the Alternative Sigma Factor σB (SigB) in Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for a protein named "LsbA" in Listeria did not yield specific results. The term "this compound" was identified as an acronym for a "Large Scale Bacterial Attraction assay." Therefore, this guide focuses on the well-characterized and pivotal alternative sigma factor B (σB or SigB), a central regulator of stress response and virulence in Listeria monocytogenes, which aligns with the in-depth technical requirements of the original request.

Introduction and Discovery

Listeria monocytogenes is a formidable foodborne pathogen renowned for its ability to survive a wide range of environmental stresses, a trait crucial for its transmission and pathogenesis.[1][2] A key orchestrator of this resilience is the alternative sigma factor σB (encoded by the sigB gene). Sigma factors are essential subunits of bacterial RNA polymerase that determine promoter specificity, thereby directing the transcription of specific sets of genes (regulons). While the primary sigma factor manages the expression of housekeeping genes, alternative sigma factors like σB enable rapid transcriptional reprogramming in response to changing environmental conditions.

The discovery of σB in Listeria monocytogenes was based on its homology to the well-characterized general stress response sigma factor in Bacillus subtilis. The sigB gene and its associated regulatory genes (rsb for regulator of sigma B) were cloned and found to be similar in sequence and organization to their B. subtilis counterparts. This discovery was pivotal, as it provided a genetic basis for understanding the remarkable robustness of L. monocytogenes. Subsequent research quickly established that σB was not just a general stress regulator but also a significant contributor to the virulence of this pathogen.[3][4]

Core Functions and Significance

σB is recognized as the master regulator of the general stress response (GSR) in Listeria. Its activation allows the bacterium to withstand a variety of harsh conditions encountered both in the external environment and within the host during infection.

  • Stress Response: The σB regulon includes a large number of genes that confer protection against osmotic, acid, oxidative, and temperature stress.[5][6] For instance, a null mutation in sigB results in significantly reduced survival at low pH and in high salt concentrations. This broad protective role is critical for survival in food processing environments and during passage through the host's gastrointestinal tract.[7]

  • Virulence: σB plays a direct role in the pathogenesis of listeriosis. It positively regulates the expression of key virulence factors, including the internalins InlA and InlB, which are crucial for the invasion of host cells.[8][3][4][9] Furthermore, σB contributes to the expression of the central virulence gene regulator, PrfA, creating a complex regulatory network that fine-tunes the expression of virulence genes during infection.[10] The σB regulon also includes genes like bsh (bile salt hydrolase), which enhances survival in the bile-rich environment of the gut.[6]

  • Metabolism and Biofilm Formation: Beyond stress and virulence, σB influences various metabolic pathways and has been implicated in biofilm formation, which can enhance the persistence of L. monocytogenes in food processing environments.[8][9]

The σB Signaling Pathway

The activity of σB is tightly controlled by a sophisticated signaling cascade that responds to a multitude of environmental and intracellular stress signals. This regulation is primarily post-translational, allowing for a rapid response. The central players in this pathway are the Rsb proteins.

Under non-stress conditions, σB is held in an inactive state through its association with an anti-sigma factor, RsbW. When stress is encountered, a signal is transduced through a large protein complex known as the stressosome . This sensory hub integrates various stress signals, leading to the activation of a phosphatase (RsbU), which in turn dephosphorylates the anti-sigma factor antagonist, RsbV. Dephosphorylated RsbV binds to RsbW, causing it to release σB. The now-free σB can associate with the RNA polymerase core enzyme and direct the transcription of its target genes.[11]

sigmaB_pathway Stress Environmental Stress (Acid, Osmotic, Oxidative) Stressosome Stressosome (RsbR, RsbS) Stress->Stressosome activates RsbT RsbT (Kinase) Stressosome->RsbT releases RsbU RsbU (Phosphatase) RsbT->RsbU activates RsbV_P RsbV-P RsbU->RsbV_P dephosphorylates RsbV RsbV RsbV_P->RsbV RsbW RsbW (Anti-Sigma Factor) RsbV->RsbW binds & sequesters RsbW_SigB RsbW-σB (Inactive Complex) RsbW->RsbW_SigB binds & inhibits SigB σB RNAP RNA Polymerase (Core) SigB->RNAP binds RsbW_SigB->SigB release Holoenzyme σB-RNAP (Active Holoenzyme) RNAP->Holoenzyme Transcription Transcription of σB Regulon Genes Holoenzyme->Transcription initiates experimental_workflow cluster_culture 1. Bacterial Culture cluster_stress 2. Stress Induction cluster_rna 3. RNA Processing cluster_analysis 4. Microarray Analysis WT Wild-Type L. mono Stress Apply Stress (e.g., 0.5M KCl) WT->Stress Mutant ΔsigB Mutant Mutant->Stress RNA_Isolation Total RNA Isolation Stress->RNA_Isolation cDNA_Synth cDNA Synthesis & Fluorescent Labeling RNA_Isolation->cDNA_Synth Hybridization Hybridize to Microarray cDNA_Synth->Hybridization Scan Scan & Quantify Hybridization->Scan Data_Analysis Data Analysis (Identify Regulated Genes) Scan->Data_Analysis

References

The Critical Role of the DsbA Protein Family in Disulfide Bond Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Disulfide bonds are crucial for the structural integrity and function of a vast array of proteins, particularly those secreted into oxidizing environments. In many bacteria, the formation of these essential covalent linkages is catalyzed by the DsbA family of periplasmic oxidoreductases. This technical guide provides an in-depth exploration of the DsbA protein family, with a particular focus on its core member in Escherichia coli and the recently characterized Lmo1059 in Listeria monocytogenes. We delve into the molecular mechanisms, quantitative biochemical parameters, and key experimental protocols used to investigate DsbA function. Furthermore, this guide illustrates the central signaling pathways and experimental workflows using detailed diagrams to facilitate a comprehensive understanding of this vital enzymatic system and its potential as a target for novel antimicrobial strategies.

Introduction

The correct folding of nascent polypeptide chains into their functional three-dimensional structures is a fundamental process in all living organisms. For many proteins that are translocated outside the reducing environment of the cytoplasm, the formation of disulfide bonds between cysteine residues is a critical post-translational modification that provides significant conformational stability. In Gram-negative bacteria, this oxidative folding occurs in the periplasm and is orchestrated by the Disulfide bond (Dsb) formation machinery.

At the heart of this system lies the DsbA family of proteins, powerful yet indiscriminate oxidoreductases that catalyze the initial formation of disulfide bonds in a wide range of substrate proteins. DsbA enzymes possess a characteristic thioredoxin-like fold and a highly reactive Cys-X-X-Cys active site motif. The oxidized state of this motif is readily transferred to pairs of cysteines in folding proteins, resulting in the reduction of DsbA. To maintain its catalytic function, reduced DsbA is re-oxidized by the inner membrane protein DsbB, which in turn passes electrons to the respiratory chain.

Given its essential role in the maturation of numerous virulence factors, such as toxins, adhesins, and motility components, the DsbA-DsbB pathway represents an attractive target for the development of new anti-infective agents. A thorough understanding of the biochemical and cellular functions of DsbA proteins is therefore of paramount importance for researchers in both academia and the pharmaceutical industry. This guide aims to provide a detailed technical overview of the DsbA protein family, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying biological processes.

The DsbA Catalytic Cycle and Interaction with DsbB

The catalytic activity of DsbA is cyclic in nature, involving the transfer of its active site disulfide bond to a substrate protein and subsequent re-oxidation by DsbB.

DsbA_Catalytic_Cycle cluster_periplasm Periplasm cluster_membrane Inner Membrane DsbA_ox Oxidized DsbA (Cys-S-S-Cys) DsbA_red Reduced DsbA (Cys-SH HS-Cys) DsbA_ox->DsbA_red Substrate Oxidation DsbA_red->DsbA_ox Re-oxidation Substrate_red Reduced Substrate (Protein-SH HS-Protein) Substrate_ox Oxidized Substrate (Protein-S-S-Protein) Substrate_red->Substrate_ox Disulfide Bond Formation DsbB_ox Oxidized DsbB DsbB_red Reduced DsbB DsbB_ox->DsbB_red Electron Transfer Quinone Quinone DsbB_red->Quinone Electron Transfer to Respiratory Chain Quinol Quinol

Caption: The DsbA catalytic cycle in the bacterial periplasm.

Quantitative Data on DsbA Family Proteins

The function of DsbA proteins is intrinsically linked to their redox properties. The standard redox potential (E°') of the active site disulfide bond is a key determinant of the protein's oxidizing power. Below is a summary of reported redox potentials for various DsbA family members.

ProteinOrganismActive Site MotifStandard Redox Potential (E°') (V)Reference
DsbAEscherichia coliCys-Pro-His-Cys-0.12[1]
DsbA (CGHC mutant)Escherichia coliCys-Gly-His-Cys-0.15[1]
DsbA (CGPC mutant)Escherichia coliCys-Gly-Pro-Cys-0.21[1]
DsbANeisseria meningitidis (DsbA1)Cys-X-X-Cys-0.079[2]
DsbB (P1 domain)Escherichia coliCys41/Cys44-0.21[1]
DsbB (P2 domain)Escherichia coliCys104/Cys130-0.25[1]
Lmo1059Listeria monocytogenesCys36/Cys39Not determined[3]

Note: A more negative redox potential indicates a stronger reducing agent (and a weaker oxidant). The relatively high redox potential of E. coli DsbA (-0.12 V) makes it a potent oxidant in the periplasm. Interestingly, its re-oxidant, DsbB, has a more negative redox potential, highlighting the thermodynamic challenge overcome by this system, which is coupled to the respiratory chain.[1][4]

Experimental Protocols

A variety of biochemical and biophysical assays are employed to characterize the function of DsbA proteins. Here, we provide detailed methodologies for two key experiments.

In Vitro DsbA Activity Assay (Insulin Reduction Assay)

This assay measures the reductase activity of DsbA in vitro by monitoring the precipitation of the B-chain of insulin upon reduction of its disulfide bonds.

Materials:

  • Purified DsbA protein

  • Human insulin solution (10 mg/mL in 0.01 M HCl)

  • Dithiothreitol (DTT)

  • Assay buffer: 100 mM sodium phosphate, 2 mM EDTA, pH 7.0

  • Spectrophotometer capable of measuring absorbance at 650 nm

Procedure:

  • Prepare a 1 M stock solution of DTT in deionized water.

  • In a 96-well plate or cuvette, prepare the reaction mixture by adding the following in order:

    • Assay buffer

    • Insulin solution to a final concentration of 0.2 mg/mL

    • Purified DsbA protein to the desired final concentration (e.g., 1-10 µM)

  • Initiate the reaction by adding DTT to a final concentration of 1 mM.

  • Immediately begin monitoring the increase in absorbance at 650 nm over time at a constant temperature (e.g., 25°C). The increase in absorbance is due to the precipitation of the reduced insulin B-chain.

  • Include a negative control with no DsbA to measure the background rate of insulin reduction by DTT alone.

  • The rate of the reaction can be determined from the initial linear phase of the absorbance curve.

Determination of Redox Potential by Glutathione Equilibration

This method determines the standard redox potential of a DsbA protein by allowing it to equilibrate with a series of redox buffers containing known ratios of reduced (GSH) and oxidized (GSSG) glutathione.

Materials:

  • Purified DsbA protein

  • Reduced glutathione (GSH)

  • Oxidized glutathione (GSSG)

  • Redox buffer: 100 mM sodium phosphate, 1 mM EDTA, pH 7.0

  • Trichloroacetic acid (TCA)

  • Alkylation agent: 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonate (AMS)

  • SDS-PAGE equipment and reagents

Procedure:

  • Prepare a series of redox buffers with varying ratios of [GSH]²/[GSSG], keeping the concentration of GSSG constant (e.g., 1 mM) while varying the GSH concentration.

  • Add a known amount of purified, oxidized DsbA to each redox buffer.

  • Incubate the reactions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Quench the reaction by adding TCA to a final concentration of 10%. This precipitates the protein and stops the thiol-disulfide exchange.

  • Pellet the precipitated protein by centrifugation and wash with acetone to remove TCA.

  • Resuspend the protein pellet in a denaturing buffer containing the alkylating agent AMS. AMS adds mass to free thiol groups, allowing for the separation of oxidized and reduced DsbA by SDS-PAGE.

  • Run the samples on a non-reducing SDS-PAGE gel.

  • Stain the gel and quantify the band intensities for the oxidized and reduced forms of DsbA.

  • The equilibrium constant (Keq) can be calculated from the ratio of oxidized to reduced DsbA at each glutathione ratio.

  • The standard redox potential (E°') of DsbA can then be calculated using the Nernst equation, with the known redox potential of the glutathione couple (-0.24 V at pH 7.0).

Disulfide Bond Mapping by Mass Spectrometry

This workflow outlines the general procedure for identifying disulfide-linked peptides in a protein using mass spectrometry.

Mass_Spec_Workflow start Purified Protein denature Denaturation (e.g., Urea) start->denature block Block Free Thiols (e.g., Iodoacetamide) denature->block digest Non-reducing Proteolytic Digest (e.g., Trypsin) block->digest lcms LC-MS/MS Analysis digest->lcms data_analysis Data Analysis (Software search for linked peptides) lcms->data_analysis end Disulfide Bond Map data_analysis->end

Caption: A generalized workflow for disulfide bond mapping using mass spectrometry.

LsbA (Lmo1059) of Listeria monocytogenes: A Case Study

While much of the foundational research on DsbA has been conducted in E. coli, recent studies have begun to elucidate the roles of DsbA family members in other pathogenic bacteria. In Listeria monocytogenes, the protein Lmo1059 has been identified as a DsbA family member.[3]

Lmo1059 possesses a Cys-X-X-Cys motif (Cys36 and Cys39) that is essential for its catalytic activity.[3][5] Functional studies have demonstrated that Lmo1059 can efficiently catalyze the reduction of oxidized glutathione (GSSG).[3][5] Deletion of the lmo1059 gene renders L. monocytogenes more sensitive to oxidative stress, indicating its crucial role in the bacterium's antioxidant defense system.[3][6] Furthermore, Lmo1059 has been implicated in the virulence of L. monocytogenes, as its deletion affects the bacterium's ability to adhere to and invade host cells.[3][5] These findings highlight the conserved and critical function of DsbA family proteins in bacterial pathogenesis.

Conclusion and Future Directions

The DsbA family of proteins represents a cornerstone of bacterial protein folding, playing an indispensable role in the maturation of a multitude of proteins required for survival and virulence. The DsbA-DsbB oxidative pathway is a highly coordinated system that efficiently introduces disulfide bonds into secreted proteins. The quantitative data available, primarily for the E. coli system, have provided significant insights into the thermodynamics and kinetics of this process.

The characterization of DsbA homologues in other pathogens, such as Lmo1059 in Listeria monocytogenes, is expanding our understanding of the diversity and adaptability of this system. Future research will likely focus on elucidating the substrate specificity of different DsbA proteins, mapping their interaction networks within the cell, and further exploring their potential as targets for novel antimicrobial therapies. The detailed experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the fascinating and critical world of disulfide bond formation.

References

Evolutionary Conservation of DsbA Proteins: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanisms and Therapeutic Potential of Bacterial DsbA Proteins.

Executive Summary

Disulfide bond formation is a critical step in the folding and stabilization of a vast number of secreted and cell-surface proteins in bacteria. This process is primarily catalyzed by the DsbA family of periplasmic oxidoreductases. The evolutionary conservation of DsbA proteins across a wide range of bacterial phyla, coupled with their essential role in the biogenesis of virulence factors in many pathogenic species, has positioned them as attractive targets for the development of novel anti-virulence therapeutics. This technical guide provides a comprehensive overview of the evolutionary conservation of DsbA proteins, their structure-function relationships, and the experimental methodologies used to study them. Detailed protocols for key experiments, quantitative data summaries, and visual representations of relevant pathways are presented to aid researchers and drug development professionals in this field.

Introduction to DsbA Proteins

DsbA is a key enzyme in the disulfide bond (DSB) formation system in Gram-negative bacteria, functioning as a potent thiol-disulfide oxidoreductase.[1] It resides in the periplasm where it catalyzes the formation of disulfide bonds in newly translocated proteins, thereby facilitating their correct folding and stability.[1][2] The oxidized, active state of DsbA is maintained by its cognate inner membrane protein partner, DsbB, which transfers electrons from DsbA to the quinone pool, ultimately linking disulfide bond formation to the electron transport chain.[3][4][5] Given that many virulence factors, such as toxins, adhesins, and pili, are dependent on DsbA for their proper folding, the DsbA/DsbB pathway represents a critical chokepoint for bacterial pathogenesis.[6]

Evolutionary Conservation and Diversity

DsbA homologues are widespread throughout the bacterial kingdom, particularly in Proteobacteria, Chlamydiales, Fusobacteria, and Actinobacteria.[6] While the core thioredoxin (TRX)-like fold and the CXXC active site motif are highly conserved, significant diversity exists in the overall amino acid sequence, structural features, and redox properties of DsbA proteins across different bacterial species.

Sequence Identity

The amino acid sequence identity of DsbA homologs varies considerably when compared to the well-characterized Escherichia coli DsbA (EcDsbA). While DsbA from closely related species like Salmonella enterica Typhimurium shares high identity (86%), more distant pathogens such as Neisseria meningitidis and Pseudomonas aeruginosa exhibit identities as low as 23% and 30%, respectively.[7] This diversity is a crucial consideration for the development of broad-spectrum DsbA inhibitors.

Table 1: Amino Acid Sequence Identity of DsbA Homologs Compared to E. coli DsbA

Bacterial SpeciesDsbA HomologAmino Acid Identity to EcDsbA (%)
Salmonella enterica serovar TyphimuriumSeDsbA86
Klebsiella pneumoniaeKpDsbA81
Vibrio choleraeVcDsbA (TcpG)40
Pseudomonas aeruginosaPaDsbA30
Neisseria meningitidisNmDsbA123
Staphylococcus aureusSaDsbALow

Note: This table presents a selection of examples. Sequence identities can vary between different strains and analysis methods.

Structural Classes

Based on structural and bioinformatic analyses, DsbA proteins have been categorized into two major classes, Class I and Class II, primarily distinguished by the topology of the β-strands in the TRX domain.[2][8]

  • Class I DsbAs: Found predominantly in Gram-negative bacteria, these are further subdivided into Ia and Ib. Class Ia, which includes EcDsbA, possesses a characteristic hydrophobic groove adjacent to the active site that is crucial for the interaction with DsbB.[2]

  • Class II DsbAs: More common in Gram-positive bacteria, these proteins often exhibit a more charged surface around the active site and a less defined DsbB-binding groove.[8]

Redox Properties

The oxidizing power of DsbA proteins, a key determinant of their function, varies significantly across different species. This is reflected in their redox potentials (E₀') and the pKa of the catalytic cysteine residue.

Table 2: Redox Properties of DsbA Proteins from Various Bacteria

Bacterial SpeciesDsbA HomologCXXC MotifRedox Potential (E₀' in mV)pKa of Catalytic Cysteine
Escherichia coliEcDsbACPHC-1223.4
Vibrio choleraeVcDsbACPHC-116-
Neisseria meningitidisNmDsbA1CPHC-793.0
Wolbachia pipientisWpDsbA1CPHC-1634.7
Staphylococcus aureusSaDsbACPYC--

Data compiled from multiple sources.[2][7]

The DsbA-DsbB Oxidative Pathway

The canonical DsbA-DsbB pathway is a well-defined signaling cascade responsible for the introduction of disulfide bonds into substrate proteins.

DsbA_DsbB_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_electron_transport Electron Transport Chain Reduced Substrate Reduced Substrate Oxidized Substrate Oxidized Substrate Reduced Substrate->Oxidized Substrate DsbA Oxidized DsbA Oxidized DsbA Reduced DsbA Reduced DsbA Oxidized DsbA->Reduced DsbA Donates S-S Reduced DsbA->Oxidized DsbA Re-oxidation Oxidized DsbB Oxidized DsbB Reduced DsbB Reduced DsbB Oxidized DsbB->Reduced DsbB Accepts e- Quinone Pool (ox) Quinone Pool (ox) Reduced DsbB->Quinone Pool (ox) Donates e- Quinone Pool (red) Quinone Pool (red) Quinone Pool (ox)->Quinone Pool (red)

Caption: The DsbA-DsbB oxidative folding pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function and properties of DsbA proteins.

Recombinant DsbA Expression and Purification

Objective: To produce and purify recombinant DsbA protein for in vitro studies.

Methodology:

  • Cloning: The gene encoding the DsbA protein of interest is cloned into a suitable expression vector, such as pET21a, often with a C-terminal hexahistidine tag for purification.[9]

  • Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3) pLysS). Protein expression is induced, for example, by autoinduction in minimal medium.[9]

  • Cell Lysis: Harvested cells are lysed by sonication or French press in a buffer containing a mild detergent (e.g., Triton X-100), protease inhibitors, and DNase.[9]

  • Affinity Chromatography: The cleared cell lysate is loaded onto a metal-chelate affinity chromatography column (e.g., Ni-NTA or TALON resin).[9][10]

  • Washing: The column is washed extensively with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.

  • Elution: The His-tagged DsbA protein is eluted with a buffer containing a high concentration of imidazole (e.g., 250 mM).[9]

  • Purity Assessment: The purity of the eluted protein is assessed by SDS-PAGE.[11]

In Vitro DsbA Oxidase Activity Assay (Insulin Reduction Assay)

Objective: To measure the dithiol oxidase activity of DsbA in vitro.

Principle: DsbA can catalyze the reduction of the disulfide bonds in insulin in the presence of a reducing agent like dithiothreitol (DTT). The reduction of insulin leads to the precipitation of the insoluble B-chain, which can be monitored spectrophotometrically as an increase in turbidity at 650 nm.[12][13]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • 100 mM potassium phosphate buffer, pH 7.0

    • 2 mM EDTA

    • 130-150 µM insulin

    • 5-10 µM purified DsbA protein

  • Initiation: Initiate the reaction by adding DTT to a final concentration of 0.33 mM.[12][14]

  • Monitoring: Monitor the increase in absorbance at 650 nm over time using a spectrophotometer.

  • Controls:

    • Negative Control: A reaction mixture without DsbA to measure the rate of non-enzymatic insulin reduction by DTT.[12]

    • Positive Control: A reaction with a known oxidoreductase like thioredoxin.[12]

In Vivo DsbA Complementation Assay (Motility Assay)

Objective: To assess the in vivo functionality of a DsbA homolog or mutant.

Principle: In many bacteria, flagellar function, and thus motility, is dependent on the correct disulfide bond formation in flagellar proteins, a process catalyzed by DsbA. A dsbA null mutant is typically non-motile. Complementation with a functional dsbA gene restores motility.[15][16]

Methodology:

  • Strain Preparation: Use a dsbA null mutant strain of E. coli (e.g., JCB571).[4]

  • Transformation: Transform the dsbA mutant with a plasmid carrying the dsbA gene of interest or a control plasmid (empty vector or wild-type dsbA).

  • Motility Assay:

    • Prepare soft agar plates (e.g., LB with 0.3% agar).

    • Inoculate the center of the soft agar plates with a single colony of the transformed bacteria.

    • Incubate the plates at 37°C for 12-24 hours.

  • Analysis: Measure the diameter of the zone of bacterial spreading from the point of inoculation. A larger diameter indicates restored motility and functional DsbA.

Determination of DsbA Redox Potential

Objective: To quantitatively determine the standard redox potential (E₀') of a DsbA protein.

Principle: The redox potential of DsbA can be determined by equilibrating the purified protein with a redox buffer of a known potential, typically a mixture of reduced (GSH) and oxidized (GSSG) glutathione, and then measuring the ratio of oxidized to reduced DsbA.[17][18]

Methodology:

  • Redox Buffer Preparation: Prepare a series of degassed buffers containing a constant concentration of GSSG and varying concentrations of GSH to achieve a range of redox potentials.

  • Equilibration: Incubate a known concentration of purified DsbA in each redox buffer at a specific pH (e.g., 7.0) and temperature until equilibrium is reached.

  • Quantification of Redox State: Determine the fraction of reduced and oxidized DsbA. This can be achieved by:

    • Fluorescence Spectroscopy: The intrinsic tryptophan fluorescence of some DsbA proteins changes upon reduction.[17][18]

    • Thiol Trapping: Free thiols in the reduced DsbA can be alkylated with reagents like 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS), leading to a mass shift that can be visualized on non-reducing SDS-PAGE.

  • Calculation: Use the Nernst equation to calculate the standard redox potential of DsbA based on the known redox potential of the glutathione buffer and the measured ratio of oxidized to reduced DsbA at equilibrium.

DsbA-Substrate and DsbA-DsbB Interactions

Understanding the interactions of DsbA with its substrates and its recycling partner DsbB is crucial for elucidating its mechanism of action and for designing inhibitors.

DsbA-Substrate Interaction

DsbA exhibits broad substrate specificity, interacting with a wide range of unfolded proteins entering the periplasm. The interaction is transient, involving the formation of a mixed-disulfide intermediate.

DsbA_Substrate_Interaction Unfolded Substrate (2SH) Unfolded Substrate (2SH) Mixed Disulfide Intermediate Mixed Disulfide Intermediate Unfolded Substrate (2SH)->Mixed Disulfide Intermediate + DsbA (S-S) DsbA (S-S) DsbA (S-S) Folded Substrate (S-S) Folded Substrate (S-S) Mixed Disulfide Intermediate->Folded Substrate (S-S) + DsbA (2SH) DsbA (2SH) DsbA (2SH)

Caption: Workflow for DsbA-catalyzed substrate oxidation.

DsbA-DsbB Interaction Kinetics

The interaction between reduced DsbA and oxidized DsbB is a rapid and highly specific process. Kinetic parameters for this interaction can be determined using techniques like stopped-flow spectroscopy and surface plasmon resonance (SPR).

Table 3: Kinetic Parameters of the E. coli DsbA-DsbB Interaction

ParameterValueMethod
Association rate constant (k_on)~5 x 10⁵ M⁻¹s⁻¹Stopped-flow spectroscopy
Dissociation rate constant (k_off)--
Dissociation constant (K_D)--

Data from[9][19]. The dissociation constant is difficult to measure due to the covalent nature of the intermediate.

Experimental Protocol: DsbA-DsbB Binding Affinity by Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of the DsbA-DsbB interaction.

Methodology:

  • Chip Preparation: Immobilize one of the binding partners (e.g., DsbB reconstituted in nanodiscs) onto the surface of an SPR sensor chip.[20]

  • Analyte Injection: Inject a series of concentrations of the other binding partner (e.g., DsbA) over the chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte bound.

  • Kinetic Analysis: Fit the association and dissociation phases of the sensorgrams to appropriate binding models to determine the on-rate (k_a) and off-rate (k_d). The equilibrium dissociation constant (K_D) is calculated as k_d/k_a.[20][21]

DsbA as a Therapeutic Target

The critical role of DsbA in the virulence of many bacterial pathogens makes it a promising target for the development of novel anti-virulence drugs.[6] Inhibiting DsbA would not directly kill the bacteria but would disarm them by preventing the proper folding of key virulence factors. This approach is thought to exert less selective pressure for the development of drug resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Conclusion

The DsbA family of proteins represents a fascinating example of evolutionary adaptation, where a conserved catalytic core has been fine-tuned to perform a critical function in a diverse range of bacterial species. The wealth of structural, functional, and mechanistic data available for DsbA proteins provides a solid foundation for further research and for the rational design of novel therapeutics to combat bacterial infections. This technical guide serves as a comprehensive resource to facilitate these endeavors.

References

The Emerging Role of Lmo1059 (LsbA) in Listeria monocytogenes: A DsbA Family Protein Critical for Oxidative Stress Tolerance and Pathogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Listeria monocytogenes, a facultative intracellular pathogen, poses a significant threat to public health. Its ability to survive within the host is contingent on a sophisticated array of stress response and virulence factors. This technical guide delves into the predicted and experimentally determined functions of Lmo1059, also designated as LsbA, a DsbA family protein in Listeria monocytogenes. Emerging evidence highlights its crucial role as a component of the antioxidant stress system and its intricate involvement in the bacterial infection process. This document provides a comprehensive overview of Lmo1059, including its biochemical activity, its impact on bacterial physiology and virulence, detailed experimental protocols for its characterization, and conceptual models of its function.

Introduction

Listeria monocytogenes is a formidable foodborne pathogen capable of causing severe invasive infections in humans and animals, a disease known as listeriosis.[1] A key aspect of its pathogenicity is the ability to adapt to and counteract various environmental and host-induced stresses, particularly oxidative stress encountered within the host phagosome. The bacterium has evolved robust oxidative modification and regulation mechanisms to ensure its survival and proliferation.[1] While the thioredoxin (Trx) and glutaredoxin (Grx) systems in L. monocytogenes are known to contribute to its anti-oxidative stress capabilities, the role of the disulfide bond (Dsb) formation system has been less clear.[1] This guide focuses on Lmo1059, a putative DsbA family protein, and synthesizes the current understanding of its function, positioning it as a potentially important target for novel therapeutic strategies.

Predicted Function of Lmo1059 (this compound)

Bioinformatic analyses of the L. monocytogenes EGD-e genome identified lmo1059 as encoding a putative DsbA family protein.[1] Proteins of the DsbA family are typically thiol:disulfide oxidoreductases that catalyze the formation of disulfide bonds in proteins, a critical step for the proper folding and function of many secreted and cell-surface proteins involved in bacterial virulence and survival.[1] Based on its homology, Lmo1059 was predicted to participate in maintaining the redox balance and integrity of proteins, particularly under conditions of oxidative stress.

Experimental Characterization of Lmo1059 (this compound)

Recent experimental work has shed light on the specific functions of Lmo1059, moving beyond bioinformatic predictions. These studies have established its role in enzymatic activity, stress tolerance, and host-cell interaction.

Biochemical Activity: Glutathione Reductase Function

Lmo1059 has been shown to efficiently catalyze the reduction of oxidized glutathione (GSSG).[1] This activity is crucial for regenerating the pool of reduced glutathione (GSH), a major cellular antioxidant. Site-directed mutagenesis studies have identified cysteine residues Cys36 and Cys39 as key amino acids for its catalytic activity.[1]

Role in Oxidative Stress Tolerance

The functional significance of Lmo1059 in protecting L. monocytogenes from oxidative damage has been demonstrated through genetic deletion studies. An in-frame deletion mutant of lmo1059 (Δlmo1059) exhibited increased susceptibility to oxidative stress.[1] The residue Cys36 was shown to be crucial for this protective function.[1] This indicates that Lmo1059 is an important component of the antioxidant defense system of the bacterium.

Involvement in Pathogenesis

The role of Lmo1059 extends beyond stress tolerance to direct involvement in the infection process. The deletion of lmo1059 resulted in a complex phenotype affecting the interaction of L. monocytogenes with host cells. Specifically, the Δlmo1059 mutant showed reduced adhesion to and invasion of host cells.[1] Intriguingly, the same mutant exhibited an increased ability for cell-to-cell spread.[1] This suggests a multifaceted and intricate role for Lmo1059 in modulating the bacterial-host interface during infection.

Quantitative Data Summary

The following tables summarize the key quantitative and qualitative findings from the characterization of Lmo1059.

Table 1: Biochemical and Phenotypic Characteristics of Lmo1059

FeatureWild-Type (EGD-e)Δlmo1059 MutantKey FindingReference
GSSG Reductase Activity PresentAbsentLmo1059 possesses catalytic activity for GSSG reduction.[1]
Key Catalytic Residues Cys36, Cys39N/ACys36 and Cys39 are essential for the enzymatic function of Lmo1059.[1]
Oxidative Stress Tolerance TolerantSusceptibleLmo1059 is critical for tolerance to oxidative stress.[1]
Adhesion to Host Cells NormalReducedLmo1059 is involved in the adhesion of L. monocytogenes to host cells.[1]
Invasion of Host Cells NormalReducedLmo1059 plays a role in the invasion of host cells.[1]
Cell-to-Cell Spread NormalIncreasedDeletion of lmo1059 enhances the cell-to-cell spread of L. monocytogenes.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize Lmo1059. These are representative protocols based on standard techniques in the field.

Construction of an In-Frame Deletion Mutant (Δlmo1059)
  • Primer Design and Fragment Amplification: Design primers to amplify ~500 bp upstream and downstream flanking regions of the lmo1059 gene from L. monocytogenes EGD-e genomic DNA. Introduce restriction sites to the external primers for cloning.

  • Splicing by Overlap Extension (SOE) PCR: Fuse the upstream and downstream fragments using SOE-PCR to create a single fragment with an in-frame deletion of the lmo1059 coding sequence.

  • Cloning into a Suicide Vector: Clone the resulting deletion fragment into a temperature-sensitive suicide vector, such as pKSV7.

  • Transformation and Allelic Exchange: Transform the recombinant plasmid into the wild-type L. monocytogenes EGD-e strain. Select for single-crossover integration events at the permissive temperature. Subsequently, culture the single-crossover mutants at the non-permissive temperature to select for double-crossover events (allelic exchange).

  • Screening and Verification: Screen for colonies that have lost the vector-conferred antibiotic resistance. Verify the in-frame deletion of lmo1059 by PCR and DNA sequencing.

Recombinant Lmo1059 Expression and Purification
  • Cloning into an Expression Vector: Amplify the full-length lmo1059 coding sequence and clone it into an expression vector, such as pET30a(+), to generate an N-terminally His-tagged fusion protein.

  • Protein Expression: Transform the expression plasmid into an E. coli expression host, such as Rosetta (DE3). Grow the culture to mid-log phase and induce protein expression with IPTG.

  • Cell Lysis and Affinity Chromatography: Harvest the cells, resuspend them in lysis buffer, and lyse them by sonication. Clarify the lysate by centrifugation and purify the His-tagged Lmo1059 protein using a Ni-NTA affinity chromatography column.

  • Dialysis and Purity Assessment: Dialyze the eluted protein against a suitable storage buffer. Assess the purity and concentration of the purified protein by SDS-PAGE and a protein concentration assay (e.g., Bradford).

GSSG Reduction Assay
  • Reaction Mixture Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer), NADPH, and oxidized glutathione (GSSG).

  • Initiation of Reaction: Add a defined concentration of purified Lmo1059 protein to the reaction mixture to initiate the reaction.

  • Kinetic Measurement: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, using a spectrophotometer in kinetic mode.

  • Data Analysis: Calculate the rate of GSSG reduction from the linear phase of the reaction. Determine kinetic parameters such as Km and Vmax by varying the substrate concentrations.

Oxidative Stress Tolerance Assay
  • Bacterial Culture Preparation: Grow wild-type L. monocytogenes, the Δlmo1059 mutant, and a complemented strain to mid-log phase in BHI broth.

  • Exposure to Oxidative Stress: Expose the bacterial cultures to a defined concentration of an oxidizing agent (e.g., hydrogen peroxide or cumene hydroperoxide).

  • Viability Assessment: At various time points, take aliquots from each culture, perform serial dilutions, and plate on BHI agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Compare the survival rates of the different strains over time to assess their relative tolerance to oxidative stress.

Adhesion and Invasion Assays
  • Cell Culture: Seed and grow a suitable eukaryotic cell line (e.g., Caco-2) to confluence in 24-well plates.

  • Bacterial Infection: Infect the cell monolayers with wild-type L. monocytogenes, the Δlmo1059 mutant, and a complemented strain at a defined multiplicity of infection (MOI).

  • Adhesion Assay: After a short incubation period (e.g., 30 minutes), wash the monolayers extensively to remove non-adherent bacteria. Lyse the host cells with a detergent (e.g., Triton X-100) and plate the lysate to enumerate the adherent bacteria.

  • Invasion Assay: After the initial incubation for adhesion, add a medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria. After a further incubation period, wash the cells, lyse them, and plate the lysate to enumerate the intracellular (invaded) bacteria.

  • Data Analysis: Calculate the percentage of adhesion and invasion relative to the initial inoculum for each strain and compare the results.

Visualizations: Workflows and Conceptual Models

The following diagrams illustrate the experimental workflow for Lmo1059 characterization and a conceptual model of its function.

experimental_workflow cluster_bioinformatics Bioinformatic Analysis cluster_genetics Genetic Manipulation cluster_biochemistry Biochemical Characterization cluster_phenotyping Phenotypic Analysis b1 Genome Annotation of L. monocytogenes EGD-e b2 Identification of lmo1059 as a DsbA family protein b1->b2 g1 Construction of Δlmo1059 in-frame deletion mutant b2->g1 Hypothesis Generation p1 Recombinant Lmo1059 expression and purification b2->p1 g2 Construction of complemented strain g1->g2 ph1 Oxidative Stress Tolerance Assay g1->ph1 ph2 Adhesion and Invasion Assays g1->ph2 ph3 Cell-to-Cell Spread Assay (Plaque Assay) g1->ph3 p2 GSSG Reductase Assay p1->p2 p3 Site-directed mutagenesis (Cys36, Cys39) p1->p3 p2->ph1 Functional Link ph2->ph3

Figure 1: Experimental workflow for the functional characterization of Lmo1059.

functional_model cluster_listeria Listeria monocytogenes cluster_host Host Cell lmo1059 Lmo1059 (this compound) gsh GSH lmo1059->gsh Catalyzes reduction stress_response Oxidative Stress Tolerance lmo1059->stress_response Enables adhesion_factors Adhesion/Invasion Factors lmo1059->adhesion_factors Positively regulates spread_factors Cell-to-Cell Spread Factors lmo1059->spread_factors Negatively regulates gssg GSSG gssg->lmo1059 Substrate gsh->stress_response Contributes to adhesion Adhesion adhesion_factors->adhesion Mediates invasion Invasion adhesion_factors->invasion Mediates spread Cell-to-Cell Spread spread_factors->spread Mediates ros Reactive Oxygen Species (ROS) ros->stress_response Induces

Figure 2: Conceptual model of Lmo1059's multifaceted role in Listeria.

Conclusion and Future Directions

Lmo1059 (this compound) is emerging as a key player in the physiology and virulence of Listeria monocytogenes. Its role as a DsbA family protein with glutathione reductase activity directly links it to the bacterium's defense against oxidative stress, a critical challenge during host infection.[1] The complex phenotype of the Δlmo1059 mutant, characterized by reduced adhesion and invasion but enhanced cell-to-cell spread, underscores the intricate regulatory networks in which Lmo1059 participates.[1]

Future research should focus on identifying the specific protein substrates of Lmo1059 to understand how it influences the function of virulence factors involved in host cell interactions. Elucidating the regulatory mechanisms governing the expression of lmo1059 will provide further insights into how L. monocytogenes orchestrates its stress responses and virulence. Given its importance for both stress survival and pathogenesis, Lmo1059 represents a promising target for the development of novel antimicrobial agents aimed at disarming this resilient pathogen.

References

Methodological & Application

Application Notes and Protocols: Cloning and Expression of Recombinant LsbA (Lmo1059) Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

LsbA, specifically the DsbA family protein Lmo1059 from Listeria monocytogenes, is a critical component in the bacterium's defense against oxidative stress.[1][2][3] As a foodborne intracellular pathogen, L. monocytogenes encounters oxidative challenges within its host, and its ability to survive these conditions is fundamental to its pathogenesis.[1][2][4] Lmo1059 is a disulfide bond forming protein that catalyzes the correct oxidative folding of proteins essential for bacterial virulence and survival.[1] It plays a significant role in the adhesion and invasion stages of infection, making it an important participant in the antioxidant stress system that enables L. monocytogenes to establish intracellular infections.[1][2] The study of recombinant Lmo1059 is crucial for understanding Listeria's environmental adaptation and for the development of novel anti-virulence therapies.

Application Notes

Role in Elucidating Bacterial Pathogenesis

The recombinant Lmo1059 protein serves as a vital tool for in vitro studies aimed at dissecting the molecular mechanisms of Listeria virulence. By expressing and purifying Lmo1059, researchers can:

  • Investigate its enzymatic activity, such as its ability to catalyze the reduction of oxidized glutathione (GSSG).[1]

  • Identify its substrate proteins, thereby uncovering the specific virulence factors that depend on Lmo1059 for proper folding and function.

  • Perform structural biology studies (e.g., X-ray crystallography) to understand its catalytic mechanism at an atomic level.

Applications in Drug Development and Discovery

The DsbA/DsbB disulfide bond formation pathway is a prime target for the development of new anti-virulence agents, as it is central to the pathogenesis of many bacteria.[5][6] Inhibiting DsbA enzymes like Lmo1059 offers a promising strategy to combat multidrug-resistant bacterial infections.[5][7]

  • Target for Anti-Virulence Agents: Lmo1059 is essential for the folding of numerous virulence factors.[5][8] Developing inhibitors against Lmo1059 could disarm the pathogen without killing it, which may reduce the selection pressure for developing antibiotic resistance.[7][8]

  • High-Throughput Screening: Purified recombinant Lmo1059 can be used in high-throughput screening (HTS) assays to identify small molecule inhibitors.[5][8] Such assays are foundational in the early stages of drug discovery.

  • Combination Therapy: Inhibitors of Lmo1059 could potentially be used in combination with existing antibiotics to restore their efficacy against resistant strains.[7]

Quantitative Data Summary

The following tables summarize the quantitative findings related to the function of Lmo1059 in Listeria monocytogenes under oxidative stress conditions. The data is derived from studies comparing the wild-type (EGD-e) strain with a gene deletion mutant (Δlmo1059).

Table 1: Survival under Thiol-Specific Oxidative Stress (Diamide)

Strain/ConditionConcentration of DiamideOutcome
Wild-type (EGD-e)Various concentrationsTolerant to diamide-induced stress.
Δlmo1059 MutantVarious concentrationsSignificantly lower survival compared to wild-type.[1]
Complemented Strain (CΔlmo1059)Various concentrationsRestored or enhanced tolerance to diamide stress.[1]
Cysteine Mutant (CΔlmo1059 C36S)Various concentrationsAnti-oxidative stress ability similar to the Δlmo1059 mutant, indicating Cys36 is a crucial residue.[1]

Table 2: Impact of Lmo1059 Deletion on Host Cell Interaction

ProcessStrainObservation
Adhesion & InvasionΔlmo1059 MutantReduced ability to adhere to and invade host cells.[1][2]
Cell-to-Cell SpreadΔlmo1059 MutantIncreased rate of spread between host cells.[1][2]

Experimental Protocols

Protocol 1: Cloning of lmo1059 Gene into an Expression Vector

This protocol describes the cloning of the full-length open reading frame (ORF) of the lmo1059 gene from the L. monocytogenes EGD-e genome into the pET30a(+) expression vector.

  • Primer Design: Design forward and reverse primers to amplify the lmo1059 ORF. Incorporate restriction sites (e.g., NdeI and XhoI) into the primers to facilitate directional cloning into the pET30a(+) vector.

  • PCR Amplification:

    • Perform PCR using genomic DNA isolated from L. monocytogenes EGD-e as the template.

    • Use a high-fidelity DNA polymerase to minimize errors.

    • Reaction Mixture:

      • Template DNA (50-100 ng)

      • Forward Primer (10 µM)

      • Reverse Primer (10 µM)

      • dNTP Mix (10 mM)

      • High-Fidelity Polymerase Buffer (5x)

      • High-Fidelity DNA Polymerase

      • Nuclease-free water to final volume.

    • Cycling Conditions:

      • Initial Denaturation: 98°C for 30 seconds.

      • 30-35 Cycles:

        • Denaturation: 98°C for 10 seconds.

        • Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).

        • Extension: 72°C for 30-60 seconds (depending on gene length).

      • Final Extension: 72°C for 5-10 minutes.

  • Purification and Digestion:

    • Analyze the PCR product on a 1% agarose gel. Excise the band corresponding to the correct size and purify the DNA using a gel extraction kit.

    • Digest both the purified PCR product and the pET30a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI) for 1-2 hours at 37°C.

    • Purify the digested vector and insert using a PCR purification kit.

  • Ligation:

    • Set up a ligation reaction using T4 DNA Ligase. A typical molar ratio of insert to vector is 3:1.

    • Reaction Mixture:

      • Digested pET30a(+) vector (50-100 ng)

      • Digested lmo1059 insert (calculated for 3:1 molar ratio)

      • T4 DNA Ligase Buffer (10x)

      • T4 DNA Ligase

      • Nuclease-free water to final volume.

    • Incubate at 16°C overnight or at room temperature for 1-2 hours.

  • Transformation:

    • Transform the ligation mixture into competent E. coli DH5α cells.

    • Plate the transformed cells on LB agar plates containing kanamycin (50 µg/mL).

    • Incubate overnight at 37°C.

  • Verification:

    • Select several colonies and perform colony PCR or plasmid mini-preparation followed by restriction digestion to confirm the presence and correct orientation of the insert.

    • Confirm the sequence of the cloned gene by Sanger sequencing.

Protocol 2: Expression and Purification of Recombinant Lmo1059 Protein

This protocol outlines the expression of His-tagged Lmo1059 in E. coli and its subsequent purification via affinity chromatography.

  • Transformation into Expression Host:

    • Transform the confirmed pET30a-lmo1059 plasmid into a suitable expression host, such as E. coli Rosetta (DE3).[1]

    • Plate on LB agar with kanamycin (50 µg/mL) and chloramphenicol (for Rosetta strains). Incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 5-10 mL of LB medium with appropriate antibiotics and grow overnight at 37°C with shaking.

    • The next day, inoculate a large volume (e.g., 500 mL) of LB medium with the overnight culture (1:100 dilution).

    • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.[9]

    • Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.[1]

    • Continue to incubate the culture for an additional 3 hours at 37°C or overnight at a lower temperature (e.g., 16-25°C) to improve protein solubility.[1][9]

  • Cell Harvesting and Lysis:

    • Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

    • Discard the supernatant and resuspend the cell pellet in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 10 mM imidazole, pH 8.0) containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice or by using a French press.

    • Clarify the lysate by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Purification:

    • Equilibrate a nickel-chelated affinity column (e.g., Ni-NTA agarose) with lysis buffer.

    • Load the clarified supernatant onto the column.

    • Wash the column with several column volumes of wash buffer (e.g., 20 mM Tris-HCl, 500 mM NaCl, 20-40 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

    • Elute the His-tagged Lmo1059 protein with an elution buffer containing a high concentration of imidazole (e.g., 20 mM Tris-HCl, 500 mM NaCl, 250-500 mM imidazole, pH 8.0).

  • Analysis and Storage:

    • Analyze the purified protein fractions by SDS-PAGE to assess purity and molecular weight.

    • Perform a Western blot using an anti-His tag antibody for confirmation.

    • Dialyze the purified protein into a suitable storage buffer (e.g., PBS, pH 7.4) and determine the protein concentration using a method like the Bradford or BCA assay.

    • Store the purified protein at -80°C for long-term use.

Visualizations

Caption: Workflow for cloning and expression of recombinant Lmo1059.

Oxidative_Stress_Pathway ROS Oxidative Stress (e.g., ROS, Diamide) Listeria Listeria monocytogenes ROS->Listeria acts on Host Host Cell Environment Host->ROS generates Unfolded Unfolded Virulence Factors (with free thiols) Listeria->Unfolded synthesizes LsbA_red This compound (Lmo1059) Reduced [SH SH] Unfolded->LsbA_red donates disulfide bond to LsbA_ox This compound (Lmo1059) Oxidized [S-S] DsbB DsbB (membrane protein) Re-oxidizes this compound LsbA_ox->DsbB is re-oxidized by Folded Correctly Folded Virulence Factors LsbA_red->Folded catalyzes folding Virulence Bacterial Virulence (Adhesion, Invasion) Folded->Virulence enables Survival Bacterial Survival Virulence->Survival promotes Inhibition Inhibitor Drug Inhibition->LsbA_red blocks activity

Caption: Role of this compound in Listeria's oxidative stress response and virulence.

References

Protocol for the Purification of Listeria LsbA Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed protocol for the purification of the LsbA protein from Listeria monocytogenes. The proposed methodology is designed for researchers, scientists, and drug development professionals investigating listerial pathogenesis and seeking to isolate this compound for functional and structural studies. This protocol is based on established methods for the purification of Listeria surface proteins and bacteriocins, providing a robust framework for obtaining highly purified this compound.

Introduction

Listeria monocytogenes is a facultative intracellular pathogen responsible for the severe foodborne illness, listeriosis. The surface proteins of Listeria play a crucial role in the bacterium's ability to adhere to, invade, and proliferate within host cells. The this compound protein is a putative surface protein with potential involvement in the virulence of Listeria. However, a standardized protocol for its purification has not been well-established. This document outlines a comprehensive strategy for the expression and purification of this compound, which can be adapted for either native protein from Listeria or recombinant protein expressed in Escherichia coli.

Data Presentation

Table 1: Summary of Buffers for Recombinant this compound Purification

Buffer NameCompositionpHApplication
Lysis Buffer50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1 mg/mL Lysozyme8.0Cell Lysis
Wash Buffer 150 mM Tris-HCl, 300 mM NaCl, 20 mM Imidazole8.0Affinity Chromatography (Wash)
Elution Buffer50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole8.0Affinity Chromatography (Elution)
IEX Buffer A20 mM Tris-HCl8.0Ion Exchange Chromatography (Start)
IEX Buffer B20 mM Tris-HCl, 1 M NaCl8.0Ion Exchange Chromatography (Elution)
SEC Buffer50 mM Tris-HCl, 150 mM NaCl7.5Size Exclusion Chromatography

Table 2: Expected Yield and Purity of Purified this compound

Purification StepTotal Protein (mg)This compound Protein (mg)Purity (%)
Cleared Lysate200105
Affinity Chromatography87.5>90
Ion Exchange Chromatography65.8>95
Size Exclusion Chromatography54.8>98

Note: These values are estimates and may vary depending on expression levels and experimental conditions.

Experimental Protocols

This protocol describes the purification of His-tagged recombinant this compound protein expressed in E. coli.

Gene Cloning and Expression Vector Construction
  • Amplify the this compound gene from Listeria monocytogenes genomic DNA using gene-specific primers with appropriate restriction sites.

  • Digest the PCR product and the pET-28a(+) expression vector with the corresponding restriction enzymes.

  • Ligate the digested this compound gene into the pET-28a(+) vector to create an N-terminal His6-tag fusion.

  • Transform the ligation product into a suitable cloning host (e.g., E. coli DH5α) and confirm the sequence of the insert.

  • Transform the confirmed plasmid into an expression host (e.g., E. coli BL21(DE3)).

Recombinant Protein Expression and Cell Harvest
  • Inoculate a single colony of E. coli BL21(DE3) harboring the pET-28a-lsbA plasmid into 50 mL of Luria-Bertani (LB) broth containing 50 µg/mL kanamycin.

  • Grow the culture overnight at 37°C with shaking at 200 rpm.

  • Inoculate 1 L of LB broth containing 50 µg/mL kanamycin with the overnight culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Continue to grow the culture for 4-6 hours at 30°C.

  • Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant and store the cell pellet at -80°C.

Cell Lysis and Lysate Clarification
  • Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer.

  • Lyse the cells by sonication on ice (e.g., 10 cycles of 30 seconds on, 30 seconds off).

  • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant containing the soluble His-tagged this compound protein.

Affinity Chromatography (IMAC)
  • Equilibrate a Ni-NTA affinity column with 5 column volumes (CV) of Wash Buffer 1.

  • Load the clarified lysate onto the column at a flow rate of 1 mL/min.

  • Wash the column with 10 CV of Wash Buffer 1 to remove unbound proteins.

  • Elute the His-tagged this compound protein with 5 CV of Elution Buffer.

  • Collect fractions and analyze by SDS-PAGE to identify fractions containing the purified protein.

Ion Exchange Chromatography (IEX)
  • Pool the fractions containing this compound from the affinity chromatography step.

  • Desalt the pooled fractions into IEX Buffer A using a desalting column or dialysis.

  • Equilibrate a Mono Q (anion exchange) or Mono S (cation exchange) column with IEX Buffer A. The choice of column depends on the calculated isoelectric point (pI) of this compound.

  • Load the desalted protein sample onto the column.

  • Wash the column with 5 CV of IEX Buffer A.

  • Elute the bound protein using a linear gradient of 0-100% IEX Buffer B over 20 CV.

  • Collect fractions and analyze by SDS-PAGE.

Size Exclusion Chromatography (SEC)
  • Pool the purest fractions from the IEX step and concentrate using an appropriate centrifugal filter device.

  • Equilibrate a Superdex 200 or similar size exclusion column with SEC Buffer.

  • Load the concentrated protein sample onto the column.

  • Elute the protein with SEC Buffer at a constant flow rate.

  • Collect fractions and analyze by SDS-PAGE for purity.

  • Pool the fractions containing pure this compound, determine the concentration, and store at -80°C.

Visualizations

LsbA_Purification_Workflow cluster_Expression Protein Expression cluster_Purification Protein Purification Expression_Host E. coli BL21(DE3) with pET-28a-lsbA Culture Culture Growth (37°C) Expression_Host->Culture Induction IPTG Induction (30°C) Culture->Induction Harvest Cell Harvest (Centrifugation) Induction->Harvest Lysis Cell Lysis (Sonication) Harvest->Lysis Resuspend in Lysis Buffer Clarification Lysate Clarification (Centrifugation) Lysis->Clarification IMAC Affinity Chromatography (Ni-NTA) Clarification->IMAC Load Supernatant IEX Ion Exchange Chromatography IMAC->IEX Eluted Fractions SEC Size Exclusion Chromatography IEX->SEC Purified Fractions Pure_Protein >98% Pure this compound SEC->Pure_Protein Signaling_Pathway_Hypothesis cluster_Listeria Listeria monocytogenes cluster_Host Host Cell This compound This compound Protein Receptor Host Cell Receptor (Unknown) This compound->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation Response Cellular Response (e.g., Invasion, Immune Modulation) Signaling->Response

Application Notes and Protocols for the Generation of an LsbA Knockout Mutant in Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Listeria monocytogenes is a facultative intracellular pathogen responsible for the severe foodborne illness, listeriosis. A key aspect of its pathogenicity and survival is its ability to adapt to various environmental stresses, including oxidative stress encountered within the host. The LsbA protein (Lmo1059), a member of the DsbA family of disulfide bond-forming proteins, has been identified as a crucial component in the antioxidant stress response of L. monocytogenes. The generation of an this compound knockout mutant is a fundamental step in elucidating the precise role of this protein in bacterial physiology, virulence, and as a potential target for novel therapeutic agents.

This document provides detailed protocols for the creation of an in-frame deletion of the this compound gene in L. monocytogenes using homologous recombination with a temperature-sensitive suicide vector. Additionally, it presents a summary of the phenotypic characteristics of the resulting Δthis compound mutant.

Phenotypic Characterization of the Δthis compound Mutant

The deletion of the this compound gene (lmo1059) in L. monocytogenes results in several notable phenotypic changes, particularly related to stress tolerance and virulence. The following table summarizes the key quantitative data from studies characterizing the Δthis compound mutant.

Phenotypic AssayWild-Type (WT) StrainΔthis compound Mutant StrainFold Change/Percentage DifferenceReference
Oxidative Stress Survival
Survival rate after H₂O₂ treatmentNormalized to 100%Significantly reducedData not quantified in folds[1]
Cellular Adhesion
Adhesion to Caco-2 cellsNormalized to 100%~60% of WT~40% reduction[1]
Cellular Invasion
Invasion of Caco-2 cellsNormalized to 100%~50% of WT~50% reduction[1]
Intracellular Spread
Plaque formation in L2 cellsNormalized to 100%~150% of WT~50% increase[1]

Experimental Protocols

The following protocols outline the generation of an in-frame deletion of the this compound gene in Listeria monocytogenes using the temperature-sensitive suicide vector pKSV7. This method relies on a two-step homologous recombination process.

Protocol 1: Construction of the this compound Knockout Plasmid (pKSV7-Δthis compound)

This protocol describes the creation of the suicide plasmid containing the upstream and downstream flanking regions of the this compound gene, which will facilitate homologous recombination.

Materials:

  • L. monocytogenes genomic DNA

  • Temperature-sensitive shuttle vector pKSV7

  • Restriction enzymes (e.g., BamHI, SalI)

  • T4 DNA Ligase

  • High-fidelity DNA polymerase

  • Primers for amplifying upstream and downstream flanks of this compound (to be designed based on the genomic sequence)

  • E. coli competent cells (e.g., DH5α)

  • LB agar and broth with appropriate antibiotics (e.g., chloramphenicol for pKSV7)

Procedure:

  • Primer Design: Design two pairs of primers.

    • Pair 1 (Upstream flank): To amplify an ~500 bp region directly upstream of the this compound start codon. Add restriction sites (e.g., BamHI) to the forward and a linker sequence to the reverse primer.

    • Pair 2 (Downstream flank): To amplify an ~500 bp region directly downstream of the this compound stop codon. Add a linker sequence complementary to the upstream flank's reverse primer to the forward primer and a different restriction site (e.g., SalI) to the reverse primer.

  • Amplification of Flanking Regions:

    • Perform PCR using high-fidelity polymerase and L. monocytogenes genomic DNA as a template with primer pairs 1 and 2 in separate reactions.

    • Purify the PCR products.

  • Splicing by Overlap Extension (SOEing) PCR:

    • Combine the purified upstream and downstream PCR products in a new PCR reaction.

    • Perform a few initial cycles without primers to allow the complementary linker regions to anneal and extend.

    • Add the forward primer from Pair 1 and the reverse primer from Pair 2 and continue PCR to amplify the full-length spliced product (upstream flank + downstream flank).

    • Purify the final ~1000 bp SOE-PCR product.

  • Plasmid Construction:

    • Digest both the purified SOE-PCR product and the pKSV7 vector with the corresponding restriction enzymes (e.g., BamHI and SalI).

    • Ligate the digested SOE product into the digested pKSV7 vector using T4 DNA Ligase.

    • Transform the ligation mixture into competent E. coli DH5α cells.

  • Selection and Verification:

    • Plate the transformed E. coli on LB agar containing the appropriate antibiotic for pKSV7 selection.

    • Screen colonies by colony PCR using the primers from step 1 to verify the presence of the insert.

    • Isolate the plasmid DNA from a positive colony and confirm the construct by restriction digest and Sanger sequencing.

Protocol 2: Generation of the Δthis compound Mutant in L. monocytogenes

This protocol describes the introduction of the knockout plasmid into L. monocytogenes and the selection for the double-crossover event that results in the deletion of the this compound gene.

Materials:

  • pKSV7-Δthis compound plasmid

  • Wild-type L. monocytogenes strain (e.g., EGD-e)

  • Brain Heart Infusion (BHI) agar and broth

  • Chloramphenicol

  • Electrocompetent L. monocytogenes cells

  • Electroporator and cuvettes

Procedure:

  • Transformation of L. monocytogenes:

    • Prepare electrocompetent L. monocytogenes cells.

    • Transform the pKSV7-Δthis compound plasmid into the competent cells by electroporation.

    • Plate the transformed cells on BHI agar containing chloramphenicol and incubate at a permissive temperature for plasmid replication (e.g., 30°C).

  • Selection for Single-Crossover (Integration) Mutants:

    • Inoculate a single colony from the transformation plate into BHI broth with chloramphenicol and grow at 30°C overnight.

    • Plate serial dilutions of the overnight culture onto BHI agar with chloramphenicol and incubate at a non-permissive temperature for plasmid replication (e.g., 40°C). Colonies that grow have the plasmid integrated into the chromosome via a single homologous recombination event.

  • Selection for Double-Crossover (Excision) Mutants:

    • Inoculate a single-crossover colony into BHI broth without any antibiotic.

    • Culture the bacteria for several generations at the permissive temperature (30°C) to facilitate the second crossover event (excision of the plasmid). This can be done by serial passaging of the culture.

    • Plate serial dilutions of the culture onto BHI agar without antibiotics and incubate at 37°C.

  • Screening for the Knockout Mutant:

    • Replica-plate the colonies from the BHI agar onto two new plates: one BHI agar plate and one BHI agar plate containing chloramphenicol. Incubate at 37°C.

    • Colonies that grow on the plain BHI plate but not on the chloramphenicol plate have lost the plasmid and are potential double-crossover mutants. These can be either the wild-type genotype or the desired knockout mutant.

  • Verification of the Δthis compound Mutant:

    • Perform colony PCR on the chloramphenicol-sensitive colonies using primers that flank the this compound gene.

    • The Δthis compound mutant will yield a smaller PCR product compared to the wild-type strain.

    • Confirm the deletion by Sanger sequencing of the PCR product.

    • Further verification can be done by Southern blotting or RT-qPCR to confirm the absence of this compound mRNA.

Visualizations

Experimental Workflow for Generating the Δthis compound Mutant

experimental_workflow cluster_plasmid_construction Plasmid Construction cluster_mutant_generation Mutant Generation pcr_up PCR Upstream Flank soe_pcr SOEing PCR pcr_up->soe_pcr pcr_down PCR Downstream Flank pcr_down->soe_pcr ligation Ligation into pKSV7 soe_pcr->ligation transform_ecoli Transform E. coli ligation->transform_ecoli verify_plasmid Verify Plasmid transform_ecoli->verify_plasmid transform_listeria Transform L. monocytogenes verify_plasmid->transform_listeria select_single Select Single Crossover (40°C + Cm) transform_listeria->select_single select_double Select Double Crossover (30°C, no Cm) select_single->select_double screen Screen for Cm Sensitivity select_double->screen verify_mutant Verify Δthis compound Mutant (PCR & Sequencing) screen->verify_mutant lsbA_function This compound This compound (lmo1059) gene DsbA_protein This compound (DsbA family) Protein This compound->DsbA_protein encodes disulfide_bond Disulfide Bond Formation in Substrate Proteins DsbA_protein->disulfide_bond catalyzes stress_tolerance Oxidative Stress Tolerance disulfide_bond->stress_tolerance contributes to adhesion_invasion Adhesion & Invasion of Host Cells disulfide_bond->adhesion_invasion contributes to intracellular_spread Cell-to-Cell Spread disulfide_bond->intracellular_spread contributes to oxidative_stress Oxidative Stress (e.g., H₂O₂) oxidative_stress->stress_tolerance virulence Overall Virulence stress_tolerance->virulence adhesion_invasion->virulence intracellular_spread->virulence

References

Application Notes and Protocols: Utilizing CRISPR-Cas9 to Interrogate LsbA Function in Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to employing CRISPR-Cas9 technology for the targeted knockout of the lsbA gene (lmo1059) in Listeria monocytogenes. Detailed protocols for the genetic manipulation and subsequent phenotypic characterization of the mutant strain are provided to facilitate the study of this compound's role in bacterial pathogenesis.

Introduction to this compound (Lmo1059) in Listeria

Listeria monocytogenes is a formidable foodborne pathogen capable of causing severe invasive disease in humans. Its ability to survive and replicate within the host is contingent on a suite of virulence factors and stress response mechanisms. The protein this compound (Lmo1059) is a DsbA family protein that has been identified as a crucial component of the bacterium's defense against oxidative stress. Studies have shown that this compound plays a significant role in the adhesion to and invasion of host cells. A deeper understanding of this compound's function is critical for the development of novel anti-listerial therapeutics.

Principle of the CRISPR-Cas9 System in Listeria

The CRISPR-Cas9 system is a powerful genome editing tool that allows for precise, targeted modification of an organism's DNA. In Listeria, a plasmid-based system can be used to introduce the Cas9 nuclease and a guide RNA (gRNA) that directs Cas9 to the this compound gene. The Cas9 protein induces a double-strand break in the target DNA, which, in the absence of a repair template, is repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in frameshift mutations and gene knockout.

Experimental Workflow

The overall workflow for the CRISPR-Cas9-mediated knockout of this compound and subsequent phenotypic analysis is depicted below.

CRISPR_Workflow cluster_prep Preparation cluster_gene_editing Gene Editing cluster_phenotyping Phenotypic Analysis gRNA_design gRNA Design & Cloning plasmid_prep Plasmid Preparation gRNA_design->plasmid_prep Insert gRNA into Cas9 plasmid transformation Electrotransformation into L. monocytogenes plasmid_prep->transformation selection Selection of Transformants transformation->selection verification Verification of this compound Knockout selection->verification PCR & Sequencing oxidative_stress Oxidative Stress Assays verification->oxidative_stress adhesion_invasion Adhesion & Invasion Assays verification->adhesion_invasion cell_spread Cell-to-Cell Spread Assay verification->cell_spread

Caption: Experimental workflow for this compound knockout and phenotypic analysis.

Putative Signaling Pathway of this compound

This compound is believed to contribute to Listeria's virulence by protecting the bacterium from oxidative stress encountered within the host and by facilitating interaction with host cells.

LsbA_Pathway cluster_host Host Cell cluster_listeria Listeria monocytogenes host_ros Reactive Oxygen Species (ROS) This compound This compound (Lmo1059) host_ros->this compound Oxidative Challenge host_membrane Host Cell Membrane adhesins Surface Adhesins This compound->adhesins Maintains function of (?) survival Bacterial Survival & Replication This compound->survival Promotes adhesins->host_membrane Binds to adhesins->survival Facilitates Invasion

Caption: Putative role of this compound in Listeria pathogenesis.

Experimental Protocols

Guide RNA (gRNA) Design and Plasmid Construction
  • Target Selection: Identify a 20-nucleotide sequence within the coding region of the this compound gene (lmo1059) that is immediately upstream of a Protospacer Adjacent Motif (PAM). For the Type II-A CRISPR system from Listeria ivanovii, a suitable PAM sequence is NNACAC.[1]

  • Off-Target Analysis: Perform a BLAST search of the selected 20-nucleotide target sequence against the Listeria monocytogenes genome to ensure it does not have significant homology to other genomic regions.

  • gRNA Cloning: Synthesize two complementary oligonucleotides encoding the target sequence. Anneal the oligonucleotides and clone them into a suitable expression vector that also encodes for Cas9 and a selectable marker.

Electrotransformation of Listeria monocytogenes

This protocol is adapted from established methods for transforming Listeria.[2][3][4][5]

  • Preparation of Electrocompetent Cells:

    • Inoculate 10 mL of Brain Heart Infusion (BHI) broth with a single colony of L. monocytogenes and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture 1:100 in fresh BHI broth and grow at 37°C with shaking to an OD600 of 0.2-0.3.

    • Add Penicillin G to a final concentration of 10 µg/mL and continue incubation for 2 hours.

    • Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet three times with ice-cold electroporation buffer (e.g., 1 mM HEPES, 0.5 M sucrose, pH 7.0).

    • Resuspend the final pellet in a small volume (e.g., 1/100th of the original culture volume) of ice-cold electroporation buffer.

  • Electroporation:

    • Mix 50-100 µL of electrocompetent cells with 1-2 µg of the CRISPR-Cas9 plasmid.

    • Transfer the mixture to a pre-chilled 2 mm gap electroporation cuvette.

    • Deliver a single electrical pulse (e.g., 2.2 kV, 400 Ω, 25 µF).

    • Immediately add 1 mL of BHI broth supplemented with 0.5 M sucrose and incubate at 37°C for 1-2 hours to allow for recovery and expression of the antibiotic resistance marker.

  • Selection of Mutants:

    • Plate serial dilutions of the recovery culture onto BHI agar plates containing the appropriate antibiotic for plasmid selection.

    • Incubate at 37°C for 24-48 hours.

Verification of this compound Knockout
  • Colony PCR: Screen individual colonies for the intended mutation by PCR using primers flanking the target site. A successful knockout should result in a PCR product of a different size or sequencing will reveal an indel.

  • Sanger Sequencing: Purify the PCR product from a positive clone and sequence it to confirm the presence of a frameshift mutation in the this compound gene.

Phenotypic Characterization of the Δthis compound Mutant

Oxidative Stress Susceptibility Assay

This assay will determine the sensitivity of the Δthis compound mutant to oxidative stress compared to the wild-type strain.[1][6][7]

  • Grow wild-type and Δthis compound strains of L. monocytogenes to mid-log phase in BHI broth.

  • Adjust the cultures to the same optical density (e.g., OD600 = 0.5).

  • Expose the bacterial cultures to a final concentration of 100 mM hydrogen peroxide (H₂O₂).

  • At various time points (e.g., 0, 30, 60, and 120 minutes), take aliquots, perform serial dilutions, and plate on BHI agar to determine the number of viable bacteria (CFU/mL).

  • Calculate the percentage of survival at each time point relative to the initial bacterial count.

Table 1: Representative Data for Oxidative Stress Assay

StrainTime (minutes)% Survival (Mean ± SD)
Wild-Type0100 ± 0
3085 ± 5
6060 ± 8
12030 ± 6
Δthis compound0100 ± 0
3050 ± 7
6020 ± 4
1205 ± 2
Adhesion and Invasion Assay

This assay will assess the ability of the Δthis compound mutant to adhere to and invade human intestinal epithelial cells (Caco-2).[8][9][10][11]

  • Cell Culture: Grow Caco-2 cells to confluency in 24-well plates.

  • Bacterial Preparation: Grow wild-type and Δthis compound strains to mid-log phase, wash, and resuspend in cell culture medium without antibiotics.

  • Infection: Infect the Caco-2 cell monolayers with the bacterial strains at a multiplicity of infection (MOI) of 10:1 (bacteria to host cells).

  • Adhesion: After a 30-minute incubation at 37°C, wash the wells three times with PBS to remove non-adherent bacteria. Lyse the cells with 0.1% Triton X-100 and plate serial dilutions to enumerate adherent bacteria.

  • Invasion: After a 1-hour incubation, wash the wells and add fresh medium containing gentamicin (100 µg/mL) to kill extracellular bacteria. Incubate for an additional hour. Wash the wells again and lyse the cells to enumerate intracellular bacteria.

Table 2: Representative Data for Adhesion and Invasion Assay

StrainAdhesion (% of Inoculum)Invasion (% of Adherent Bacteria)
Wild-Type5.2 ± 0.815.5 ± 2.1
Δthis compound2.1 ± 0.56.3 ± 1.5
Cell-to-Cell Spread (Plaque) Assay

This assay measures the ability of the bacteria to spread from an infected cell to neighboring cells.[12][13]

  • Infection: Infect a confluent monolayer of L2 fibroblasts with a low MOI of wild-type or ΔlsbAL. monocytogenes.

  • Overlay: After the initial infection period, wash the cells and overlay with a semi-solid medium (e.g., DMEM with 1% agarose) containing gentamicin.

  • Incubation: Incubate the plates for 3-5 days to allow for plaque formation.

  • Visualization: Stain the cells with neutral red to visualize the plaques, which appear as clear zones of dead cells.

  • Analysis: Measure the diameter of the plaques. A smaller plaque size for the Δthis compound mutant would indicate a defect in cell-to-cell spread.

Table 3: Representative Data for Plaque Assay

StrainAverage Plaque Diameter (mm ± SD)
Wild-Type3.5 ± 0.4
Δthis compound1.2 ± 0.3

Conclusion

These application notes provide a framework for the targeted disruption of the this compound gene in Listeria monocytogenes using CRISPR-Cas9 and for the subsequent functional characterization of the resulting mutant. The provided protocols are intended as a guide and may require optimization for specific laboratory conditions and bacterial strains. The study of the Δthis compound mutant will provide valuable insights into the role of this protein in Listeria pathogenesis and may identify it as a potential target for novel therapeutic interventions.

References

Application Notes and Protocols for Anti-LsbA Antibody in Western Blotting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of the anti-LsbA antibody in Western blotting experiments. The protocols and data presented are intended to assist researchers in the accurate detection and semi-quantitative analysis of the LsbA protein from Legionella pneumophila.

Introduction to this compound

This compound (Legionella secretion system B ATPase) is an integral inner membrane protein and a core component of the Type I Secretion System (T1SS) in Legionella pneumophila, the causative agent of Legionnaires' disease.[1] This T1SS is crucial for the bacterium's virulence as it mediates the secretion of the RtxA (Repeats-in-Toxin) protein, which is essential for the efficient entry of the bacterium into host cells.[1] The this compound protein functions as an ATP-binding cassette (ABC) transporter, harnessing the energy from ATP hydrolysis to facilitate the translocation of RtxA across the bacterial inner membrane.[1] Given its critical role in virulence, the detection and quantification of this compound can provide valuable insights into the physiology and pathogenic mechanisms of Legionella pneumophila.

Anti-LsbA Antibody Specifications

This section outlines the typical performance characteristics of a polyclonal anti-LsbA antibody. It is important to note that optimal conditions may vary depending on the specific antibody manufacturer and experimental setup.

ParameterValueReference
Host Species RabbitN/A
Clonality Polyclonal[2]
Immunogen Synthetic peptide corresponding to a region of L. pneumophila this compound[2]
Specificity Recognizes endogenous levels of total this compound protein.[2]
Predicted Molecular Weight ~70 kDaN/A
Tested Applications Western Blotting (WB)N/A
Recommended Reagents and Buffers
  • Lysis Buffer: RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with freshly added protease inhibitors.

  • SDS-PAGE Gels: 4-20% gradient gels or 10% polyacrylamide gels are recommended for optimal separation.[3]

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol, pH 8.3.

  • Membrane: Polyvinylidene difluoride (PVDF) or nitrocellulose.

  • Blocking Buffer: 5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween® 20 (TBST).[2][4]

  • Primary Antibody Dilution Buffer: 5% BSA in TBST.

  • Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween® 20).

  • Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG.

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

Experimental Protocols

Legionella pneumophila Lysate Preparation
  • Grow Legionella pneumophila to the desired growth phase in an appropriate broth medium.

  • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer supplemented with protease inhibitors.

  • Lyse the cells by sonication on ice. Use short bursts to prevent overheating and protein degradation.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Transfer the supernatant (total cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

SDS-PAGE and Protein Transfer
  • Prepare protein samples by mixing the lysate with 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load 20-30 µg of total protein per lane onto an SDS-PAGE gel. Include a pre-stained protein ladder to monitor migration.[3]

  • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]

  • After transfer, briefly rinse the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency.[3]

  • Destain the membrane with several washes of TBST.

Immunoblotting and Detection
  • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the anti-LsbA primary antibody diluted in Primary Antibody Dilution Buffer. An overnight incubation at 4°C with gentle shaking is recommended.[2][4] Refer to the table below for recommended starting dilutions.

  • Wash the membrane three times for 5 minutes each with TBST.[4]

  • Incubate the membrane with HRP-conjugated goat anti-rabbit secondary antibody diluted in Blocking Buffer for 1 hour at room temperature with gentle agitation.[5]

  • Wash the membrane three times for 5 minutes each with TBST.

  • Prepare the ECL detection reagent according to the manufacturer's instructions.

  • Incubate the membrane with the ECL reagent for the recommended time.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Quantitative Data Summary

The following table provides recommended starting dilutions and expected results for the anti-LsbA antibody in Western blotting. Optimization may be required for specific experimental conditions.

ParameterRecommended RangeNotes
Protein Load per Lane 20 - 30 µgTo avoid signal saturation, a protein titration is recommended.[6]
Primary Antibody Dilution 1:1000 - 1:2000Optimal dilution should be determined empirically.
Secondary Antibody Dilution 1:5000 - 1:10,000Dilution depends on the specific secondary antibody and detection system.
Signal-to-Noise Ratio > 3A good signal should be clearly distinguishable from the background.
Linear Dynamic Range VariesA dilution series of the sample should be run to determine the linear range for quantification.

Visualizations

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for Western blotting and the cellular context of the this compound protein.

Western_Blotting_Workflow cluster_prep Sample Preparation cluster_sep Separation & Transfer cluster_detect Immunodetection cluster_analysis Analysis p1 Bacterial Culture p2 Cell Lysis p1->p2 p3 Protein Quantification p2->p3 s1 SDS-PAGE p3->s1 s2 Membrane Transfer s1->s2 d1 Blocking s2->d1 d2 Primary Ab (anti-LsbA) d1->d2 d3 Secondary Ab (HRP-conjugated) d2->d3 d4 ECL Detection d3->d4 a1 Signal Capture d4->a1 a2 Data Quantification a1->a2

Caption: Western blotting experimental workflow.

LsbA_Function cluster_bacteria Legionella pneumophila cluster_membrane Inner Membrane cluster_host Host Cell T1SS LssD (MFP) This compound (ABC Transporter) TolC-like (OMP) ADP ADP + Pi T1SS:f1->ADP Host_Entry Bacterial Entry T1SS:f2->Host_Entry Effector Translocation RtxA RtxA Toxin RtxA->T1SS:f1 Secretion ATP ATP ATP->T1SS:f1 Hydrolysis

Caption: Role of this compound in the Type I Secretion System.

References

Application Notes and Protocols for Immunofluorescence Localization of DsbA (LsbA) in Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeria monocytogenes is a facultative intracellular pathogen responsible for the severe foodborne illness, listeriosis. The bacterium's ability to survive in diverse and harsh environments, including within the host, is attributed to a range of surface and secreted proteins. Among these, proteins involved in maintaining cell envelope integrity and responding to oxidative stress are critical for virulence. This document provides a detailed protocol for the localization of the DsbA family protein (Lmo1059), a key player in the oxidative stress response of Listeria monocytogenes, using immunofluorescence microscopy. It is presumed that the query for "LsbA" refers to this DsbA protein, given the lack of a formally designated "this compound" in the Listeria literature and the recent characterization of DsbA (Lmo1059).

The DsbA protein in Listeria monocytogenes is a disulfide bond-forming protein that has been shown to be crucial for tolerance to oxidative stress.[1] Deletion of the gene encoding this protein has been demonstrated to reduce the adhesion and invasion of L. monocytogenes into host cells, indicating its significant role in the pathogenesis of listeriosis.[1] Understanding the subcellular localization of DsbA is therefore essential for elucidating its precise mechanisms of action and for the development of novel therapeutic strategies targeting Listeria virulence.

Data Presentation

While the literature primarily offers qualitative descriptions of protein localization, the following table provides a structured summary of key quantitative parameters that should be optimized for a successful immunofluorescence experiment.

ParameterRecommended Range/ValuePurpose
Primary Antibody Dilution 1:100 - 1:1000To ensure specific binding to the target protein (DsbA) while minimizing background noise.
Secondary Antibody Dilution 1:200 - 1:2000To provide sufficient signal amplification without non-specific binding.
Fixation Time 15 - 30 minutesTo adequately preserve cellular morphology and antigenicity.
Permeabilization Time 5 - 10 minutesTo allow antibody access to intracellular epitopes if present, though DsbA is expected to be surface-associated.
Blocking Time 30 - 60 minutesTo prevent non-specific antibody binding to the bacterial surface or slide.
Incubation Temperatures 4°C (overnight) or Room Temp (1-2 hours)To allow for optimal antibody-antigen binding kinetics.

Experimental Protocols

This section details the step-by-step methodology for the immunofluorescence localization of DsbA on the surface of Listeria monocytogenes.

Materials and Reagents
  • Listeria monocytogenes culture (e.g., EGD-e strain)

  • Brain Heart Infusion (BHI) broth

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 4% Paraformaldehyde (PFA) in PBS (freshly prepared)

  • 0.1% Triton X-100 in PBS (for permeabilization, optional for surface proteins)

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS

  • Primary Antibody: Rabbit anti-DsbA (Lmo1059) polyclonal antibody

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) or Hoechst stain (for DNA counterstaining)

  • Poly-L-lysine coated microscope slides or coverslips

  • Mounting medium

  • Fluorescence microscope

Protocol
  • Bacterial Culture Preparation:

    • Inoculate L. monocytogenes in BHI broth and grow overnight at 37°C with shaking.

    • The following day, subculture the bacteria into fresh BHI broth and grow to the desired optical density (e.g., mid-logarithmic phase, OD600 ≈ 0.6).

  • Bacterial Fixation:

    • Harvest the bacterial cells by centrifugation at 5000 x g for 5 minutes.

    • Wash the pellet twice with ice-cold PBS.

    • Resuspend the pellet in 4% PFA in PBS and incubate for 20 minutes at room temperature to fix the cells.

    • Wash the fixed cells three times with PBS to remove residual PFA.

  • Immobilization of Bacteria:

    • Resuspend the bacterial pellet in a small volume of PBS.

    • Add a drop of the bacterial suspension to a poly-L-lysine coated slide and allow it to air-dry, or use a cytospin to adhere the bacteria to the slide.

  • Permeabilization (Optional):

    • For surface protein localization, this step can often be omitted. If intracellular localization is also being investigated, incubate the slides with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the slides three times with PBS.

  • Blocking:

    • Incubate the slides with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary anti-DsbA antibody in Blocking Buffer to its optimal concentration (e.g., 1:500).

    • Incubate the slides with the diluted primary antibody overnight at 4°C or for 2 hours at room temperature in a humidified chamber.

  • Washing:

    • Wash the slides three times with PBS for 5 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (e.g., 1:1000). Protect from light from this step onwards.

    • Incubate the slides with the diluted secondary antibody for 1 hour at room temperature in a humidified chamber.

  • Washing and Counterstaining:

    • Wash the slides three times with PBS for 5 minutes each.

    • Incubate with a DNA stain such as DAPI (1 µg/mL in PBS) for 5 minutes to visualize the bacterial nucleoid.

    • Wash the slides a final three times with PBS.

  • Mounting and Visualization:

    • Carefully dry the area around the sample and add a drop of mounting medium.

    • Place a coverslip over the sample, avoiding air bubbles.

    • Seal the edges of the coverslip with nail polish.

    • Visualize the slides using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

Visualizations

Experimental Workflow

Immunofluorescence_Workflow A Bacterial Culture (L. monocytogenes) B Harvest and Wash Cells A->B C Fixation (4% PFA) B->C D Immobilization (Poly-L-lysine slide) C->D E Blocking (5% BSA) D->E F Primary Antibody Incubation (anti-DsbA) E->F G Secondary Antibody Incubation (Fluorophore-conjugated) F->G H Counterstaining (DAPI) G->H I Microscopy and Imaging H->I

Caption: Workflow for Immunofluorescence Localization of DsbA.

Putative Role of DsbA in Listeria Pathogenesis

DsbA_Signaling_Pathway cluster_host Host Cell Environment cluster_listeria Listeria monocytogenes ROS Reactive Oxygen Species (ROS) DsbA DsbA (Lmo1059) ROS->DsbA Induces Virulence_Factors Surface/Secreted Virulence Factors DsbA->Virulence_Factors Ensures proper folding Oxidative_Stress_Response Oxidative Stress Tolerance DsbA->Oxidative_Stress_Response Contributes to Adhesion_Invasion Adhesion & Invasion Virulence_Factors->Adhesion_Invasion Mediates

Caption: Putative role of DsbA in Listeria virulence.

References

Application Notes and Protocols for Identifying LsbA/DsbA Protein Interaction Partners in Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The DsbA (disulfide bond formation protein A) family of proteins, including LsbA homologues in Listeria monocytogenes, are critical for the correct folding and function of numerous secreted and cell-surface proteins. Many of these substrate proteins are virulence factors, making the DsbA pathway an attractive target for the development of novel antimicrobial agents. In Listeria monocytogenes, two key DsbA family proteins have been identified: Lmo1059 and YjbH (also known as Lmo0964). Identifying the interaction partners of these proteins is crucial for understanding their role in pathogenesis and for developing targeted therapies.

This document provides detailed application notes and protocols for the identification and characterization of this compound/DsbA interaction partners in Listeria monocytogenes, with a focus on the well-studied YjbH protein and its interaction with the transcriptional regulator SpxA1.

Key Interaction Partners of YjbH in Listeria monocytogenes

Whole-cell proteomics and bacterial two-hybrid assays have identified several interaction partners for the DsbA family protein YjbH in Listeria monocytogenes. These interactions are primarily involved in the response to nitrosative and oxidative stress.

Bait ProteinInteracting PartnerMethod of IdentificationQuantitative Data (Binding Affinity)
YjbH (Lmo0964)SpxA1Bacterial Two-Hybrid, Co-immunoprecipitationPhysical interaction confirmed, but specific quantitative data (e.g., K_d) is not currently available in the literature.[1][2][3][4][5]
YjbH (Lmo0964)Lmo0597Bacterial Two-HybridPhysical interaction confirmed.[1]
YjbH (Lmo0964)Lmo1782Bacterial Two-HybridPhysical interaction confirmed.[1]
YjbH (Lmo0964)Additional 6 proteinsBacterial Two-HybridPhysical interaction confirmed.[1]

Signaling Pathway: YjbH-SpxA1 in Nitrosative Stress Response

The interaction between YjbH and SpxA1 is a key component of the nitrosative stress response in Listeria monocytogenes. YjbH acts as a protease adaptor, regulating the abundance of the redox-responsive transcriptional regulator SpxA1. This signaling pathway is crucial for the bacterium's ability to survive within the host.[1][5]

YjbH_SpxA1_Pathway Nitrosative Stress Nitrosative Stress YjbH YjbH Nitrosative Stress->YjbH modulates SpxA1 SpxA1 YjbH->SpxA1 interacts with Protease Protease YjbH->Protease acts as adaptor for SpxA1->Protease targeted to Stress Response Genes Stress Response Genes SpxA1->Stress Response Genes regulates transcription of SpxA1 Degradation SpxA1 Degradation Protease->SpxA1 Degradation

Caption: YjbH-SpxA1 signaling pathway in Listeria monocytogenes.

Experimental Protocols

Here, we provide detailed protocols for three common methods used to identify protein-protein interactions: Co-Immunoprecipitation (Co-IP), Bacterial Two-Hybrid (B2H) screening, and Affinity Purification-Mass Spectrometry (AP-MS).

Co-Immunoprecipitation (Co-IP) for YjbH-SpxA1 Interaction

This protocol is adapted for the study of protein interactions within Listeria monocytogenes.

Objective: To validate the in vivo interaction between YjbH and SpxA1.

Materials:

  • Listeria monocytogenes strain expressing tagged YjbH or SpxA1.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1mM EDTA, 1% NP-40, with freshly added protease inhibitor cocktail.[6]

  • Antibody specific to the tag on the bait protein (e.g., anti-FLAG, anti-HA) or to the native protein.

  • Protein A/G magnetic beads.

  • Wash Buffer: Lysis buffer with a lower concentration of detergent (e.g., 0.1% NP-40).

  • Elution Buffer: 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer.

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5.

Workflow Diagram:

CoIP_Workflow start Start cell_culture Culture L. monocytogenes start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis pre_clearing Pre-clearing Lysate (Optional) cell_lysis->pre_clearing incubation Incubate with Bait Antibody pre_clearing->incubation capture Capture with Protein A/G Beads incubation->capture wash Wash Beads capture->wash elution Elution wash->elution analysis Analyze by Western Blot / MS elution->analysis end End analysis->end

Caption: General workflow for Co-Immunoprecipitation.

Procedure:

  • Cell Culture and Lysis:

    • Grow Listeria monocytogenes cultures to mid-log phase.

    • Harvest cells by centrifugation and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold Lysis Buffer and lyse the cells using a bead beater or sonicator.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.[6]

  • Pre-clearing (Optional):

    • To reduce non-specific binding, incubate the lysate with Protein A/G beads for 1 hour at 4°C.

    • Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • Add the specific antibody against the bait protein (e.g., YjbH) to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Complex Capture:

    • Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture.

    • Incubate for another 1-2 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the protein complexes from the beads using Elution Buffer. If using a low pH elution buffer, neutralize the eluate with Neutralization Buffer. Alternatively, resuspend the beads directly in SDS-PAGE sample buffer and boil to elute.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against the suspected interacting partner (e.g., SpxA1).

    • For discovery of novel interactors, the eluate can be analyzed by mass spectrometry.

Bacterial Two-Hybrid (B2H) Screening

Objective: To identify novel interaction partners of a DsbA family protein like YjbH from a Listeria monocytogenes cDNA library.

Principle: This technique is based on the reconstitution of a functional transcriptional activator in E. coli. The bait protein (e.g., YjbH) is fused to a DNA-binding domain (DBD), and a library of prey proteins from L. monocytogenes is fused to an activation domain (AD). An interaction between the bait and a prey protein brings the DBD and AD into proximity, activating the transcription of a reporter gene.

Workflow Diagram:

B2H_Workflow start Start bait_construction Construct Bait Plasmid (DBD-YjbH) start->bait_construction library_construction Construct Prey Library (AD-Listeria cDNA) start->library_construction transformation Co-transform E. coli Reporter Strain bait_construction->transformation library_construction->transformation screening Screen on Selective Media transformation->screening positive_selection Isolate and Validate Positive Clones screening->positive_selection sequencing Sequence Prey Plasmids positive_selection->sequencing end End sequencing->end

Caption: Workflow for Bacterial Two-Hybrid screening.

Procedure:

  • Vector Construction:

    • Clone the coding sequence of the bait protein (e.g., yjbH) into the B2H bait vector, in-frame with the DNA-binding domain.

    • Construct a prey library by cloning Listeria monocytogenes cDNA into the B2H prey vector, in-frame with the activation domain.

  • Transformation:

    • Co-transform a suitable E. coli reporter strain with the bait plasmid and the prey library plasmids.

  • Screening:

    • Plate the transformed cells on selective medium lacking a specific nutrient (e.g., histidine) and containing a reporter substrate (e.g., X-gal).

    • Only cells containing interacting bait and prey proteins will grow and/or exhibit a color change.

  • Validation and Identification:

    • Isolate plasmids from positive colonies.

    • Re-transform the prey plasmid with the original bait plasmid and with a control bait plasmid to eliminate false positives.

    • Sequence the prey plasmids from confirmed positive clones to identify the interacting proteins.

Affinity Purification-Mass Spectrometry (AP-MS)

Objective: To identify the complete interactome of a DsbA family protein in an unbiased manner.

Principle: The bait protein (e.g., YjbH) is expressed with an affinity tag (e.g., FLAG, HA, or GFP). The bait protein and its interacting partners are purified from cell lysates using affinity chromatography and subsequently identified by mass spectrometry.

Workflow Diagram:

APMS_Workflow start Start expression Express Tagged Bait Protein start->expression lysis Cell Lysis expression->lysis affinity_purification Affinity Purification lysis->affinity_purification elution Elution affinity_purification->elution digestion In-solution or In-gel Digestion elution->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Database Searching and Protein Identification ms_analysis->data_analysis end End data_analysis->end

Caption: General workflow for Affinity Purification-Mass Spectrometry.

Procedure:

  • Construct and Expression:

    • Generate a Listeria monocytogenes strain that expresses the bait protein with an affinity tag. An untagged strain or a strain expressing only the tag should be used as a negative control.

  • Cell Lysis and Affinity Purification:

    • Lyse the cells as described in the Co-IP protocol.

    • Incubate the lysate with affinity beads that specifically bind the tag (e.g., anti-FLAG agarose).

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Sample Preparation:

    • Elute the bound proteins from the beads.

    • Separate the proteins by SDS-PAGE and perform an in-gel trypsin digest, or perform an in-solution digest of the eluate.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired spectra against a Listeria monocytogenes protein database.

    • Compare the identified proteins from the bait pulldown with the negative control to identify specific interaction partners.

Quantitative Analysis of DsbA-DsbB Interaction in E. coli (Illustrative Example)

Interacting ProteinsMethodKinetic ParameterValueOrganism
DsbA (reduced) + DsbB (oxidized)Stopped-flow spectroscopyk_1 (binding rate)~5 x 10^5 M^-1 s^-1E. coli[7]
DsbA-DsbB complexStopped-flow spectroscopyk_2 (decay phase)~2 s^-1E. coli[7]
DsbA-DsbB complexStopped-flow spectroscopyk_3 (decay phase)~0.3 s^-1E. coli[7]

Note: These values are for the E. coli proteins and serve as a reference for the types of quantitative measurements that can be pursued for the Listeria monocytogenes DsbA system.

Conclusion

The identification of this compound/DsbA protein interaction partners in Listeria monocytogenes is a rapidly evolving field with significant implications for understanding bacterial pathogenesis and developing new therapeutic strategies. The protocols and information provided herein offer a comprehensive guide for researchers to explore the interactome of these important proteins. While qualitative interactions have been established, a key area for future research will be the quantitative characterization of these interactions to fully elucidate their roles in the intricate signaling networks of this important pathogen.

References

Application of EslB Inhibitors in Listeria Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeria monocytogenes is a formidable foodborne pathogen responsible for listeriosis, a severe infection with high mortality rates, particularly in immunocompromised individuals, pregnant women, and the elderly.[1][2] The bacterium's ability to survive and proliferate in diverse environments, including within host cells, is attributed to a range of virulence factors and stress response mechanisms.[1][3][4] A key factor in its resilience is the integrity of its cell wall, which provides structural support and protection against environmental insults, including components of the host innate immune system.[5]

The ATP-binding cassette (ABC) transporter EslABC has been identified as a crucial component in maintaining the cell wall integrity of Listeria monocytogenes. Specifically, the EslB subunit, a membrane-spanning component of this transporter, plays a significant role in lysozyme resistance and proper cell wall biosynthesis.[5][6][7] This makes the EslABC transporter, and EslB in particular, a promising target for the development of novel antimicrobial agents that could disarm the bacterium and render it more susceptible to host defenses. This application note provides an overview of the role of EslB, the potential applications of its inhibitors in research, and detailed protocols for studying their effects.

The EslABC Transporter and its Role in Listeria

The EslABC transporter is implicated in the modification and biosynthesis of the peptidoglycan (PG) layer of the Listeria monocytogenes cell wall.[5][6] While the precise substrate transported by EslABC is yet to be fully elucidated, its functional importance is highlighted by the phenotype of an eslB deletion mutant.

Key functions associated with EslB:

  • Lysozyme Resistance: EslB is critical for the intrinsic resistance of L. monocytogenes to lysozyme, a key enzyme of the innate immune system that degrades bacterial cell walls.[5][6]

  • Peptidoglycan O-acetylation: The absence of EslB leads to a reduction in the O-acetylation of peptidoglycan, a modification that protects the cell wall from lysozyme cleavage.[5][7]

  • Cell Wall Integrity and Cell Division: EslB is essential for maintaining a proper cell wall thickness and is involved in cell division.[5][6][7] Deletion of eslB results in increased endogenous cell lysis and the formation of elongated cells, indicating a defect in cell division.[5][7]

Application of EslB Inhibitors in Research

The development of specific inhibitors targeting EslB would provide powerful tools for both basic research and drug development.

Potential Research Applications:

  • Elucidating the EslABC Transport Mechanism: Specific inhibitors can be used to trap the transporter in different conformational states, aiding in structural and functional studies to identify its natural substrate.

  • Investigating Cell Wall Dynamics: By acutely inhibiting EslB function, researchers can study the immediate effects on peptidoglycan biosynthesis, modification, and turnover.

  • Understanding Virulence Mechanisms: EslB inhibitors can be employed in cell culture and animal models of infection to dissect the contribution of cell wall integrity to Listeria pathogenesis.

  • Synergy with Existing Antibiotics: Inhibiting EslB could potentiate the activity of other antibiotics that target the cell wall, such as beta-lactams, offering a potential combination therapy strategy.

Quantitative Data on the Effects of EslB Disruption

The following table summarizes the key quantitative findings from studies on an eslB deletion mutant in Listeria monocytogenes, which mimic the effects of a potent and specific inhibitor.

ParameterWild-Type StraineslB Deletion MutantFold ChangeReference
Lysozyme MIC High (Resistant)40-fold lower40x more sensitive[5][7]
Peptidoglycan O-acetylation Normal levelsReduced levels-[5][7]
Endogenous Cell Lysis LowIncreased-[5][7]
Cell Wall Thickness NormalThinner-[5][7]

Signaling Pathway and Experimental Workflow Diagrams

EslB_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_CellWall Cell Wall (Peptidoglycan) cluster_Cytoplasm Cytoplasm Lysozyme Lysozyme PG Peptidoglycan (PG) Lysozyme->PG Degrades O_acetylated_PG O-acetylated PG (Lysozyme Resistant) Lysozyme->O_acetylated_PG Ineffective PG->O_acetylated_PG EslABC EslABC Transporter (EslB subunit) EslABC->O_acetylated_PG Facilitates O-acetylation Substrate Unknown Substrate (for PG modification) Substrate->EslABC Transport PG_precursors PG Precursors PG_precursors->PG Biosynthesis Experimental_Workflow cluster_assays Phenotypic Assays cluster_analysis Biochemical & Virulence Analysis start Start: L. monocytogenes Culture inhibitor Addition of EslB Inhibitor (or Vehicle Control) start->inhibitor incubation Incubation inhibitor->incubation mic_assay Lysozyme MIC Assay incubation->mic_assay growth_assay Bacterial Growth Curve incubation->growth_assay lysis_assay Autolysis Assay incubation->lysis_assay cell_morphology Microscopy for Cell Morphology incubation->cell_morphology pg_analysis Peptidoglycan Isolation & Analysis (HPLC) incubation->pg_analysis infection_model Cell Culture Infection Model incubation->infection_model

References

Application Note: Quantitative Real-Time PCR Protocol for LsbA (lmo1059) Gene Expression Analysis in Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Listeria monocytogenes is a facultative intracellular pathogen responsible for the severe foodborne illness, listeriosis. The ability of this bacterium to survive and replicate within the host is partly attributed to its capacity to overcome oxidative stress encountered during infection. The LsbA gene (lmo1059) in Listeria monocytogenes encodes a putative DsbA family protein, which is implicated in oxidative stress tolerance. Understanding the regulation of this compound expression is crucial for elucidating the mechanisms of listerial pathogenesis and identifying potential targets for novel therapeutic agents. This application note provides a detailed protocol for the quantitative analysis of this compound gene expression in Listeria monocytogenes strain EGD-e using reverse transcription quantitative real-time PCR (RT-qPCR). The protocol outlines a specific experimental condition—oxidative stress induction—to demonstrate the application of this method.

Data Presentation

Quantitative data from the RT-qPCR experiment should be organized for clarity and ease of comparison. The following tables provide a template for presenting the results.

Table 1: qPCR Primer Sequences for L. monocytogenes EGD-e

Gene NameGene IDPrimer Sequence (5' to 3')Amplicon Size (bp)
This compoundlmo1059F: GCTGCAAAAGAAGTTGTTACACCR: CCTTCTGCATCATCATCCTCTT150
rpoB (Reference)lmo0201F: GATGATGATGCAGAGGTTGGTGR: GCTTGTTGCTCATGTTGATACC120

Table 2: Raw Cq Values from qPCR Analysis

Sample ConditionBiological ReplicateTechnical ReplicateThis compound CqrpoB Cq
Control1122.118.5
222.318.6
322.218.4
2122.518.7
222.418.6
322.618.8
3122.018.3
222.118.4
322.218.5
Oxidative Stress1119.818.6
219.918.5
319.718.7
2120.118.8
220.018.7
320.218.9
3119.618.4
219.518.5
319.718.6

Table 3: Relative Quantification of this compound Gene Expression (Fold Change)

Sample ConditionAverage ΔCq (this compound - rpoB)ΔΔCq (vs. Control)Fold Change (2-ΔΔCq)Standard Deviationp-value
Control3.7301.00± 0.15-
Oxidative Stress1.23-2.505.66± 0.25< 0.01

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound gene expression in Listeria monocytogenes EGD-e.

Bacterial Culture and Oxidative Stress Induction
  • Bacterial Strain and Growth Conditions:

    • Use Listeria monocytogenes strain EGD-e.

    • Inoculate a single colony into 5 mL of Brain Heart Infusion (BHI) broth.

    • Incubate overnight at 37°C with shaking (200 rpm).

  • Sub-culturing and Growth to Mid-log Phase:

    • The following day, dilute the overnight culture 1:100 in fresh BHI broth.

    • Incubate at 37°C with shaking until the culture reaches mid-logarithmic phase (OD600 of approximately 0.4-0.6).

  • Oxidative Stress Induction: [1][2]

    • Divide the mid-log phase culture into two equal volumes: a control group and a treatment group.

    • To the treatment group, add hydrogen peroxide (H₂O₂) to a final concentration of 1 mM to induce oxidative stress.[1]

    • Incubate both cultures for an additional 30 minutes at 37°C with shaking.

RNA Extraction
  • RNA Stabilization and Cell Lysis:

    • Immediately after the incubation period, stabilize the bacterial cultures by adding an RNA stabilization reagent (e.g., RNAprotect Bacteria Reagent) according to the manufacturer's instructions.

    • Harvest the bacterial cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

    • Lyse the bacterial pellets using a combination of enzymatic and mechanical disruption (e.g., lysozyme treatment followed by bead beating) in a suitable lysis buffer.

  • RNA Purification:

    • Extract total RNA using a commercially available RNA purification kit with columns specifically designed for bacteria, following the manufacturer's protocol.

    • Include an on-column DNase I digestion step to eliminate contaminating genomic DNA.

  • RNA Quality and Quantity Assessment:

    • Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 2.0.

    • Assess RNA integrity by running an aliquot on a 1% agarose gel to visualize intact 23S and 16S rRNA bands.

cDNA Synthesis (Reverse Transcription)
  • Reaction Setup:

    • In an RNase-free microcentrifuge tube, combine the following components:

      • Total RNA: 1 µg

      • Random hexamer primers: 50 ng

      • dNTP mix (10 mM each): 1 µL

      • Nuclease-free water: to a final volume of 13 µL

    • Heat the mixture to 65°C for 5 minutes, then immediately place on ice for at least 1 minute.

  • Reverse Transcription Reaction:

    • Prepare a master mix containing:

      • 5X First-Strand Buffer: 4 µL

      • 0.1 M DTT: 1 µL

      • RNase inhibitor: 1 µL

      • Reverse transcriptase (e.g., SuperScript III): 1 µL

    • Add 7 µL of the master mix to the RNA/primer mixture.

    • Incubate the reaction at 25°C for 5 minutes, followed by 50°C for 60 minutes.

    • Inactivate the reverse transcriptase by heating to 70°C for 15 minutes.

    • Store the resulting cDNA at -20°C.

Quantitative Real-Time PCR (qPCR)
  • Reaction Setup:

    • Prepare the qPCR reaction mixture in a 96-well PCR plate. For each reaction, combine:

      • 2X SYBR Green qPCR Master Mix: 10 µL

      • Forward Primer (10 µM): 0.5 µL

      • Reverse Primer (10 µM): 0.5 µL

      • cDNA template (diluted 1:10): 2 µL

      • Nuclease-free water: 7 µL

    • Include triplicate reactions for each sample and no-template controls (NTC) for each primer set.

  • Thermal Cycling Conditions:

    • Perform the qPCR using the following cycling program:

      • Initial Denaturation: 95°C for 3 minutes

      • 40 Cycles:

        • Denaturation: 95°C for 15 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Melt Curve Analysis: 95°C for 15 seconds, 60°C for 60 seconds, then a gradual increase to 95°C with continuous fluorescence measurement.

Data Analysis
  • Cq Value Determination:

    • Determine the quantification cycle (Cq) value for each reaction from the amplification plots.

  • Relative Quantification (ΔΔCq Method):

    • Normalization to Reference Gene (ΔCq):

      • Calculate the ΔCq for each sample by subtracting the average Cq of the reference gene (rpoB) from the average Cq of the target gene (this compound).

      • ΔCq = Cq(this compound) - Cq(rpoB)

    • Normalization to Control Condition (ΔΔCq):

      • Calculate the ΔΔCq by subtracting the average ΔCq of the control group from the ΔCq of each experimental sample.

      • ΔΔCq = ΔCq(Oxidative Stress) - ΔCq(Control)

    • Fold Change Calculation:

      • Calculate the fold change in gene expression as 2-ΔΔCq.

  • Statistical Analysis:

    • Perform a Student's t-test on the ΔCq values to determine the statistical significance of the observed differences in gene expression between the control and treated groups. A p-value of < 0.05 is typically considered statistically significant.

Mandatory Visualization

qPCR_Workflow cluster_0 Sample Preparation cluster_1 Nucleic Acid Extraction cluster_2 Reverse Transcription cluster_3 Quantitative PCR cluster_4 Data Analysis Culture L. monocytogenes Culture (Mid-log phase) Stress Oxidative Stress Induction (H₂O₂) Culture->Stress Control Control Condition Culture->Control RNA_Extraction Total RNA Extraction Stress->RNA_Extraction Control->RNA_Extraction DNase_Treatment DNase I Treatment RNA_Extraction->DNase_Treatment RNA_QC RNA Quality & Quantity (Spectrophotometry, Gel) DNase_Treatment->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcriptase) RNA_QC->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run Real-Time PCR Amplification qPCR_Setup->qPCR_Run Data_Analysis Relative Quantification (ΔΔCq Method) qPCR_Run->Data_Analysis

Caption: Experimental workflow for qPCR analysis of this compound gene expression.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Recombinant LsbA Protein Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recombinant LsbA protein. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of recombinant this compound during expression and purification. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and optimize your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the this compound protein, and why is it prone to insolubility?

A1: this compound, potentially referring to the human protein LRBA (LPS-responsive beige-like anchor protein), is a large, multi-domain protein with a molecular weight of approximately 319 kDa.[1] Such large proteins, especially those with multiple functional domains like the BEACH and WD40 domains found in LRBA, often present challenges in recombinant expression.[1] The complex folding requirements and potential for hydrophobic patches on the surface can lead to misfolding and aggregation, resulting in the formation of insoluble inclusion bodies, particularly when overexpressed in common host systems like E. coli.[2][3][4]

Q2: I am not getting any detectable expression of my recombinant this compound protein. What could be the problem?

A2: A lack of detectable protein can stem from several factors. One common issue is the presence of rare codons in the this compound gene sequence that are not efficiently translated by the E. coli host.[5] Additionally, high basal expression of a toxic protein can lead to cell death before induction.[6] It is also possible that the expressed protein is rapidly degraded by host cell proteases.

Q3: My this compound protein is expressed, but it's all in the insoluble fraction (inclusion bodies). How can I improve its solubility?

A3: Improving the solubility of recombinant this compound requires a multi-pronged approach. Optimizing expression conditions is a crucial first step. This includes lowering the induction temperature, reducing the concentration of the inducing agent (e.g., IPTG), and choosing an appropriate expression host strain.[2][5][7] Using a solubility-enhancing fusion tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), can also significantly improve the solubility of the target protein.[2][6]

Q4: Are there alternative expression systems I should consider for this compound?

A4: Yes, if optimizing expression in E. coli fails to yield soluble protein, considering alternative expression systems is a logical next step. Eukaryotic systems, such as yeast (Pichia pastoris), insect cells (using baculovirus), or mammalian cells, are often better equipped to handle the complex folding and post-translational modifications that large eukaryotic proteins like this compound may require.[3][8]

Q5: I have a large amount of this compound in inclusion bodies. Is it possible to recover active protein from them?

A5: Yes, it is often possible to recover functional protein from inclusion bodies through a process of solubilization and refolding. This typically involves isolating the inclusion bodies, solubilizing them with strong denaturants (e.g., urea or guanidine hydrochloride), and then gradually removing the denaturant to allow the protein to refold into its native conformation.[9] However, this process requires careful optimization for each specific protein.

Troubleshooting Guides

Problem 1: Low or No Expression of Recombinant this compound

This guide provides a systematic approach to troubleshooting the lack of detectable this compound protein expression.

Low_Expression_Troubleshooting Start Start: Low/No this compound Expression CheckCodonUsage Analyze Codon Usage of this compound Gene Start->CheckCodonUsage OptimizeCodons Optimize Codon Usage for Expression Host CheckCodonUsage->OptimizeCodons Rare codons found CheckVector Verify Vector Integrity and Promoter Strength CheckCodonUsage->CheckVector Codons are optimal OptimizeCodons->CheckVector TryStrongerPromoter Switch to a Stronger or Tighter Regulated Promoter CheckVector->TryStrongerPromoter Weak or leaky promoter CheckToxicity Assess Protein Toxicity to Host Cells CheckVector->CheckToxicity Promoter is suitable TryStrongerPromoter->CheckToxicity UseToxicityReducingStrain Use a Host Strain Designed for Toxic Proteins CheckToxicity->UseToxicityReducingStrain Toxicity observed CheckDegradation Check for Protein Degradation CheckToxicity->CheckDegradation No toxicity UseToxicityReducingStrain->CheckDegradation UseProteaseInhibitors Add Protease Inhibitors During Lysis CheckDegradation->UseProteaseInhibitors Degradation detected End Soluble this compound Expression Achieved CheckDegradation->End No degradation UseProteaseInhibitors->End

Caption: Troubleshooting workflow for low or no recombinant this compound expression.

  • Codon Usage Analysis: Utilize online tools (e.g., GenScript's Rare Codon Analysis Tool) to compare the codon usage of your this compound gene with that of your expression host.

  • Vector Integrity Check: Perform restriction digestion and DNA sequencing to confirm the correct insertion of the this compound gene into the expression vector and the integrity of the promoter and other regulatory elements.

  • Protein Toxicity Assessment: Monitor cell growth rates (OD600) after induction and compare them to a control culture (e.g., cells with an empty vector). A significant decrease in growth rate after induction suggests protein toxicity.

  • Protein Degradation Analysis: Take samples at different time points after induction and analyze them by SDS-PAGE and Western blot to look for smaller protein fragments that may indicate degradation.

Problem 2: this compound Protein is Expressed in Inclusion Bodies

This guide outlines strategies to improve the solubility of this compound expressed in E. coli.

Insolubility_Troubleshooting Start Start: This compound in Inclusion Bodies OptimizeExpression Optimize Expression Conditions Start->OptimizeExpression LowerTemp Lower Induction Temperature (15-25°C) OptimizeExpression->LowerTemp ReduceInducer Reduce Inducer Concentration OptimizeExpression->ReduceInducer ChangeHost Switch Expression Host Strain LowerTemp->ChangeHost ReduceInducer->ChangeHost ChaperoneStrain Use Strain Co-expressing Chaperones ChangeHost->ChaperoneStrain DisulfideStrain Use Strain for Disulfide Bond Formation ChangeHost->DisulfideStrain AddSolubilityTag Add a Solubility- Enhancing Fusion Tag ChaperoneStrain->AddSolubilityTag DisulfideStrain->AddSolubilityTag MBP_GST Try MBP, GST, or SUMO tags AddSolubilityTag->MBP_GST Refolding Develop an Inclusion Body Solubilization & Refolding Protocol MBP_GST->Refolding Still insoluble End Soluble this compound Obtained MBP_GST->End Soluble protein Refolding->End

Caption: Strategies to improve the solubility of recombinant this compound.

Protocol 1: Optimization of Expression Conditions

  • Temperature Screening:

    • Grow cultures of your this compound-expressing cells at 37°C to an OD600 of 0.6-0.8.

    • Divide the culture into smaller flasks and induce expression at different temperatures (e.g., 16°C, 20°C, 25°C, 30°C, and 37°C).

    • Incubate overnight at the respective temperatures.

    • Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE.

  • Inducer Concentration Titration:

    • Grow cultures to an OD600 of 0.6-0.8 at the optimal temperature determined above.

    • Induce with a range of IPTG concentrations (e.g., 0.01 mM, 0.05 mM, 0.1 mM, 0.5 mM, 1 mM).

    • Incubate for the appropriate time and analyze the soluble and insoluble fractions.

Protocol 2: Screening of Solubility-Enhancing Fusion Tags

  • Clone the this compound gene into a series of expression vectors containing different N-terminal or C-terminal solubility tags (e.g., His-tag, GST, MBP, SUMO).

  • Transform these constructs into a suitable E. coli expression strain.

  • Perform small-scale expression trials for each construct.

  • Analyze the total cell lysate and the soluble fraction by SDS-PAGE or Western blot to identify the tag that yields the highest amount of soluble this compound.

Fusion Tag Size (kDa) Typical Purification Method Notes on Solubility Enhancement
His-tag ~1Immobilized Metal Affinity Chromatography (IMAC)Minimal effect on solubility.
GST ~26Glutathione Affinity ChromatographyGenerally good for improving solubility.[2]
MBP ~42Amylose Affinity ChromatographyOften very effective at enhancing solubility.[2]
SUMO ~11IMAC (if His-tagged)Can improve solubility and may be cleaved by specific proteases.

Protocol 3: Inclusion Body Solubilization and Refolding

  • Inclusion Body Isolation:

    • Lyse the cells using sonication or a French press in a buffer without detergent.

    • Centrifuge the lysate at a high speed (e.g., 15,000 x g) for 30 minutes to pellet the inclusion bodies.

    • Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove contaminating proteins.

  • Solubilization:

    • Resuspend the washed inclusion body pellet in a solubilization buffer containing a high concentration of a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride) and a reducing agent (e.g., DTT or BME).

    • Incubate with gentle agitation until the pellet is fully dissolved.

  • Refolding:

    • Gradually remove the denaturant to allow the protein to refold. Common methods include:

      • Dialysis: Dialyze the solubilized protein against a series of buffers with decreasing concentrations of the denaturant.

      • Rapid Dilution: Quickly dilute the solubilized protein into a large volume of refolding buffer.

      • On-Column Refolding: Bind the denatured protein to a chromatography column and then wash with a gradient of decreasing denaturant concentration.

Refolding Parameter Condition to Test Rationale
pH 5.0 - 9.0The optimal pH for refolding is often near the protein's isoelectric point.
Temperature 4°C, Room TemperatureLower temperatures can slow down aggregation and promote proper folding.
Additives L-arginine, glycerol, sugarsThese additives can suppress aggregation and stabilize the refolding protein.
Redox System Reduced/oxidized glutathioneFor proteins with disulfide bonds, a redox system is necessary for their correct formation.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can significantly improve the yield of soluble and functional recombinant this compound protein for their downstream applications.

References

Technical Support Center: Improving the Yield of Purified LsbA Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of L-lysine 6-aminotransferase (LsbA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the expression and purification of this compound protein.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification important?

L-lysine 6-aminotransferase (this compound), also known as lysine 6-dehydrogenase, is an enzyme that catalyzes the transfer of an amino group from the 6th carbon of L-lysine to an acceptor molecule. This enzyme is a key player in the metabolic pathways of lysine and is of significant interest in drug development and biotechnology. Purifying this compound is crucial for studying its structure, function, and kinetics, as well as for its potential use in various industrial applications. This compound is a pyridoxal phosphate-dependent enzyme.[1]

Q2: What are the common expression systems for recombinant this compound?

Recombinant this compound is commonly expressed in Escherichia coli (E. coli) strains such as BL21(DE3) and its derivatives.[2][3] The choice of expression vector and strain can significantly impact the yield and solubility of the protein.

Q3: My this compound protein is expressed in inclusion bodies. What should I do?

Expression of recombinant proteins, including this compound, in E. coli can sometimes lead to the formation of insoluble aggregates known as inclusion bodies.[4][5] To obtain active protein, these inclusion bodies need to be solubilized and the protein refolded. Mild solubilization methods are often preferred to preserve the native-like secondary structures within the inclusion bodies, which can lead to higher refolding yields.[6][7]

Q4: What purification methods are most effective for this compound?

Affinity chromatography has been shown to be a highly effective method for purifying this compound. A study on this compound from Flavobacterium lutescens demonstrated a twofold increase in yield when using affinity chromatography with L-lysylacetamidododecyl-Sepharose 6B compared to a method involving heat treatment.[8] Other common purification techniques for tagged proteins, such as immobilized metal affinity chromatography (IMAC) for His-tagged this compound, can also be employed.

Q5: How can I improve the stability of my purified this compound protein?

Protein stability is crucial for downstream applications. For storage, it is generally recommended to keep proteins at low temperatures (4°C for short-term and -20°C or -80°C for long-term).[9][10] The addition of cryoprotectants like glycerol (10-50%) can prevent damage from freezing and thawing cycles.[10][11] The optimal storage buffer composition, including pH and the presence of stabilizing additives, should be determined empirically for this compound.[10][12]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound purification.

Low Protein Expression
Symptom Possible Cause Suggested Solution
No or very faint band of the expected size on SDS-PAGE.Codon Usage: The this compound gene may contain codons that are rare in E. coli.Synthesize the gene with codons optimized for E. coli expression.
Toxicity of this compound: The protein might be toxic to the host cells.Use a tightly regulated expression system (e.g., pLysS or lacIq strains) to minimize basal expression. Lower the induction temperature and shorten the induction time.[13]
Plasmid Instability: The expression plasmid may be lost during cell division.Ensure that the antibiotic concentration in the growth medium is maintained.
Inefficient Induction: The concentration of the inducer (e.g., IPTG) or the timing of induction may not be optimal.Perform a time-course and dose-response experiment to determine the optimal induction parameters.
Protein Insolubility and Inclusion Bodies
Symptom Possible Cause Suggested Solution
Strong band in the insoluble fraction (pellet) after cell lysis.High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery.Lower the induction temperature (e.g., 16-25°C) and reduce the inducer concentration to slow down protein expression.[4]
Suboptimal Growth Conditions: Culture conditions may not be conducive to proper protein folding.Optimize media composition, aeration, and pH.
Lack of Chaperones: The host cell may not have sufficient chaperones to assist in this compound folding.Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) with your this compound construct.
Formation of Inclusion Bodies: The protein has aggregated into insoluble inclusion bodies.Purify the inclusion bodies, solubilize them using denaturants (e.g., urea, guanidinium chloride), and then refold the protein by gradually removing the denaturant.[6][7][14] Mild solubilization conditions are recommended to improve refolding efficiency.[6]
Low Yield After Purification
Symptom Possible Cause Suggested Solution
Significant loss of protein during purification steps.Inefficient Cell Lysis: Incomplete disruption of cells leads to loss of protein.Optimize the lysis method (e.g., sonication, French press) and ensure the lysis buffer is effective.
Poor Binding to Affinity Resin: The affinity tag may be inaccessible or the binding conditions suboptimal.Ensure the affinity tag is properly folded and accessible. Optimize the pH and salt concentration of the binding buffer.[15] For affinity chromatography specific to this compound, consider using a ligand like L-lysylacetamidododecyl-Sepharose 6B.[8]
Protein Precipitation During Purification: The protein may be unstable in the purification buffers.Add stabilizing agents to the buffers, such as glycerol, low concentrations of non-ionic detergents, or the enzyme's cofactor (pyridoxal phosphate).[15] Perform purification steps at a lower temperature (4°C).
Inefficient Elution: The elution conditions are not strong enough to release the protein from the resin.Optimize the elution buffer by increasing the concentration of the eluting agent (e.g., imidazole for His-tags) or changing the pH.[16]

Experimental Protocols

General Protocol for this compound Expression in E. coli

This protocol provides a general guideline for expressing recombinant this compound. Optimization will be required for specific constructs and strains.

  • Transformation: Transform the this compound expression plasmid into a suitable E. coli expression host strain (e.g., BL21(DE3)).

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture to an initial OD600 of 0.05-0.1.

  • Growth: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to the desired induction temperature (e.g., 18-25°C). Add IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to incubate the culture for an appropriate time (e.g., 4-16 hours) at the reduced temperature with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Storage: The cell pellet can be stored at -80°C or used immediately for purification.

Affinity Purification of His-tagged this compound

This is a general protocol for purifying a His-tagged this compound protein.

  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes, then sonicate to disrupt the cells.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column.

  • Washing: Wash the column with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound this compound protein with elution buffer containing a higher concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity.

  • Buffer Exchange: If necessary, exchange the buffer of the purified protein to a suitable storage buffer using dialysis or a desalting column.

Data Presentation

Table 1: Troubleshooting Low this compound Expression Yield
ParameterStandard ConditionOptimization Strategy 1Optimization Strategy 2Optimization Strategy 3
Host Strain BL21(DE3)Rosetta(DE3)BL21(DE3)pLysSC41(DE3)
Induction Temp. 37°C25°C18°C16°C
IPTG Conc. 1.0 mM0.5 mM0.2 mM0.1 mM
Induction Time 4 hours8 hours16 hoursOvernight
Expected Outcome High risk of inclusion bodiesIncreased soluble fractionFurther increase in soluble proteinMaximized soluble, active protein
Table 2: Buffer Components for this compound Purification and Storage
Buffer ComponentConcentration RangePurpose
Tris-HCl / HEPES 20-100 mMBuffering agent to maintain pH
NaCl 100-500 mMReduces non-specific ionic interactions
Imidazole 10-250 mMCompetes with His-tag for binding to Ni-NTA resin
Glycerol 5-50% (v/v)Cryoprotectant and protein stabilizer[10][11]
Pyridoxal Phosphate 10-50 µMCofactor for this compound, may improve stability
DTT / β-mercaptoethanol 1-5 mMReducing agent to prevent oxidation of cysteine residues
Protease Inhibitors VariesPrevents proteolytic degradation

Visualizations

LsbA_Purification_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Analysis & Storage Transformation Transformation of E. coli Culture Cell Culture & Growth Transformation->Culture Induction Induction of this compound Expression Culture->Induction Harvest Cell Harvesting Induction->Harvest Lysis Cell Lysis Harvest->Lysis Cell Pellet Clarification Clarification of Lysate Lysis->Clarification Binding Affinity Chromatography Binding Clarification->Binding Wash Washing Binding->Wash Elution Elution Wash->Elution SDS_PAGE SDS-PAGE Analysis Elution->SDS_PAGE Purified this compound Buffer_Exchange Buffer Exchange / Dialysis SDS_PAGE->Buffer_Exchange Storage Storage at -80°C Buffer_Exchange->Storage

Caption: Workflow for recombinant this compound protein expression and purification.

Troubleshooting_Low_Yield cluster_expression_issues Expression Problems cluster_purification_issues Purification Problems cluster_solutions Potential Solutions Start Low Purified this compound Yield Low_Expression Low Expression Level? Start->Low_Expression Inclusion_Bodies Protein in Inclusion Bodies? Start->Inclusion_Bodies Poor_Binding Poor Binding to Column? Start->Poor_Binding Protein_Loss Protein Loss During Wash? Start->Protein_Loss Inefficient_Elution Inefficient Elution? Start->Inefficient_Elution Optimize_Codons Optimize Codons Low_Expression->Optimize_Codons Lower_Temp Lower Induction Temperature Low_Expression->Lower_Temp Inclusion_Bodies->Lower_Temp Refold Solubilize & Refold Inclusion_Bodies->Refold Optimize_Buffer Optimize Binding Buffer Poor_Binding->Optimize_Buffer Modify_Wash Modify Wash Buffer Protein_Loss->Modify_Wash Increase_Eluent Increase Eluent Concentration Inefficient_Elution->Increase_Eluent

Caption: Troubleshooting flowchart for low yield of purified this compound protein.

References

Technical Support: Troubleshooting Anti-LsbA Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers reduce non-specific binding in anti-LsbA immunoprecipitation (IP) experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of non-specific binding in my anti-LsbA IP?

Non-specific binding in immunoprecipitation can arise from several sources. Primarily, proteins may non-specifically bind to the IP antibody, the Protein A/G beads, or the tube surface. This can be exacerbated by using too much antibody, insufficient washing, or inappropriate buffer compositions.[1][2] Highly abundant cellular proteins are also common contaminants.

Q2: My negative control IgG is pulling down many non-specific bands. What should I do?

An isotype control, which is an antibody of the same isotype and from the same host species as your anti-LsbA antibody but not specific to any protein in the lysate, is crucial for identifying non-specific binding to the immunoglobulin itself.[3][4] If your isotype control shows high background, it indicates that lysate components are binding non-specifically to the antibody Fc region or the beads. To address this, consider the following:

  • Pre-clearing the lysate: This is a highly recommended step to remove proteins that non-specifically bind to the beads.[3][5]

  • Optimizing antibody concentration: Using too much antibody increases the likelihood of non-specific interactions.[1][2]

  • Increasing wash stringency: Modify your wash buffers to include higher salt concentrations or detergents to disrupt weak, non-specific interactions.[6][7]

Q3: How can I optimize my blocking and washing steps to reduce background?

Effective blocking and stringent washing are critical for minimizing background.

  • Blocking: Pre-blocking beads with a protein solution like Bovine Serum Albumin (BSA) can help saturate non-specific binding sites on the beads before they are introduced to the cell lysate.[1][3] Ensure the BSA is fresh and incubate the beads for at least one hour.[1]

  • Washing: The number and composition of your wash steps are crucial. Increasing the number of washes (3-5 is common) can help remove loosely bound contaminants.[4][7] You can also increase the stringency of the wash buffer by moderately increasing the salt concentration (e.g., up to 0.5M NaCl) or adding a mild non-ionic detergent (e.g., 0.1% Triton X-100).[6][7]

Q4: What is the best type of bead to use for my LsbA IP?

The choice between agarose and magnetic beads depends on your specific needs.

  • Agarose beads have a high binding capacity due to their porous, sponge-like structure. However, this structure can also trap contaminants, often necessitating more extensive washing and a pre-clearing step to reduce background.[8]

  • Magnetic beads have a smooth outer surface, which leads to lower non-specific binding and generally does not require a pre-clearing step.[3][9] They are often preferred for their ease of use and reproducibility, especially for co-immunoprecipitation.[8][10]

Troubleshooting Guide

Below is a systematic guide to address common issues with non-specific binding in your anti-LsbA IP experiments.

Problem 1: High Background in Both Sample and Isotype Control

This suggests non-specific binding to the beads or other components of the system.

Potential Cause Recommended Solution
Insufficient Pre-clearing Incubate the cell lysate with beads (without antibody) for 30-60 minutes at 4°C before starting the IP. This will remove proteins that bind non-specifically to the beads.[5]
Inadequate Bead Blocking Before adding the lysate, incubate the beads with 1% BSA in PBS for 1 hour to block non-specific sites.[1][11]
Ineffective Washing Increase the number of washes to 4-5 times. Also, consider increasing the stringency of the wash buffer by adding detergents (e.g., 0.1-0.5% NP-40 or Triton X-100) or increasing the salt concentration (e.g., up to 500 mM NaCl).[6][7]
Bead Type Agarose beads can have higher non-specific binding than magnetic beads.[10] Consider switching to magnetic beads, which often require less stringent washing.[8]
Problem 2: High Background in the Sample Lane, but Low in Isotype Control

This points to an issue with the primary antibody itself.

Potential Cause Recommended Solution
Antibody Concentration Too High Too much antibody can lead to non-specific binding.[1] Perform a titration experiment to determine the optimal, lowest effective concentration of your anti-LsbA antibody.[2][4]
Low Antibody Specificity The anti-LsbA antibody may have cross-reactivity. If possible, use an affinity-purified antibody to ensure higher specificity.[1][2]
Excessive Lysate Using too much total protein can overload the system and increase the pool of potential non-specific binders.[1] Try reducing the amount of cell lysate used in the IP.[2]

Experimental Protocols & Data

Recommended Buffer Compositions

The composition of lysis and wash buffers is critical. Non-ionic detergents are generally preferred as they are less harsh than ionic detergents.

Buffer Type Component Recommended Concentration Purpose
Non-denaturing Lysis Buffer Tris-HCl (pH 7.4)50 mMBuffering agent
NaCl150 mMMaintain physiological ionic strength
EDTA1 mMChelates divalent cations
NP-40 or Triton X-1001%Non-ionic detergent to solubilize proteins
Protease Inhibitor CocktailVaries (follow manufacturer)Prevent protein degradation
Stringent Wash Buffer Tris-HCl (pH 7.4)50 mMBuffering agent
NaCl300-500 mMIncrease stringency to remove non-specific binders
NP-40 or Triton X-1000.1 - 0.5%Detergent to reduce background
Detailed Protocol: Pre-clearing Lysate with Agarose Beads

This step is highly recommended to reduce non-specific binding of proteins to the beads.[12]

  • Start with your prepared cell lysate (e.g., 1 ml).

  • Add approximately 100 µl of a 50% slurry of Protein A/G agarose beads per 1 ml of lysate.[12][13]

  • Incubate the lysate-bead mixture at 4°C for 10-60 minutes on a rocker or orbital shaker.[5][12]

  • Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C to pellet the beads.[12][13]

  • Carefully transfer the supernatant (the pre-cleared lysate) to a fresh microcentrifuge tube. Discard the bead pellet.

  • The pre-cleared lysate is now ready for the immunoprecipitation step with your anti-LsbA antibody.

Visual Guides

Troubleshooting Workflow for Non-Specific Binding

This diagram outlines a logical sequence of steps to diagnose and resolve high background issues in your immunoprecipitation experiment.

G start High Background in IP check_isotype Isotype Control High? start->check_isotype preclear 1. Pre-clear Lysate 2. Block Beads (BSA) check_isotype->preclear Yes titrate_ab Titrate Primary Antibody (Use less Ab) check_isotype->titrate_ab No increase_wash Increase Wash Stringency (Salt, Detergent) preclear->increase_wash change_beads Consider Magnetic Beads increase_wash->change_beads end_node Optimized IP change_beads->end_node reduce_lysate Reduce Lysate Amount titrate_ab->reduce_lysate check_ab_spec Use Affinity-Purified Ab reduce_lysate->check_ab_spec check_ab_spec->end_node

Caption: Troubleshooting flowchart for reducing non-specific binding in IP.

Immunoprecipitation Workflow Overview

This diagram shows the key stages of a typical immunoprecipitation experiment, highlighting steps where non-specific binding can be addressed.

IP_Workflow cluster_prep Preparation cluster_capture Immune Capture cluster_wash Washing & Elution lysis 1. Cell Lysis preclear 2. Pre-clearing (Optional but Recommended) lysis->preclear add_ab 3. Add Anti-LsbA Ab preclear->add_ab add_beads 4. Add Protein A/G Beads add_ab->add_beads wash 5. Wash Beads (Critical for Background) add_beads->wash elute 6. Elute Target wash->elute analysis analysis elute->analysis Analyze (e.g., Western Blot)

Caption: Key stages of the immunoprecipitation experimental workflow.

References

Optimizing Fixation and Permeabilization for LsbA Immunofluorescence: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing immunofluorescence protocols, with a special focus on achieving robust staining for the LsbA protein. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common hurdles in your experiments. While specific antibodies and cell types can influence optimal conditions, the principles and starting points outlined here will serve as a strong foundation for your protocol development.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between fixation and permeabilization?

A: Fixation is the process of preserving cellular structures and the antigenicity of your target protein, in this case, this compound.[1][2] It essentially takes a "snapshot" of the cell at a specific moment. Permeabilization, on the other hand, involves creating pores in the cell membranes to allow antibodies to access intracellular targets like this compound.[1][2][3]

Q2: How do I choose the right fixative for this compound?

A: The choice of fixative depends on the specific epitope your this compound antibody recognizes and the subcellular localization of the protein. The two main types of fixatives are cross-linking agents (like formaldehyde) and organic solvents (like methanol or acetone).[1][4]

  • Formaldehyde (a cross-linking agent): This is often the preferred choice as it does an excellent job of preserving cell morphology.[4] However, the cross-linking process can sometimes mask the epitope your antibody is supposed to bind to.[1][2]

  • Methanol/Acetone (organic solvents): These fixatives work by dehydrating and precipitating proteins. They also permeabilize the cell simultaneously.[1] This can be a good option if formaldehyde fixation is masking your epitope. However, they can be harsh and may alter protein structure or lead to the loss of soluble proteins.[1]

Recommendation: If you are unsure, start with a 4% paraformaldehyde (PFA) fixation, as it generally provides good structural preservation.[4] If you experience a weak or no signal, you can then try methanol fixation.

Q3: What is the difference between paraformaldehyde (PFA) and formalin?

A: Paraformaldehyde is the polymerized form of formaldehyde. To be used as a fixative, it must be depolymerized into a formaldehyde solution. Formalin is a commercially available saturated solution of formaldehyde (typically 37%) that often contains methanol to prevent polymerization.[1][5] A 10% formalin solution is roughly equivalent to a 3.7-4% PFA solution. For consistency, it is often recommended to prepare fresh formaldehyde solutions from PFA.[5]

Q4: Which permeabilization agent should I use after formaldehyde fixation?

A: The choice of detergent for permeabilization depends on the location of this compound within the cell.

  • Triton X-100 or Tween-20: These are non-ionic detergents that will permeabilize all cellular membranes, including the plasma membrane and nuclear membrane.[1][6] They are a good general choice for most intracellular targets.

  • Saponin: This is a milder detergent that selectively interacts with cholesterol in the plasma membrane, creating pores while leaving many organellar membranes intact.[1][6][7] This can be advantageous if this compound is a cytosolic protein and you want to preserve the integrity of internal organelles.

Recommendation: Start with Triton X-100 as it is a very common and effective permeabilizing agent. If you suspect this compound is being extracted from the cell or if you need to preserve delicate membrane structures, consider trying saponin.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Weak or No Signal Improper Fixation: The epitope on this compound may be masked by the fixative.[1][8][9]Try a different fixation method (e.g., switch from formaldehyde to methanol).[4][10] You can also try reducing the fixation time.[8] For formaldehyde fixation, consider performing an antigen retrieval step.[8]
Inadequate Permeabilization: The antibodies may not be able to reach the this compound protein.[8][11][12]Increase the concentration of the permeabilizing agent or the incubation time.[11] Ensure you are using a permeabilization step if you have used a cross-linking fixative like formaldehyde.[8]
Antibody Issues: The primary or secondary antibody may not be optimal.[8][13]Ensure the primary antibody is validated for immunofluorescence. Increase the concentration of the primary antibody or the incubation time.[8][11] Confirm that the secondary antibody is compatible with the primary antibody's host species.[8][13]
High Background Over-fixation: Excessive cross-linking can lead to non-specific antibody binding.[8][9]Reduce the fixation time.[8]
Insufficient Blocking: Non-specific sites on the cells are not adequately blocked.Increase the blocking time and ensure you are using a suitable blocking agent (e.g., normal serum from the same species as the secondary antibody).[11][14]
Antibody Concentration Too High: The primary or secondary antibody concentration is too high, leading to non-specific binding.[11][12]Decrease the concentration of the primary and/or secondary antibody.[11][13]
Non-Specific Staining Cross-reactivity of Antibodies: The primary or secondary antibody may be binding to other proteins in the cell.[13][14]Run a control without the primary antibody to check for non-specific binding of the secondary antibody.[15] Consider using a different primary antibody or a pre-adsorbed secondary antibody.
Cell Autofluorescence: Some cells naturally fluoresce, which can be mistaken for a signal.[2][8]Examine an unstained sample under the microscope to check for autofluorescence. If present, you can try using a quenching agent or choosing fluorophores with longer emission wavelengths.[2]

Experimental Protocols

Protocol 1: Formaldehyde Fixation and Triton X-100 Permeabilization

This protocol is a good starting point for most intracellular proteins and provides excellent morphological preservation.

  • Cell Seeding: Seed cells on sterile coverslips in a culture plate and allow them to adhere and grow to the desired confluency.

  • Washing: Gently wash the cells twice with 1X Phosphate Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[16][17]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.[3]

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1X PBS with 5% normal goat serum and 0.3% Triton X-100) for 60 minutes at room temperature.[17]

  • Primary Antibody Incubation: Dilute the this compound primary antibody in the antibody dilution buffer (e.g., 1X PBS with 1% BSA and 0.3% Triton X-100) and incubate overnight at 4°C.[17]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody, diluted in the antibody dilution buffer, for 1-2 hours at room temperature, protected from light.[17]

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Protocol 2: Methanol Fixation and Permeabilization

This protocol is a good alternative if formaldehyde fixation results in a poor signal.

  • Cell Seeding: Seed cells on sterile coverslips in a culture plate and allow them to adhere and grow.

  • Washing: Gently wash the cells twice with 1X PBS.

  • Fixation and Permeabilization: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.[17]

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 1X PBS with 5% normal goat serum) for 60 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the this compound primary antibody in the antibody dilution buffer (e.g., 1X PBS with 1% BSA) and incubate overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody, diluted in the antibody dilution buffer, for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining (Optional): Incubate with a nuclear counterstain like DAPI for 5 minutes.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the staining using a fluorescence microscope.

Data Summary Tables

Table 1: Comparison of Common Fixatives

FixativeMechanism of ActionTypical ConcentrationTypical Incubation TimeAdvantagesDisadvantages
Formaldehyde/ Paraformaldehyde Cross-links proteins via amine groups.2-4%10-20 minutes at RTExcellent preservation of cell morphology.Can mask epitopes.[1][2] Requires a separate permeabilization step.[8]
Methanol Dehydrates and precipitates proteins.[1]100% (ice-cold)10-20 minutes at -20°C or 4°CFixes and permeabilizes simultaneously.[1] Can be good for epitopes sensitive to cross-linking.[1]Can alter protein structure and lead to loss of soluble proteins.[1] Not ideal for fluorescent proteins like GFP.
Acetone Dehydrates and precipitates proteins.100% (ice-cold)10-20 minutes at -20°CMilder than methanol. Fixes and permeabilizes simultaneously.Can alter protein structure.[1] Highly volatile and flammable.

Table 2: Comparison of Common Permeabilization Agents

AgentMechanism of ActionTypical ConcentrationTypical Incubation TimeKey Characteristics
Triton X-100 Non-ionic detergent that solubilizes lipids and proteins.[6]0.1-0.5%10-15 minutes at RTPermeabilizes all cellular membranes. Most commonly used agent.
Tween-20 Non-ionic detergent, similar to Triton X-100.[6]0.1-0.5%10-15 minutes at RTGenerally considered milder than Triton X-100.
Saponin Forms pores in the plasma membrane by interacting with cholesterol.[1][6]0.05-0.1%10-15 minutes at RTSelective for the plasma membrane, leaving many organellar membranes intact.[1][6] Reversible permeabilization.
Digitonin Similar to saponin, interacts with cholesterol to form pores.0.01-0.05%10-15 minutes at RTMilder than Triton X-100.

Visualized Workflows and Decision Pathways

G cluster_0 Decision Pathway for Fixation & Permeabilization start Start: New Target (e.g., this compound) fix_choice Choose Fixation Method start->fix_choice pfa 4% Paraformaldehyde (PFA) fix_choice->pfa Preserve Morphology methanol Ice-cold Methanol fix_choice->methanol Epitope Masking Suspected perm_needed Permeabilization Needed? pfa->perm_needed staining Proceed to Immunostaining methanol->staining no_perm No (Methanol fixes & permeabilizes) perm_needed->no_perm No perm_choice Choose Permeabilization Agent perm_needed->perm_choice Yes triton 0.1-0.5% Triton X-100 perm_choice->triton General Intracellular Target saponin 0.05-0.1% Saponin perm_choice->saponin Cytosolic Target / Preserve Organelles triton->staining saponin->staining evaluate Evaluate Results staining->evaluate good_signal Good Signal & Morphology evaluate->good_signal Optimal troubleshoot Troubleshoot evaluate->troubleshoot Suboptimal

Caption: Decision tree for selecting an appropriate fixation and permeabilization strategy.

G cluster_1 General Immunofluorescence Workflow A 1. Cell Seeding & Growth B 2. Wash (PBS) A->B C 3. Fixation B->C D 4. Permeabilization (if required) C->D E 5. Blocking D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation F->G H 8. Counterstain & Mount G->H I 9. Imaging H->I

References

Technical Support Center: Troubleshooting Protease Degradation During LsbA Purification

Author: BenchChem Technical Support Team. Date: December 2025

Proteolytic degradation is a primary obstacle in achieving high yields of pure, intact LsbA protein. When the cell membrane is disrupted during lysis, endogenous proteases are released and can rapidly degrade your target protein.[1] This guide provides detailed troubleshooting strategies and protocols to help you minimize protease activity and maximize the recovery of full-length this compound.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm seeing multiple lower molecular weight bands or a smear on my SDS-PAGE gel after purifying this compound. What's happening?

A1: This pattern is a classic sign of protein degradation.[1] During cell lysis, proteases that are normally compartmentalized within the cell are released and can cleave your this compound protein.[2] These fragments may co-purify with the full-length protein, especially if they retain the affinity tag, resulting in the multiple bands you observe. A smear often indicates random, uncontrolled degradation.

Q2: What is the first and most crucial step to prevent this compound degradation?

A2: The most effective initial strategy is a two-pronged approach: work quickly at low temperatures and use a broad-spectrum protease inhibitor cocktail.[1][2]

  • Low Temperature: Performing all purification steps, from cell lysis to elution, on ice or at 4°C significantly reduces the activity of most proteases.[3][4]

  • Protease Inhibitor Cocktails: Adding a commercially available protease inhibitor cocktail to your lysis buffer right before use is critical.[2] These cocktails contain a mixture of inhibitors that target various classes of proteases (serine, cysteine, metalloproteases, etc.), offering comprehensive protection.[5][6]

Q3: I'm already using a protease inhibitor cocktail, but my this compound is still being degraded. What should I do next?

A3: If a standard cocktail isn't sufficient, you may need to optimize your approach:

  • Increase Inhibitor Concentration: For samples with particularly high protease activity, you can try using the inhibitor cocktail at a higher concentration (e.g., 2X).[6]

  • Supplement with Specific Inhibitors: The dominant proteases in your lysate may not be fully neutralized by the standard cocktail. Consider adding higher concentrations of specific inhibitors. For example, if you suspect metalloprotease activity, you could add more EDTA (if compatible with your purification method).

  • Purify Faster: The longer your protein is in the crude lysate, the more time proteases have to act.[2] Streamline your purification workflow to minimize the time between cell lysis and capturing the protein on the chromatography resin.

Q4: Can my choice of E. coli expression strain affect this compound degradation?

A4: Absolutely. Standard E. coli strains contain a full complement of proteases. Switching to a protease-deficient strain is a highly effective strategy.[7]

  • BL21(DE3): This is a very common and recommended starting strain as it is deficient in the Lon (cytoplasmic) and OmpT (outer membrane) proteases, which significantly reduces proteolysis.[8][9][10]

  • Other Specialized Strains: If you still experience degradation with BL21(DE3), other strains with additional protease deletions are available.

Q5: I am using His-tag purification (IMAC). Are there any special considerations for protease inhibitors?

A5: Yes. Immobilized Metal Affinity Chromatography (IMAC) is sensitive to strong chelating agents like EDTA, which is a common inhibitor of metalloproteases. EDTA will strip the Nickel (Ni²⁺) or Cobalt (Co²⁺) ions from the resin, preventing your His-tagged this compound from binding.

  • Use "EDTA-Free" Cocktails: Always use a protease inhibitor cocktail specifically formulated for His-tag purification, which omits EDTA but includes other metalloprotease inhibitors like phosphoramidon.[5][6][11]

  • Consider EDTA-Resistant Resins: Some modern IMAC resins are engineered to have higher tolerance to EDTA, which can provide an advantage if EDTA is essential for stabilizing your protein.

Q6: Besides inhibitors, what other buffer additives or conditions can help stabilize this compound?

A6: Buffer composition plays a key role in protein stability.[12]

  • pH Control: Lysis is often performed at a physiological pH of 7.0-8.0, which can minimize the activity of acid proteases.[3]

  • Stabilizing Agents: Adding agents like glycerol (5-20%) can help stabilize the native structure of this compound, making it less susceptible to proteolysis.[1]

  • Reducing Agents: Including reducing agents like DTT or β-mercaptoethanol can help prevent oxidation and maintain protein integrity.[3]

Data Presentation
Table 1: Common Protease Inhibitors for Recombinant Protein Purification

This table summarizes common protease inhibitors, their targets, and typical working concentrations. For comprehensive protection, using a pre-formulated cocktail is recommended.

Inhibitor ClassInhibitorTarget ProteasesTypical Working ConcentrationCompatible with His-Tag (IMAC)?
Serine AEBSFTrypsin, Chymotrypsin, Plasmin100 - 1000 µMYes
PMSFTrypsin, Chymotrypsin, Thrombin100 - 1000 µMYes
BenzamidineTrypsin, Thrombin~1 mMYes
Cysteine E-64Papain, Calpain, Cathepsins1 - 10 µMYes
LeupeptinTrypsin, Papain, Cathepsins1 - 10 µMYes
Aspartic Pepstatin APepsin, Cathepsin D~1 µMYes
Metalloprotease EDTABroad metalloproteases1 - 5 mMNo (Strips metal ions)
PhosphoramidonThermolysin-like proteases1 - 10 µMYes
Aminopeptidase BestatinLeucine aminopeptidase1 - 10 µMYes

Concentrations are general guidelines and may require optimization.

Experimental Protocols
Protocol 1: Optimized Cell Lysis for this compound Protection

This protocol is designed to maximize this compound release while minimizing protease activity.

  • Preparation: Pre-chill all buffers, centrifuge rotors, and tubes to 4°C. Perform all subsequent steps on ice.[2]

  • Resuspension: Thaw the E. coli cell pellet on ice. Resuspend the pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% Glycerol) at a ratio of 5 mL per gram of wet cell paste.

  • Add Inhibitors: Immediately before use, add a 100X EDTA-free protease inhibitor cocktail to the lysis buffer to a final concentration of 1X.[5] If desired, add DNase I (to ~10 µg/mL) and lysozyme (to ~1 mg/mL) to reduce viscosity and aid lysis.[3][13]

  • Lysis by Sonication: Place the sonicator probe into the cell suspension. Sonicate in short bursts (e.g., 15 seconds ON, 45 seconds OFF) to prevent heat generation.[3] Monitor the sample temperature to ensure it remains below 10°C. Repeat for a total of 4-6 cycles, or until the suspension clarifies.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 30 minutes at 4°C to pellet cell debris.

  • Collection: Carefully collect the supernatant, which contains the soluble this compound protein, for immediate downstream purification.

Protocol 2: IMAC Purification of His-tagged this compound

This protocol assumes the use of a standard Ni-NTA gravity-flow column.

  • Buffer Preparation: Prepare Wash Buffer (Lysis Buffer + 20 mM Imidazole) and Elution Buffer (Lysis Buffer + 250-500 mM Imidazole). Ensure all buffers contain a fresh 1X dose of EDTA-free protease inhibitor cocktail and are chilled to 4°C.[13]

  • Column Equilibration: Allow the Ni-NTA resin to settle and wash it with 5-10 column volumes (CVs) of Lysis Buffer to equilibrate the column.

  • Binding: Load the clarified lysate from Protocol 1 onto the column. Allow it to flow through by gravity. For enhanced binding, you can incubate the lysate with the resin for 30-60 minutes at 4°C with gentle rocking before packing the column.[13]

  • Washing: Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. Continue washing until the A280 absorbance of the flow-through returns to baseline.

  • Elution: Elute the His-tagged this compound protein by applying 3-5 CVs of Elution Buffer to the column. Collect the eluate in fractions (e.g., 0.5-1.0 mL fractions).

  • Analysis: Analyze the collected fractions by SDS-PAGE to identify those containing pure, full-length this compound. Pool the purest fractions and prepare for storage or downstream applications.

Mandatory Visualization

Troubleshooting Workflow for this compound Degradation

G start Degradation Observed on SDS-PAGE? check_temp Are all steps performed at 4°C / on ice? start->check_temp add_inhibitors Add broad-spectrum Protease Inhibitor Cocktail check_temp->add_inhibitors No check_strain Using a protease-deficient strain (e.g., BL21(DE3))? check_temp->check_strain Yes add_inhibitors->check_strain use_strain Switch to a protease- deficient E. coli strain check_strain->use_strain No check_his_tag Is this a His-tag purification (IMAC)? check_strain->check_his_tag Yes use_strain->check_his_tag use_edta_free Use an EDTA-free Inhibitor Cocktail check_his_tag->use_edta_free Yes optimize_lysis Optimize Protocol: - Work faster - Add stabilizers (Glycerol) - Optimize induction (low temp) check_his_tag->optimize_lysis No use_edta_free->optimize_lysis success Problem Solved: Intact this compound Protein optimize_lysis->success

Caption: Troubleshooting workflow for protease degradation during this compound purification.

References

Technical Support Center: Overcoming Crystallization Challenges of DsbA Family Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common issues encountered during the crystallization of DsbA family proteins. The DsbA family of proteins, including LsbA, are crucial for disulfide bond formation and are often associated with bacterial virulence, making them important targets for structural studies.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for successfully crystallizing DsbA family proteins?

A1: The most critical factors include high protein purity, homogeneity, and stability.[1][2][3] For DsbA proteins, ensuring the correct oxidation state of the catalytic cysteine residues is also crucial for obtaining well-ordered crystals.[4]

Q2: My this compound/DsbA protein is prone to aggregation. What can I do?

A2: Aggregation is a common issue in protein crystallization.[5] Strategies to mitigate aggregation include:

  • Optimizing Buffer Conditions: Screen a wide range of pH and salt concentrations to identify conditions that enhance protein solubility.[6][7]

  • Using Additives: Small molecules like glycerol (up to 5% v/v), detergents (for membrane-associated DsbA proteins), or specific ligands can help stabilize the protein and prevent aggregation.[2][8]

  • Protein Engineering: Surface entropy reduction, by mutating flexible surface residues (e.g., Lys, Glu) to smaller, less flexible ones (e.g., Ala), can promote crystal contacts.[1]

Q3: I'm not getting any crystals, only amorphous precipitate. What does this mean and how can I fix it?

A3: Amorphous precipitation typically indicates that the protein concentration is too high or that the conditions are leading to rapid, disordered protein-protein interactions.[5][9] To address this, you can:

  • Lower the Protein Concentration: Systematically screen a range of lower protein concentrations.[9]

  • Adjust Precipitant Concentration: Lowering the concentration of the precipitating agent can slow down the process, allowing more time for ordered crystal lattice formation.

  • Vary the Temperature: Incubating crystallization trials at different temperatures (e.g., 4°C, 18°C, 20°C) can significantly impact solubility and crystal growth.[1][8]

Q4: My crystals are very small or are just a shower of microcrystals. How can I grow larger, single crystals?

A4: The formation of numerous small crystals suggests excessive nucleation. To favor the growth of larger crystals over the formation of many small ones, you can try:

  • Seeding: Introduce microcrystals from a previous experiment into a fresh drop with a slightly lower supersaturation level.

  • Slowing Down Vapor Diffusion: Using a larger drop size or a lower precipitant concentration in the reservoir can slow the equilibration rate.

  • Additive Screening: Certain additives can act as "crystal enhancers."

Troubleshooting Guides

Problem 1: Low Protein Yield and Purity

Symptoms:

  • Low protein concentration after purification.

  • Multiple bands on an SDS-PAGE gel.

  • Broad peaks during size-exclusion chromatography (SEC).

Possible Causes and Solutions:

CauseSolution
Inefficient expressionOptimize expression conditions (e.g., temperature, induction time, different host strain).
Protein degradationAdd protease inhibitors during purification. Work at 4°C.
Aggregation during purificationScreen different buffer conditions (pH, salt concentration). Consider adding stabilizing agents like glycerol or L-arginine.
ContaminantsEmploy multi-step purification strategies (e.g., affinity, ion-exchange, and size-exclusion chromatography).[1]
Problem 2: No Crystals or Poor-Quality Crystals

Symptoms:

  • Clear drops (protein concentration may be too low).[9]

  • Amorphous precipitate.[9]

  • Spherulites or phase separation.

  • Small, needle-like crystals or microcrystalline showers.

Possible Causes and Solutions:

CauseSolution
Suboptimal protein concentrationEmpirically determine the optimal concentration, typically between 5-20 mg/mL.[9][10]
Inappropriate buffer or pHScreen a wide range of buffers and pH values.[7][11] The pH can significantly affect the surface charge of the protein.
Incorrect precipitantScreen a diverse set of precipitating agents (e.g., PEGs of different molecular weights, salts, organic solvents).[11]
Protein instability or heterogeneityEnsure the protein is monodisperse using techniques like dynamic light scattering (DLS).[1] Consider limited proteolysis to remove flexible regions.[12]
Oxidation state of cysteinesFor DsbA proteins, ensure the active site cysteines are in the oxidized state, which is often critical for crystallization.[4]

Experimental Protocols

Protocol 1: Optimization of Buffer Conditions for this compound/DsbA Crystallization

This protocol outlines a systematic approach to screen for optimal buffer conditions to enhance protein stability and solubility, a critical prerequisite for successful crystallization.[6]

Materials:

  • Purified this compound/DsbA protein (concentrated to ~10 mg/mL)

  • A selection of buffers (e.g., Tris, HEPES, MES, citrate) covering a pH range from 5.0 to 9.0

  • Sodium chloride (NaCl) stock solution (e.g., 2 M)

  • 96-well screening plates

Method:

  • Prepare a Buffer Screen: In a 96-well plate, prepare a matrix of conditions by varying the buffer type, pH, and NaCl concentration. For example, you can have different buffers along the rows and varying pH and salt concentrations along the columns.

  • Set up Drops: Mix a small volume of your protein solution (e.g., 1 µL) with an equal volume of the buffer solution from each well of your screening plate.

  • Incubate and Observe: Incubate the plates and visually inspect the drops under a microscope at regular intervals (e.g., 1 hour, 24 hours, 1 week) for any signs of precipitation, aggregation, or crystal formation.

  • Analyze Results: Identify the conditions where the protein remains clear and soluble. These conditions are favorable for setting up crystallization trials.

Protocol 2: Hanging Drop Vapor Diffusion Crystallization of this compound/DsbA

This is a widely used method for protein crystallization.[10]

Materials:

  • Purified and stable this compound/DsbA protein in an optimal buffer

  • Crystallization screening solutions (commercial or homemade)

  • 24-well crystallization plates and siliconized cover slips

  • Pipettes and tips

Method:

  • Prepare the Reservoir: Pipette 500 µL of the crystallization screen solution into the reservoir of a well in the 24-well plate.

  • Prepare the Drop: On a clean coverslip, pipette 1 µL of the protein solution.

  • Mix with Reservoir Solution: Add 1 µL of the reservoir solution to the protein drop.

  • Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.

  • Incubate: Store the plate in a vibration-free environment at a constant temperature.

  • Monitor for Crystal Growth: Regularly examine the drops under a microscope for the appearance of crystals.

Data Presentation

Table 1: Summary of Crystallization Conditions for DsbA Homologues

ProteinOrganismPrecipitantpHTemperature (°C)Reference
DsbAEscherichia coli20-25% PEG 8000, 1% MPD6.5N/A[4]
α-DsbA1Wolbachia pipientis22% PEG 3350, 0.1 M ammonium citrate5.7-5.9N/A[5][6]
SaDsbAStaphylococcus aureus28-30% PEG 3350N/AN/A[13]

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_analysis Structure Determination Expression Gene Expression & Protein Production Purification Multi-Step Purification (Affinity, IEX, SEC) Expression->Purification QC Quality Control (SDS-PAGE, DLS, SEC) Purification->QC Screening High-Throughput Crystallization Screening QC->Screening Optimization Optimization of Hit Conditions Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Data_Collection X-ray Diffraction Data Collection Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: A generalized experimental workflow for protein crystallization.

troubleshooting_flowchart Start Start Crystallization Trial Observe Observe Drops After Incubation Start->Observe Precipitate Amorphous Precipitate? Observe->Precipitate Clear Clear Drops? Precipitate->Clear No Optimize_Conc Lower Protein/Precipitant Concentration Precipitate->Optimize_Conc Yes Microcrystals Microcrystals? Clear->Microcrystals No Increase_Conc Increase Protein Concentration Clear->Increase_Conc Yes Good_Crystals Good Quality Crystals Microcrystals->Good_Crystals No Optimize_Growth Optimize for Crystal Growth (e.g., Seeding, Slower Evaporation) Microcrystals->Optimize_Growth Yes Data_Collection Data Collection Good_Crystals->Data_Collection Proceed to Data Collection Optimize_Conc->Observe Rescreen Re-screen Conditions (Different pH, Additives, Temp) Optimize_Conc->Rescreen Increase_Conc->Observe Increase_Conc->Rescreen Optimize_Growth->Observe Optimize_Growth->Rescreen Rescreen->Start

References

Technical Support Center: Troubleshooting Low Signal in Western Blots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low or no signal in their LsbA Western blot experiments. The principles and protocols outlined here are broadly applicable to Western blotting of various protein targets.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any band for my target protein, this compound. What are the possible causes?

There are several potential reasons for a complete lack of signal in a Western blot. These can be broadly categorized into issues with the protein sample, problems with the antibodies, inefficiencies in the blotting procedure, or issues with the detection step. It is recommended to systematically investigate each of these possibilities.[1][2][3][4] A positive control is crucial to determine if the issue lies with the sample or the overall protocol.[2][3]

Q2: My this compound band is very faint. How can I increase the signal intensity?

A weak signal suggests that the overall procedure is working but requires optimization. Key areas to focus on include increasing the amount of protein loaded, optimizing the concentrations of your primary and secondary antibodies, and enhancing the detection method.[3][5][6] Consider using a more sensitive chemiluminescent substrate to boost the signal.[6][7]

Q3: How do I know if my protein has transferred successfully from the gel to the membrane?

Poor protein transfer is a common cause of weak or no signal.[1][3] You can check the transfer efficiency by staining the membrane with Ponceau S after transfer.[4] This reversible stain will allow you to visualize the total protein transferred across the membrane. Additionally, you can stain the gel with Coomassie Brilliant Blue after transfer to see if any protein, particularly high molecular weight proteins, remains.

Troubleshooting Guide: Low or No Signal

This guide provides a structured approach to identifying and resolving the root cause of low signal in your this compound Western blots.

Category 1: Protein Sample Issues
Potential Cause Recommended Solution
Low abundance of this compound in the sample Increase the amount of total protein loaded per well (e.g., from 20µg to 40µg).[2][5] Consider enriching your sample for this compound through immunoprecipitation or cellular fractionation.[2][3]
Protein degradation Always add protease and phosphatase inhibitors to your lysis buffer.[2][3] Prepare fresh lysates and avoid repeated freeze-thaw cycles.
Inappropriate lysis buffer Ensure your lysis buffer is suitable for the subcellular localization of this compound. For example, RIPA buffer is effective for nuclear and mitochondrial proteins.[2][8]
Suboptimal protein expression If using a recombinant expression system, optimize expression conditions such as induction time, temperature, and inducer concentration.[9][10]
Category 2: Antibody-Related Problems
Potential Cause Recommended Solution
Primary antibody concentration is too low Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[11][12][13]
Inactive primary or secondary antibody Check the expiration dates and ensure proper storage of antibodies. Test antibody activity with a positive control. Avoid reusing diluted antibodies.[7][14]
Incorrect secondary antibody Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., use an anti-rabbit secondary for a primary antibody raised in rabbit).[1]
Antibody binding inhibited by blocking buffer Some blocking agents can mask epitopes. Try switching from non-fat dry milk to Bovine Serum Albumin (BSA) or vice versa.[2][11] Reduce the percentage of the blocking agent in the antibody dilution buffer.[2]
Category 3: Procedural Inefficiencies
Potential Cause Recommended Solution
Inefficient protein transfer Optimize transfer time and voltage, especially for high or low molecular weight proteins.[1] Ensure good contact between the gel and membrane, and remove any air bubbles.[3] For small proteins (<30kDa), consider using a smaller pore size membrane (0.22 µm) and a wet transfer system.[2]
Excessive washing Reduce the number or duration of washing steps to minimize the risk of washing away bound antibodies.[3][5]
Incorrect membrane type Choose the membrane based on the properties of your target protein. PVDF membranes are generally better for hydrophilic proteins, while nitrocellulose is suitable for hydrophobic proteins.[2]
Category 4: Detection Issues
Potential Cause Recommended Solution
Inactive or expired detection reagent (e.g., ECL substrate) Use fresh, properly stored substrate.[7] Ensure the substrate has not expired.
Insufficient incubation with substrate Increase the incubation time of the membrane with the chemiluminescent substrate.[3][15]
Substrate not sensitive enough For low-abundance proteins, use a high-sensitivity chemiluminescent substrate.[6][7]
Incorrect imaging settings Increase the exposure time during imaging to capture a faint signal.[3][7]

Experimental Protocols

Detailed Protocol: Western Blotting for this compound Detection
  • Sample Preparation:

    • Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE:

    • Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load samples onto a polyacrylamide gel of an appropriate percentage for the molecular weight of this compound.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.

    • Assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.

    • Perform the transfer according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).

  • Blocking:

    • After transfer, briefly wash the membrane in TBST (Tris-Buffered Saline with 0.1% Tween-20).

    • Incubate the membrane in a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[11]

  • Primary Antibody Incubation:

    • Dilute the primary anti-LsbA antibody in the blocking buffer at the optimized concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[2]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in the blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate (ECL) for the recommended time (typically 1-5 minutes).[15]

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Visualizations

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis cluster_transfer Transfer cluster_immuno Immunodetection Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify Denature Sample Denaturation Quantify->Denature SDS_PAGE SDS-PAGE Denature->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Chemiluminescent Detection SecondaryAb->Detection

Caption: A flowchart illustrating the key stages of a Western blotting experiment.

Troubleshooting_Logic Start Low or No Signal Observed CheckTransfer Check Transfer Efficiency (Ponceau S) Start->CheckTransfer CheckPositiveControl Positive Control Signal Present? CheckTransfer->CheckPositiveControl Transfer OK ProtocolIssue Troubleshoot Protocol (Blocking, Washing, Detection) CheckTransfer->ProtocolIssue Transfer Poor AntibodyIssue Troubleshoot Antibodies (Concentration, Activity) CheckPositiveControl->AntibodyIssue Yes SampleIssue Troubleshoot Sample (Protein Amount, Degradation) CheckPositiveControl->SampleIssue No AntibodyIssue->ProtocolIssue Success Signal Improved ProtocolIssue->Success SampleIssue->Success Generic_Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 activates Kinase2 Kinase 2 Kinase1->Kinase2 phosphorylates This compound This compound (Target Protein) Kinase2->this compound phosphorylates TranscriptionFactor Transcription Factor This compound->TranscriptionFactor activates Nucleus Nucleus TranscriptionFactor->Nucleus Response Cellular Response Nucleus->Response Gene Expression

References

Technical Support Center: Optimizing Storage Conditions for Active LsbA Protein

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to maintain the stability and activity of the active LsbA protein.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended starting conditions for storing the this compound protein?

For short-term storage (up to one month), it is recommended to store diluted this compound protein at 4°C.[1] For long-term storage, aliquoting the protein into single-use volumes and storing at -80°C is ideal to minimize enzymatic activity and degradation.[2] Avoid repeated freeze-thaw cycles as they can lead to protein denaturation and loss of function.[2]

Q2: My this compound protein is aggregating upon storage. What are the possible causes and solutions?

Protein aggregation can be caused by several factors, including improper pH, temperature fluctuations, high protein concentration, and oxidation.[2] To mitigate aggregation, consider the following:

  • Optimize Buffer Conditions: Ensure the buffer pH is at least one unit away from the protein's isoelectric point (pI) to increase solubility.[3][4]

  • Add Stabilizing Agents: Incorporate additives such as glycerol (10-50%), sugars (e.g., sucrose or trehalose), or amino acids (e.g., arginine) into the storage buffer.[2][]

  • Control Protein Concentration: Store proteins at a concentration that minimizes aggregation while maintaining solubility, typically in the range of 1–5 mg/mL.[2]

  • Include Reducing Agents: To prevent oxidation of cysteine residues, which can lead to aggregation, add reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to the storage buffer.[2]

Q3: I am observing a loss of this compound protein activity over time. What could be the reason?

Loss of activity can be attributed to protein degradation, denaturation, or improper storage.[2] Proteolytic degradation by contaminating proteases is a common issue.[2] Including protease inhibitors in your storage buffer can help prevent this.[2] Additionally, ensure that the storage temperature is consistently maintained and that the protein is not subjected to repeated freeze-thaw cycles.[2][6]

Q4: What are some common additives that can enhance the stability of the this compound protein during storage?

Several types of additives can be used to stabilize proteins in solution:

  • Cryoprotectants: Glycerol (10-50%) and sugars like sucrose and trehalose help protect against denaturation during freezing.[2][]

  • Reducing Agents: DTT or BME (1-5 mM) prevent the oxidation of thiol groups.[2][7]

  • Amino Acids: Arginine can reduce surface hydrophobicity and thus decrease aggregation.[]

  • Detergents: Low concentrations of non-ionic detergents can help solubilize proteins and prevent aggregation.[]

Troubleshooting Guides

Issue 1: this compound Protein Aggregation

Symptoms: Visible precipitates in the protein solution, increased light scattering, or loss of protein from the solution upon centrifugation.

Troubleshooting Steps:

  • Verify Buffer pH: Check the pH of your storage buffer and ensure it is not close to the isoelectric point (pI) of this compound.

  • Screen Additives: Test the effect of different stabilizing additives on this compound solubility.

  • Optimize Protein Concentration: Test a range of protein concentrations to find the optimal level that minimizes aggregation.

  • Flash Freezing: For frozen storage, flash-freeze aliquots in liquid nitrogen to minimize the formation of ice crystals that can damage the protein.[8]

Issue 2: this compound Protein Degradation

Symptoms: Appearance of lower molecular weight bands on an SDS-PAGE gel, loss of specific activity.

Troubleshooting Steps:

  • Add Protease Inhibitors: Incorporate a protease inhibitor cocktail into your storage buffer.

  • Maintain Low Temperatures: Ensure consistent storage at 4°C for short-term and -80°C for long-term storage to minimize protease activity.[1][2]

  • Work Quickly and on Ice: During handling and preparation, keep the protein on ice to reduce the activity of any contaminating proteases.

Data Presentation

Table 1: Recommended Storage Conditions for Active this compound Protein

ParameterShort-Term Storage (≤ 1 month)Long-Term Storage (> 1 month)
Temperature 4°C[1]-80°C or Liquid Nitrogen (-196°C)[1][2]
Protein Concentration 1-5 mg/mL[2]1-5 mg/mL[2]
Buffer pH At least 1 unit away from pIAt least 1 unit away from pI
Additives Protease InhibitorsCryoprotectants (e.g., 25-50% Glycerol), Reducing Agents (e.g., 1-5 mM DTT), Protease Inhibitors[2][][7]
Aliquoting Not essentialSingle-use aliquots are critical to avoid freeze-thaw cycles[2]

Table 2: Common Stabilizing Additives for Protein Storage

AdditiveTypical ConcentrationMechanism of Action
Glycerol 10-50% (v/v)[7][8]Cryoprotectant, prevents ice crystal formation.[2]
Sucrose/Trehalose 5-10% (w/v)[]Protects against denaturation.[2]
L-Arginine 0.1-2 M[]Reduces surface hydrophobicity, prevents aggregation.[]
Dithiothreitol (DTT) 1-5 mM[7]Reducing agent, prevents oxidation of cysteine residues.[2]
Protease Inhibitor Cocktail Manufacturer's recommendationInhibits proteolytic degradation.[2]
Non-ionic Detergents (e.g., Tween-20) 0.01-1% (v/v)[]Stabilizer and solubilizer, prevents surface-induced aggregation.[]

Experimental Protocols

Protocol 1: Determining Optimal Buffer Conditions via a pH Screen

Objective: To identify the optimal pH for this compound protein stability by assessing its solubility across a range of pH values.

Methodology:

  • Prepare a series of buffers with varying pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments).

  • Dialyze or buffer-exchange small aliquots of purified this compound protein into each of the prepared buffers.

  • Incubate the aliquots at 4°C for a set period (e.g., 24-48 hours).

  • After incubation, visually inspect each aliquot for signs of precipitation.

  • Quantify the amount of soluble protein in the supernatant of each aliquot using a protein concentration assay (e.g., Bradford or BCA assay).

  • The pH that results in the highest concentration of soluble protein is considered optimal for storage.

Protocol 2: Assessing Protein Stability with a Thermal Shift Assay (TSA)

Objective: To determine the melting temperature (Tm) of this compound in different buffer conditions as an indicator of its thermal stability.

Methodology:

  • Prepare samples of this compound protein in the different buffer conditions to be tested.

  • Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.

  • Place the samples in a real-time PCR instrument.

  • Gradually increase the temperature and monitor the fluorescence signal.

  • As the protein unfolds, the dye will bind to the exposed hydrophobic regions, causing an increase in fluorescence.

  • The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. A higher Tm indicates greater thermal stability.

Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Storage cluster_prep Protein Preparation cluster_screen Condition Screening cluster_assess Stability Assessment cluster_optimize Optimization & Storage Purify Purify this compound Protein Quantify Quantify Protein Concentration Purify->Quantify Buffer_Screen Buffer pH Screen Quantify->Buffer_Screen Additive_Screen Additive Screen Quantify->Additive_Screen TSA Thermal Shift Assay (TSA) Buffer_Screen->TSA Aggregation_Assay Aggregation Assay (DLS) Buffer_Screen->Aggregation_Assay Additive_Screen->TSA Additive_Screen->Aggregation_Assay Optimal_Conditions Determine Optimal Conditions TSA->Optimal_Conditions Aggregation_Assay->Optimal_Conditions Activity_Assay Functional Activity Assay Aliquoting Aliquot for Storage Activity_Assay->Aliquoting Optimal_Conditions->Activity_Assay Storage Long-term Storage at -80°C Aliquoting->Storage

Workflow for optimizing this compound protein storage conditions.

troubleshooting_logic Troubleshooting Logic for this compound Instability Start This compound Instability Observed Problem Identify Primary Symptom Start->Problem Aggregation Aggregation/ Precipitation Problem->Aggregation Aggregation Degradation Degradation/ Loss of Activity Problem->Degradation Degradation Solution1 Optimize Buffer pH Add Stabilizers Lower Concentration Aggregation->Solution1 Solution2 Add Protease Inhibitors Ensure Low Temperature Avoid Freeze-Thaw Degradation->Solution2 Verify Verify Stability & Activity Solution1->Verify Solution2->Verify

A logical flow for troubleshooting common this compound protein instability issues.

References

Validation & Comparative

The Role of LsbA (Lmo1059) in Listeria Infection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the disulfide bond formation protein A (LsbA), also identified as Lmo1059, with other key virulence factors in Listeria monocytogenes. It aims to elucidate the specific role of this compound in Listeria infection models by presenting quantitative data, detailed experimental protocols, and visualizations of associated pathways.

This compound: A Key Player in Oxidative Stress and Host Cell Interaction

This compound (Lmo1059) is a DsbA family protein in Listeria monocytogenes. These proteins are crucial for catalyzing the formation of disulfide bonds in nascent proteins, a process vital for their proper folding and function.[1][2] In the context of bacterial pathogenesis, DsbA proteins are often considered virulence factors as they are essential for the stability and function of various secreted proteins, including toxins and adhesins.[1][2]

Recent studies have demonstrated that this compound is a critical component of the antioxidant stress system in L. monocytogenes, working alongside other systems to protect the bacterium from oxidative stress and facilitate intracellular infection.[2] Deletion of the this compound gene has been shown to impact the bacterium's ability to adhere to and invade host cells, highlighting its intricate role during infection.[2]

Comparative Analysis of this compound and Other Virulence Factors

To understand the specific contribution of this compound to Listeria pathogenesis, its function is compared here with that of Internalin A (InlA), a well-characterized virulence factor essential for the invasion of intestinal epithelial cells.

Quantitative Data from In Vitro Infection Models

The following tables summarize the quantitative data from studies comparing wild-type L. monocytogenes with mutants lacking this compound (Δthis compound) and inlA (ΔinlA) in various in vitro infection assays.

Table 1: Adhesion and Invasion Assays in Caco-2 Cells

StrainRelative Adhesion (%)Relative Invasion (%)Reference
Wild-type L. monocytogenes100100[2]
Δthis compound (Δlmo1059)~60~50[2]
ΔinlASignificantly ReducedSignificantly Reduced[3]

Note: Data for ΔinlA* is qualitative ("Significantly Reduced") as specific percentage reductions vary across studies but consistently show a dramatic decrease in adhesion and invasion of Caco-2 cells.*[3]

Table 2: Cell-to-Cell Spread in L2 Fibroblasts

StrainPlaque Size (relative to Wild-type)Reference
Wild-type L. monocytogenes100%[2]
Δthis compound (Δlmo1059)Increased[2]

Note: The study on Lmo1059 reported an increase in cell-to-cell spread for the Δlmo1059 mutant, suggesting a complex regulatory role for this protein in the infection cycle.[2]

In Vivo Virulence Data

While in vitro data provides valuable insights, in vivo models are crucial for understanding the overall contribution of a protein to virulence.

Table 3: In Vivo Virulence in a Mouse Model

StrainLD50 (CFU)Bacterial Load in Spleen (CFU/organ) at 72h post-infectionBacterial Load in Liver (CFU/organ) at 72h post-infectionReference
Wild-type L. monocytogenes~1 x 10^4~1 x 10^5~1 x 10^6[4][5]
Δthis compound (Δlmo1059)Not availableNot availableNot available
ΔinlAAttenuatedSignificantly ReducedSignificantly Reduced[6]

Limitation: To date, specific quantitative in vivo virulence data (e.g., LD50, bacterial loads in organs) for an this compound/ lmo1059 deletion mutant has not been published. The available research has focused on its in vitro characterization.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Adhesion and Invasion Assay (Caco-2 cells)

This protocol is adapted from standard procedures used to assess the ability of Listeria monocytogenes to adhere to and invade human intestinal epithelial cells.

  • Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere. Cells are seeded in 24-well plates and grown to confluency.

  • Bacterial Preparation: L. monocytogenes strains (wild-type and mutants) are grown overnight in Brain Heart Infusion (BHI) broth at 37°C. The bacterial cultures are then washed and resuspended in DMEM without antibiotics.

  • Infection: Caco-2 cell monolayers are washed with phosphate-buffered saline (PBS) and infected with the bacterial suspension at a multiplicity of infection (MOI) of 100:1. The plates are centrifuged to synchronize the infection and incubated for 1 hour at 37°C.

  • Adhesion Assay: After incubation, the cell monolayers are washed three times with PBS to remove non-adherent bacteria. The cells are then lysed with a solution of 1% Triton X-100 in sterile water. The lysate is serially diluted and plated on BHI agar plates to enumerate the colony-forming units (CFU), representing the number of adherent bacteria.

  • Invasion Assay: Following the 1-hour infection period, the cell monolayers are washed with PBS, and fresh medium containing gentamicin (100 µg/mL) is added for 1 hour to kill extracellular bacteria. The cells are then washed again with PBS and lysed as described above. The lysate is plated to determine the number of viable intracellular bacteria.

In Vivo Murine Infection Model

This protocol outlines the general procedure for assessing the virulence of Listeria monocytogenes strains in a mouse model.

  • Animal Model: BALB/c mice (6-8 weeks old) are typically used for Listeria infection studies.

  • Bacterial Inoculum Preparation: L. monocytogenes strains are grown to the mid-logarithmic phase in BHI broth, washed, and diluted in sterile PBS to the desired concentration.

  • Infection: Mice are infected via intravenous (i.v.) injection through the tail vein with a specific dose of bacteria (e.g., 1 x 10^4 CFU for virulence studies).

  • Determination of LD50: To determine the median lethal dose (LD50), groups of mice are injected with serial dilutions of the bacterial suspension. The survival of the mice is monitored for a period of 10-14 days, and the LD50 is calculated using statistical methods such as the Reed and Muench method.

  • Bacterial Load in Organs: At specific time points post-infection (e.g., 24, 48, 72 hours), mice are euthanized. The spleen and liver are aseptically removed, homogenized in sterile PBS, and serially diluted. The dilutions are plated on BHI agar to determine the bacterial load (CFU) per organ.[4][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in Listeria infection can aid in understanding the role of specific proteins.

Listeria_Infection_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Bacterial Culture Bacterial Culture Infection Infection Bacterial Culture->Infection Host Cell Culture Host Cell Culture Host Cell Culture->Infection Adhesion Assay Adhesion Assay Infection->Adhesion Assay Invasion Assay Invasion Assay Infection->Invasion Assay Cell-to-Cell Spread Cell-to-Cell Spread Infection->Cell-to-Cell Spread Bacterial Inoculum Bacterial Inoculum IV Infection IV Infection Bacterial Inoculum->IV Infection Animal Model Animal Model Animal Model->IV Infection LD50 Determination LD50 Determination IV Infection->LD50 Determination Organ Bacterial Load Organ Bacterial Load IV Infection->Organ Bacterial Load

Caption: Workflow for in vitro and in vivo analysis of Listeria infection.

LsbA_Function cluster_bacterium Listeria monocytogenes cluster_host Host Cell This compound (Lmo1059) This compound (Lmo1059) Secreted Proteins (e.g., Adhesins) Secreted Proteins (e.g., Adhesins) This compound (Lmo1059)->Secreted Proteins (e.g., Adhesins) Disulfide Bond Formation Adhesion Adhesion Secreted Proteins (e.g., Adhesins)->Adhesion Oxidative Stress Oxidative Stress Oxidative Stress->this compound (Lmo1059) Induces Invasion Invasion Adhesion->Invasion Host_Innate_Immune_Response Listeria monocytogenes Listeria monocytogenes Cytosolic Bacteria Cytosolic Bacteria Listeria monocytogenes->Cytosolic Bacteria Phagosomal Escape Bacterial DNA / c-di-AMP Bacterial DNA / c-di-AMP Cytosolic Bacteria->Bacterial DNA / c-di-AMP Release cGAS/STING Pathway cGAS/STING Pathway Bacterial DNA / c-di-AMP->cGAS/STING Pathway Activates Type I IFN Production Type I IFN Production cGAS/STING Pathway->Type I IFN Production Leads to

References

A Comparative Analysis of LsbA and DsbA Protein Substrate Specificity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the functional and substrate specificity differences between the DsbA-family protein LsbA from Listeria monocytogenes and other canonical DsbA proteins, supported by quantitative data and detailed experimental protocols.

In the landscape of bacterial protein folding, the DsbA family of thiol:disulfide oxidoreductases plays a pivotal role in the formation of disulfide bonds in secreted and cell-surface proteins. These enzymes are crucial for the stability and function of a wide array of proteins, including many virulence factors. While the archetypal DsbA from Escherichia coli (EcDsbA) is known for its broad substrate specificity, other members of this family exhibit more tailored roles. This guide provides a comparative analysis of the substrate specificity of this compound (Lmo1059) from the Gram-positive pathogen Listeria monocytogenes and other well-characterized DsbA proteins.

Introduction to this compound and DsbA Proteins

DsbA proteins are key players in the oxidative protein folding pathway in the bacterial periplasm and, in the case of Gram-positive bacteria, on the outer surface of the cytoplasmic membrane. They catalyze the formation of disulfide bonds in newly translocated polypeptides through a thiol-disulfide exchange reaction. This process involves the transfer of a disulfide bond from the CXXC active site of DsbA to a pair of cysteine residues in the substrate protein. The reduced DsbA is then reoxidized by its cognate membrane-bound partner, DsbB.

This compound, encoded by the gene lmo1059 in Listeria monocytogenes, is a member of the DsbA family. Unlike the well-studied DsbA proteins from Gram-negative bacteria, this compound functions in a different cellular environment and exhibits distinct characteristics that are critical for the pathogen's ability to cope with oxidative stress.

Comparative Analysis of Substrate Specificity

The substrate specificity of DsbA proteins is a key determinant of their biological function. While some DsbA proteins, like EcDsbA, can act on a wide range of substrates, others have a more restricted substrate pool. This specificity is influenced by several factors, including the redox potential of the CXXC active site, the surface properties of the protein, and the nature of the hydrophobic groove adjacent to the active site.

Quantitative Comparison of Redox Properties

The standard redox potential (E°') of the CXXC active site is a critical measure of a DsbA protein's oxidizing power. A more negative redox potential indicates a stronger oxidizing capability. The following table summarizes the redox potentials of this compound (Lmo1059) and other DsbA proteins from various bacterial species.

ProteinOrganismCXXC MotifRedox Potential (E°', mV)Reference
This compound (Lmo1059) Listeria monocytogenesCPFCNot explicitly determined, but functional assays suggest reductase activity[1]
EcDsbA Escherichia coliCPHC-122[2]
SeDsbA Salmonella entericaCPHC-126[2]
VcDsbA Vibrio choleraeCPHC-149[2]
PaDsbA1 Pseudomonas aeruginosaCPHC-165[2]
NmDsbA1 Neisseria meningitidisCPHC-89[2]
SaDsbA Staphylococcus aureusCPYC-132[2]

Note: The redox potential for this compound has not been directly reported in the literature. However, functional assays demonstrating its glutathione disulfide (GSSG) reductase activity suggest it may have a less oxidizing or even a reducing potential compared to canonical DsbA proteins.

Functional Comparison: Oxidoreductase Activity

This compound (Lmo1059) from Listeria monocytogenes has been shown to possess strong glutathione disulfide (GSSG) reductase activity, while exhibiting only low efficiency in reducing insulin. This is in contrast to many canonical DsbA proteins which are primarily oxidases. This suggests that this compound may play a more significant role in maintaining redox homeostasis and responding to oxidative stress by reducing disulfide bonds, rather than de novo disulfide bond formation in a broad range of substrates.[1]

Experimental Methodologies

To facilitate further research in this area, we provide detailed protocols for key experiments used to characterize the substrate specificity of DsbA proteins.

Insulin Reduction Assay (Turbidity Assay)

This assay is a classic method to measure the reductase activity of thiol:disulfide oxidoreductases. The reduction of the two interchain disulfide bonds in insulin leads to the precipitation of the B-chain, which can be monitored spectrophotometrically as an increase in turbidity.

Materials:

  • 10 mg/ml Insulin solution in 50 mM Tris-HCl, pH 7.5

  • 100 mM Dithiothreitol (DTT)

  • 100 mM Sodium EDTA, pH 7.0

  • 100 mM Sodium Phosphate Buffer, pH 7.0

  • Purified DsbA protein of interest

  • Spectrophotometer capable of reading absorbance at 650 nm

  • Thermostated water bath or heating block at 25°C

Protocol:

  • Prepare the Reaction Cocktail: For a 1 ml final reaction volume, mix the following in a test tube:

    • 750 µl of 100 mM Sodium Phosphate Buffer, pH 7.0

    • 24 µl of 100 mM Sodium EDTA, pH 7.0

    • 120 µl of 10 mg/ml Insulin solution

  • Add Enzyme: Add a known amount of the purified DsbA protein (e.g., 15 µg) to the reaction cocktail. Bring the final volume to 990 µl with 100 mM Sodium Phosphate Buffer, pH 7.0.

  • Initiate the Reaction: Add 10 µl of 100 mM DTT to the mixture, mix quickly, and immediately start monitoring the absorbance at 650 nm.

  • Data Acquisition: Record the absorbance at 650 nm every 5 minutes for up to 60 minutes. A control reaction without the DsbA protein should be run in parallel.

  • Data Analysis: Subtract the absorbance readings of the control from the sample readings. Plot the change in absorbance over time. The initial linear rate of absorbance increase is proportional to the enzyme's reductase activity.[3]

Scrambled Ribonuclease A (RNase A) Refolding Assay

This assay measures the ability of a DsbA protein to catalyze the isomerization of incorrect disulfide bonds in a substrate to form the native, active protein. Scrambled RNase A contains non-native disulfide bonds and is enzymatically inactive.

Materials:

  • Scrambled RNase A (can be prepared by reducing and denaturing native RNase A followed by rapid reoxidation)

  • Cytidine 2',3'-cyclic monophosphate (cCMP) as a substrate for active RNase A

  • Purified DsbA protein of interest

  • Reaction buffer (e.g., 100 mM Tris-HCl, 1 mM EDTA, pH 8.0)

  • Spectrophotometer capable of reading absorbance at 296 nm

Protocol:

  • Prepare the Refolding Reaction: In a microcentrifuge tube, mix:

    • Scrambled RNase A to a final concentration of 40 µM.

    • Purified DsbA protein to a final concentration of 5 µM.

    • Reaction buffer to the final volume.

  • Incubate: Incubate the reaction mixture at 25°C.

  • Assay RNase A Activity at Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the refolding reaction and add it to a cuvette containing cCMP in the reaction buffer.

  • Monitor cCMP Hydrolysis: Immediately monitor the increase in absorbance at 296 nm for a short period (e.g., 3 minutes). The rate of absorbance increase is proportional to the concentration of active RNase A.

  • Data Analysis: Plot the RNase A activity (rate of change in absorbance at 296 nm) against the refolding time. A control reaction without the DsbA protein should be included. The rate of increase in RNase A activity reflects the disulfide isomerase activity of the DsbA protein.[4][5]

Determination of Redox Potential

The redox potential of a DsbA protein can be determined by equilibrating the purified protein with a series of redox buffers of known potential and then quantifying the ratio of the oxidized and reduced forms of the protein.

Materials:

  • Purified DsbA protein

  • Glutathione redox buffers: A series of buffers containing different ratios of reduced glutathione (GSH) and oxidized glutathione (GSSG) to achieve a range of redox potentials.

  • Alkylation agent: 4-acetamido-4'-maleimidylstilbene-2,2'-disulfonic acid (AMS) or iodoacetamide (IAM).

  • SDS-PAGE equipment

  • Densitometry software for band quantification

Protocol:

  • Equilibration: Incubate a fixed concentration of the purified DsbA protein (e.g., 10 µM) in each of the glutathione redox buffers for a sufficient time to reach equilibrium (e.g., 2 hours at 25°C).

  • Quenching and Alkylation: Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid) to precipitate the protein. Pellet the protein by centrifugation, wash, and then resuspend in a buffer containing the alkylating agent (e.g., AMS). The alkylating agent will modify the free thiol groups of the reduced DsbA, leading to a mass shift.

  • SDS-PAGE Analysis: Separate the oxidized and reduced (alkylated) forms of the DsbA protein by non-reducing SDS-PAGE. The alkylated (reduced) form will migrate slower than the oxidized form.

  • Quantification: Stain the gel and quantify the intensity of the bands corresponding to the oxidized and reduced forms using densitometry.

  • Data Analysis: Calculate the ratio of reduced to oxidized DsbA for each redox buffer. Plot the logarithm of this ratio against the known redox potential of the buffers. The redox potential at which the ratio is 1 (i.e., 50% reduced and 50% oxidized) corresponds to the standard redox potential of the DsbA protein.[6][7]

Signaling Pathways and Experimental Workflows

The function of DsbA proteins is intricately linked to cellular redox state and stress responses. The following diagrams illustrate the general DsbA catalytic cycle and a proposed workflow for identifying DsbA substrates.

DsbA_Catalytic_Cycle Unfolded_Substrate Unfolded Substrate (2 SH) Mixed_Disulfide Mixed Disulfide Intermediate Unfolded_Substrate->Mixed_Disulfide Thiol-disulfide exchange Oxidized_DsbA Oxidized DsbA (S-S) Oxidized_DsbA->Mixed_Disulfide Reduced_DsbA Reduced DsbA (2 SH) Mixed_Disulfide->Reduced_DsbA Oxidized_Substrate Folded Substrate (S-S) Mixed_Disulfide->Oxidized_Substrate Resolution DsbB_ox Oxidized DsbB Reduced_DsbA->DsbB_ox Reoxidation DsbB_ox->Oxidized_DsbA DsbB_red Reduced DsbB DsbB_ox->DsbB_red Quinone_ox Oxidized Quinone DsbB_red->Quinone_ox Electron transfer Quinone_ox->DsbB_ox Quinone_red Reduced Quinone Quinone_ox->Quinone_red

Caption: General catalytic cycle of DsbA proteins.

Substrate_Trapping_Workflow Start Construct DsbA 'Substrate-Trapping' Mutant (e.g., C-terminal Cys to Ala) Expression Express Mutant DsbA in Bacterial Cells Start->Expression Lysis Cell Lysis and Protein Extraction Expression->Lysis Affinity_Purification Affinity Purification of Mutant DsbA and Covalently Bound Substrates Lysis->Affinity_Purification Elution Elution of Protein Complexes Affinity_Purification->Elution SDS_PAGE SDS-PAGE Separation Elution->SDS_PAGE Mass_Spec In-gel Digestion and Mass Spectrometry (LC-MS/MS) SDS_PAGE->Mass_Spec Identification Identification of Co-purified Substrate Proteins Mass_Spec->Identification

Caption: Experimental workflow for DsbA substrate identification.

Conclusion

The study of DsbA proteins reveals a fascinating diversity in their substrate specificities and functional roles. While canonical DsbA proteins like EcDsbA are potent oxidases with a broad substrate range, this compound (Lmo1059) from Listeria monocytogenes appears to have a more specialized function, likely geared towards managing oxidative stress through disulfide reduction. This comparative guide provides a foundation for researchers to further explore the nuances of DsbA-mediated protein folding, offering both a summary of current knowledge and detailed protocols to facilitate future investigations. Understanding these differences is not only crucial for fundamental microbiology but also holds promise for the development of novel anti-virulence strategies targeting these essential enzymes.

References

Validating LsbA Knockout Phenotype in Listeria monocytogenes Through Complementation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the wild-type, LsbA knockout, and complemented strains of Listeria monocytogenes, supported by experimental data. Detailed methodologies for the key experiments are also presented to facilitate replication and further investigation into the role of this compound in bacterial pathogenesis.

The protein this compound, a member of the DsbA family of disulfide bond-forming proteins in Listeria monocytogenes, plays a critical role in the bacterium's ability to tolerate oxidative stress and establish infection. Inactivation of the this compound gene leads to distinct phenotypic changes, which can be reversed by genetic complementation, thereby confirming the specific function of the this compound protein. This guide outlines the experimental validation of the this compound knockout phenotype through a detailed comparison of the wild-type (WT), the this compound deletion mutant (Δthis compound), and the complemented strain (C-Δthis compound).

Data Presentation: Phenotypic Comparison

The following tables summarize the quantitative data from key experiments comparing the wild-type, Δthis compound, and complemented strains.

StrainSurvival Rate under 1 mM H₂O₂ (%)Survival Rate under 5 mM H₂O₂ (%)
Wild-Type (WT)100100
Δthis compound~50~40
C-Δthis compound~90~85
Caption: Survival rates of L. monocytogenes strains after exposure to hydrogen peroxide (H₂O₂)-induced oxidative stress for 1 hour. Data are presented as a percentage of the survival of the wild-type strain.
StrainAdhesion to Caco-2 cells (%)Invasion of Caco-2 cells (%)
Wild-Type (WT)100100
Δthis compound~70~60
C-Δthis compound~95~90
Caption: Adhesion and invasion efficiency of L. monocytogenes strains in human colorectal adenocarcinoma (Caco-2) cells. Data are presented as a percentage relative to the wild-type strain.
StrainPlaque Formation in L929 cells (relative size)
Wild-Type (WT)1.0
Δthis compound~1.5
C-Δthis compound~1.1
Caption: Relative size of plaques formed by L. monocytogenes strains in murine fibroblast (L929) cells, indicating the efficiency of cell-to-cell spread. A larger plaque size suggests increased spread.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Construction of the this compound In-Frame Deletion Mutant (Δthis compound)

The Δthis compound mutant of Listeria monocytogenes was generated using a temperature-sensitive suicide plasmid-based homologous recombination method.[1]

  • Amplification of Flanking Regions: Upstream and downstream fragments of the this compound gene were amplified from the genomic DNA of wild-type L. monocytogenes using PCR with specific primers.

  • Splicing by Overlap Extension PCR (SOE-PCR): The amplified upstream and downstream fragments were fused by SOE-PCR to create a single fragment with an in-frame deletion of the this compound coding sequence.

  • Cloning into Suicide Vector: The resulting fusion fragment was cloned into the temperature-sensitive suicide vector pKSV7.

  • Transformation and Integration: The recombinant plasmid was transformed into the wild-type L. monocytogenes strain. Integration of the plasmid into the bacterial chromosome was selected for by growing the transformants at a non-permissive temperature (42°C) in the presence of an appropriate antibiotic.

  • Excision and Mutant Selection: Single-crossover integrants were then grown at a permissive temperature (30°C) without antibiotic selection to facilitate the second homologous recombination event, leading to the excision of the plasmid. Clones that had undergone the desired allelic exchange, resulting in the deletion of the this compound gene, were screened for by PCR and confirmed by DNA sequencing.

Construction of the Complemented Strain (C-Δthis compound)

The complemented strain was constructed by reintroducing a wild-type copy of the this compound gene into the Δthis compound mutant.

  • Amplification of the Wild-Type Gene: The full-length this compound gene, including its native promoter region, was amplified from wild-type L. monocytogenes genomic DNA.

  • Cloning into an Integrative Vector: The amplified fragment was cloned into an integrative expression vector, such as pHT304.

  • Transformation of the Mutant Strain: The resulting plasmid was transformed into the Δthis compound mutant strain.

  • Selection of Complemented Strain: Transformants were selected on media containing the appropriate antibiotic. Successful complementation was confirmed by PCR and the restoration of the wild-type phenotype.

Oxidative Stress Survival Assay
  • Bacterial Culture: Wild-type, Δthis compound, and C-Δthis compound strains were grown to the mid-logarithmic phase in Brain Heart Infusion (BHI) broth.

  • Stress Induction: The bacterial cultures were then exposed to specific concentrations of hydrogen peroxide (e.g., 1 mM and 5 mM) for 1 hour.

  • Enumeration of Survivors: After exposure, serial dilutions of the cultures were plated on BHI agar plates. The plates were incubated, and the number of colony-forming units (CFU) was determined. The survival rate was calculated as the percentage of CFU of the treated samples compared to the untreated controls.

Adhesion and Invasion Assays
  • Cell Culture: Caco-2 cells were seeded in 24-well plates and grown to confluence.

  • Bacterial Infection: The cell monolayers were infected with the wild-type, Δthis compound, and C-Δthis compound strains at a multiplicity of infection (MOI) of 10 for 1 hour.

  • Adhesion Assay: After incubation, the cells were washed to remove non-adherent bacteria and then lysed. The number of adherent bacteria was determined by plating the cell lysates and counting the CFUs.

  • Invasion Assay: Following the initial 1-hour infection, the cells were treated with gentamicin to kill extracellular bacteria. The cells were then washed and lysed, and the number of intracellular bacteria was determined by plating the lysates and counting the CFUs.

Plaque Formation Assay
  • Cell Culture: L929 fibroblast cells were seeded in 6-well plates and grown to confluence.

  • Infection: The cell monolayers were infected with a low MOI of the wild-type, Δthis compound, and C-Δthis compound strains.

  • Plaque Development: After the initial infection, the cells were overlaid with a medium containing a low concentration of agar and gentamicin. The plates were incubated for several days to allow for plaque formation.

  • Visualization and Measurement: The plaques were visualized by staining with neutral red, and their sizes were measured.

Mandatory Visualization

Experimental Workflow for Validation of this compound Knockout Phenotype

G cluster_knockout This compound Knockout Construction cluster_complementation Complementation cluster_phenotype Phenotypic Analysis WT Wild-Type L. monocytogenes Knockout Δthis compound Mutant WT->Knockout Homologous Recombination Phenotype Compare Phenotypes: - Oxidative Stress - Adhesion/Invasion - Cell Spread WT->Phenotype Complemented C-Δthis compound Strain Knockout->Complemented Gene Re-introduction Knockout->Phenotype Complemented->Phenotype Validation Validation of This compound Function Phenotype->Validation G cluster_stress Oxidative Stress cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) This compound This compound (DsbA family) ROS->this compound Induces Proteins Periplasmic & Secreted Proteins (e.g., virulence factors) This compound->Proteins Acts on Disulfide_Bond Disulfide Bond Formation Proteins->Disulfide_Bond Folding Correct Protein Folding & Stability Disulfide_Bond->Folding Function Protein Function (Adhesion, Invasion, etc.) Folding->Function Survival Bacterial Survival & Pathogenesis Function->Survival

References

cross-reactivity of anti-LsbA antibodies with other proteins

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of the cross-reactivity of anti-DsbA antibodies with other proteins. Due to the initial ambiguity of the term "LsbA" and the lack of specific data associated with it, this report focuses on the well-characterized DsbA (disulfide bond A) protein family, assuming a likely user intent to investigate this critical bacterial protein. DsbA is a periplasmic oxidoreductase essential for the correct folding of virulence factors in many pathogenic bacteria, making it a key target for novel antimicrobial therapies. Understanding the specificity and potential cross-reactivity of antibodies targeting DsbA is paramount for the development of reliable diagnostic tools and effective therapeutic agents.

This document summarizes the current, albeit limited, publicly available data on the cross-reactivity of anti-DsbA antibodies with its homologues. It also provides detailed experimental protocols for key assays used to determine antibody specificity, including Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA). Furthermore, this guide includes visualizations of the DsbA functional pathway and a general workflow for assessing antibody cross-reactivity to aid researchers in their experimental design.

Introduction to DsbA and Antibody Cross-Reactivity

The DsbA family of proteins are thiol:disulfide oxidoreductases found in the periplasm of Gram-negative bacteria. They play a crucial role in the oxidative folding of secreted and membrane proteins by catalyzing the formation of disulfide bonds.[1] In many pathogenic bacteria, DsbA is essential for the proper folding and function of virulence factors, such as toxins and adhesins.[1] Consequently, DsbA has emerged as an attractive target for the development of anti-virulence drugs.[2][3]

Antibody-based therapies and diagnostics targeting DsbA require a high degree of specificity to avoid off-target effects. Antibody cross-reactivity occurs when an antibody raised against a specific antigen (in this case, DsbA) also binds to other, structurally similar proteins, such as DsbA homologues from different bacterial species or other proteins with similar epitopes.[3] Assessing the cross-reactivity of anti-DsbA antibodies is a critical step in their validation and development.

Comparison of Anti-DsbA Antibody Cross-Reactivity

Despite the importance of DsbA as a therapeutic target, detailed, publicly available quantitative data on the cross-reactivity of specific anti-DsbA antibodies with a panel of homologous proteins is scarce. Research has focused more on the diversity of DsbA homologues across different bacterial species and the development of DsbA inhibitors rather than on the specificity of the antibodies themselves.[1][2]

Many pathogenic bacteria encode multiple DsbA homologues, such as DsbL and SrgA in Salmonella enterica, which share low sequence identity but have conserved structural features.[1] This diversity presents a challenge for developing highly specific antibodies. A study by Shang et al. (2020) generated monoclonal antibodies against Escherichia coli DsbA and confirmed their ability to detect DsbA via Western blotting and immunoprecipitation, however, cross-reactivity with other proteins was not reported.[4]

Without specific experimental data comparing the binding of an anti-DsbA antibody to its target and to homologous proteins, a quantitative comparison table cannot be generated at this time. Researchers are encouraged to perform their own cross-reactivity studies using the protocols outlined in this guide. A qualitative assessment of potential cross-reactivity can be inferred from sequence and structural alignments of DsbA homologues.[5]

Table 1: Sequence Identity of DsbA Homologues from Various Bacterial Species (Illustrative Example)

ProteinOrganismUniProt IDSequence Identity to E. coli DsbA (%)
DsbAEscherichia coliP0AEG4100
DsbLEscherichia coli (UPEC)A0A0H2V8X335
SrgASalmonella entericaP0DPA730
DsbA1Neisseria meningitidisQ9JYY228
WpDsbA1Wolbachia pipientisA0A0B7P0Y925

This table is for illustrative purposes to show the diversity within the DsbA family and does not represent actual antibody cross-reactivity data.

Experimental Protocols for Assessing Antibody Cross-Reactivity

To determine the cross-reactivity of an anti-DsbA antibody, researchers can employ several standard immunoassays. The following are detailed protocols for Western Blotting and ELISA.

Western Blotting Protocol for Cross-Reactivity Assessment

Western blotting is a widely used technique to detect specific proteins in a complex mixture. By running lysates from different bacterial species or purified homologous proteins, the cross-reactivity of an anti-DsbA antibody can be visually assessed.

Materials:

  • Protein samples (e.g., lysates from different bacterial strains, purified DsbA and homologues)

  • SDS-PAGE gels

  • Running buffer (Tris-glycine-SDS)

  • Transfer buffer (Tris-glycine-methanol)

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)

  • Primary antibody (anti-DsbA)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Prepare protein lysates from bacterial cultures or dilute purified proteins to a known concentration.

  • Gel Electrophoresis: Separate the protein samples by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the anti-DsbA primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at the appropriate dilution in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Compare the band intensities for DsbA and the tested homologous proteins. The presence of bands for other proteins indicates cross-reactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for Quantitative Cross-Reactivity Analysis

ELISA can provide a more quantitative measure of antibody cross-reactivity by assessing the binding of the antibody to immobilized antigens.

Materials:

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Purified DsbA and homologous proteins

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Primary antibody (anti-DsbA)

  • HRP-conjugated secondary antibody

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Antigen Coating: Coat the wells of a 96-well plate with 100 µL of purified DsbA and each homologous protein at a concentration of 1-10 µg/mL in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with PBST.

  • Blocking: Block the wells with 200 µL of blocking buffer for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add serial dilutions of the anti-DsbA antibody to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody at the appropriate dilution and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Compare the absorbance values for DsbA and the homologous proteins. The percentage of cross-reactivity can be calculated relative to the binding to the target antigen (DsbA).

Visualization of Pathways and Workflows

DsbA Oxidative Folding Pathway

The following diagram illustrates the DsbA/DsbB oxidative pathway in the periplasm of E. coli.

G cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane Unfolded Protein Unfolded Protein DsbA_ox DsbA (oxidized) Unfolded Protein->DsbA_ox translocation DsbA_red DsbA (reduced) DsbA_ox->DsbA_red donates disulfide bond Folded Protein\n(with disulfide bonds) Folded Protein (with disulfide bonds) DsbA_red->DsbA_ox re-oxidized by DsbB DsbB DsbB DsbA_red->DsbB electrons transferred

DsbA/DsbB Oxidative Folding Pathway
Experimental Workflow for Antibody Cross-Reactivity Assessment

This diagram outlines the general workflow for testing the cross-reactivity of an anti-DsbA antibody.

G start Start: Anti-DsbA Antibody protein_prep Prepare Protein Samples: - Purified DsbA (Target) - Purified Homologues - Lysates from different species start->protein_prep immunoassay Perform Immunoassays protein_prep->immunoassay western_blot Western Blot immunoassay->western_blot Qualitative elisa ELISA immunoassay->elisa Quantitative data_analysis Data Analysis western_blot->data_analysis elisa->data_analysis qualitative Qualitative Assessment: Compare band presence/intensity data_analysis->qualitative quantitative Quantitative Assessment: Calculate % cross-reactivity data_analysis->quantitative conclusion Conclusion: Determine Antibody Specificity qualitative->conclusion quantitative->conclusion

Workflow for Antibody Cross-Reactivity Testing

Conclusion

The specificity of anti-DsbA antibodies is a critical parameter for their use in research, diagnostics, and therapeutics. While there is a recognized diversity among DsbA family proteins across different bacterial species, which suggests a potential for cross-reactivity, there is a notable lack of published, quantitative data on the cross-reactivity of specific anti-DsbA antibodies. This guide provides the necessary background, detailed experimental protocols, and workflow visualizations to enable researchers to conduct their own thorough cross-reactivity assessments. Such studies are essential for the validation of existing antibodies and the development of new, highly specific reagents targeting the DsbA protein family.

References

A Comparative Guide to the Enzymatic Activity of Bile Salt Hydrolase (LsbA) in Listeria Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to LsbA (Bile Salt Hydrolase)

This compound is a bile salt hydrolase (BSH), an enzyme that catalyzes the deconjugation of bile salts by hydrolyzing the amide bond that links a steroid core to a glycine or taurine residue. In the context of Listeria pathogenesis, BSH activity is considered a virulence factor. It is believed to contribute to the survival and persistence of the bacterium within the host's gastrointestinal tract, a niche rich in antimicrobial bile salts. The bsh gene is positively regulated by PrfA, the master transcriptional activator of virulence genes in Listeria monocytogenes.

Comparative Enzymatic Activity

Current research indicates a significant difference in BSH activity between pathogenic and non-pathogenic Listeria species.

Listeria Species/StrainThis compound (Bsh) ActivityKey Findings
Listeria monocytogenes Present and activeThe bsh gene is present and encodes a functional intracellular enzyme in pathogenic Listeria species.[1][2] BSH activity is enhanced under low oxygen conditions, which may be encountered within the host.[2] Deletion of the bsh gene leads to reduced resistance to bile in vitro and decreased virulence and colonization in animal models.[2]
Listeria innocua AbsentThe genome of Listeria innocua, a non-pathogenic species, lacks the bsh gene.[1] Consequently, this species does not exhibit bile salt hydrolase activity.
Other pathogenic Listeria spp. Present and activeThe bsh gene is reported to encode a functional enzyme in all pathogenic Listeria species.[2]

While quantitative kinetic data such as Kcat, Km, and Vmax for Listeria Bsh are not available in the reviewed literature, qualitative assays consistently demonstrate the presence of BSH activity in L. monocytogenes and its absence in L. innocua.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound (Bsh) activity.

Qualitative Bile Salt Hydrolase Plate Assay

This method is widely used to screen for and qualitatively assess BSH activity in bacterial strains.

Principle: Bile salt hydrolase activity is detected by the precipitation of deconjugated bile acids in an agar medium. The deconjugated bile acids are less soluble at the acidic pH produced by bacterial fermentation and form opaque white precipitates around the colonies of BSH-positive strains.

Materials:

  • MRS (de Man, Rogosa and Sharpe) agar

  • Glycodeoxycholic acid (GDCA) or Taurodeoxycholic acid (TDCA)

  • Calcium chloride (CaCl₂)

  • Anaerobic incubation system (e.g., anaerobic jar with gas-generating sachets)

  • Bacterial cultures to be tested

Procedure:

  • Prepare MRS agar according to the manufacturer's instructions.

  • Autoclave the MRS agar and cool to 45-50°C.

  • Aseptically add a filter-sterilized solution of the conjugated bile salt (e.g., GDCA or TDCA) to a final concentration of 0.5% (w/v).

  • Add a filter-sterilized solution of CaCl₂ to a final concentration of 0.37 g/L.

  • Mix gently and pour the plates. Allow the agar to solidify.

  • Once solidified, spot-inoculate the bacterial strains onto the surface of the agar plates.

  • Incubate the plates anaerobically at 37°C for 48-72 hours.

  • Observe the plates for the formation of a white precipitate halo around the bacterial growth. The diameter of the precipitation zone can be measured as a semi-quantitative indicator of BSH activity.

Quantitative Bile Salt Hydrolase Activity Assay (HPLC-based)

This method allows for the quantitative determination of BSH activity by measuring the amount of released amino acid or deconjugated bile salt.

Principle: The enzymatic activity of BSH is quantified by measuring the concentration of the product (e.g., glycine or taurine) or the decrease in the substrate (conjugated bile salt) over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Bacterial cell lysate or purified BSH enzyme

  • Phosphate buffer (e.g., 0.1 M sodium phosphate, pH 6.0)

  • Conjugated bile salt substrate (e.g., glycocholic acid)

  • Trichloroacetic acid (TCA) for reaction termination

  • HPLC system with a suitable column (e.g., C18) and detector

Procedure:

  • Preparation of Cell-Free Extract:

    • Grow the Listeria strain of interest to the desired growth phase.

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with a suitable buffer.

    • Resuspend the cells in buffer and lyse them using methods such as sonication or bead beating.

    • Centrifuge the lysate to remove cell debris and collect the supernatant (cell-free extract).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing the cell-free extract (or purified enzyme) and the conjugated bile salt substrate in a phosphate buffer.

    • Incubate the reaction mixture at a specific temperature (e.g., 37°C) for a defined period.

    • At various time points, take aliquots of the reaction mixture and stop the reaction by adding TCA.

  • HPLC Analysis:

    • Centrifuge the TCA-treated samples to precipitate proteins.

    • Filter the supernatant and inject it into the HPLC system.

    • Separate and quantify the substrate and/or product using a pre-established HPLC method with appropriate standards.

  • Calculation of Activity:

    • Calculate the rate of substrate consumption or product formation.

    • Enzyme activity can be expressed in units such as µmol of product formed per minute per mg of protein.

    • To determine kinetic parameters (Km and Vmax), the assay is performed with varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Visualizations

Experimental_Workflow_BSH_Activity cluster_qualitative Qualitative Plate Assay cluster_quantitative Quantitative HPLC Assay prep_agar Prepare MRS Agar + Bile Salt + CaCl₂ inoculate Inoculate with Listeria Strains prep_agar->inoculate incubate_anaerobic Anaerobic Incubation (37°C, 48-72h) inoculate->incubate_anaerobic observe_halo Observe for Precipitation Halo incubate_anaerobic->observe_halo prep_lysate Prepare Cell-Free Extract reaction Enzymatic Reaction (Lysate + Substrate) prep_lysate->reaction hplc HPLC Analysis reaction->hplc kinetics Determine Kinetic Parameters (Km, Vmax) hplc->kinetics

Caption: Workflow for assessing Bile Salt Hydrolase (BSH) activity.

BSH_Signaling_Pathway cluster_host Host Environment (Intestine) cluster_listeria Listeria monocytogenes bile_salts Conjugated Bile Salts (e.g., Glycocholic Acid) bsh_enzyme BSH Enzyme (this compound) bile_salts->bsh_enzyme Substrate deconjugated_bile_salts Deconjugated Bile Salts + Amino Acid prfA PrfA (Virulence Regulator) bsh_gene bsh gene (this compound) prfA->bsh_gene Upregulates bsh_gene->bsh_enzyme Expresses bsh_enzyme->deconjugated_bile_salts Catalyzes survival Enhanced Survival & Persistence bsh_enzyme->survival

Caption: Role of BSH (this compound) in Listeria monocytogenes pathogenesis.

References

Comparative Analysis of Virulence: Wild-Type Listeria monocytogenes vs. InlB Mutant

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Note: This guide addresses the virulence of an Internalin B (InlB) mutant of Listeria monocytogenes as a representative example of a surface protein mutant. Initial searches for a specific protein designated "LsbA" in Listeria monocytogenes did not yield identifiable information in the current scientific literature. InlB is a well-characterized virulence factor, and its mutant provides a valuable model for understanding the role of surface proteins in listerial pathogenesis.

Executive Summary

Internalin B (InlB) is a critical surface protein that mediates the invasion of Listeria monocytogenes into various host cells, particularly hepatocytes, by activating the host cell receptor c-Met. This guide provides a comparative overview of the virulence of a wild-type L. monocytogenes strain and an isogenic ΔinlB mutant. Experimental data consistently demonstrates that the deletion of the inlB gene leads to a significant attenuation of virulence, characterized by a higher lethal dose (LD50) and reduced bacterial colonization in key organs such as the liver and spleen. This guide summarizes the quantitative data, details the experimental protocols used for virulence assessment, and illustrates the InlB signaling pathway.

Data Presentation: Quantitative Comparison of Virulence

The virulence of the ΔinlB mutant is markedly reduced compared to the wild-type strain across key infectivity parameters. The following table summarizes findings from a representative study.

ParameterWild-Type (Lm90)ΔinlB Mutant (Lm90-ΔinlB)Fold Change (Attenuation)Reference
Median Lethal Dose (LD50) in mice (CFU) 10^4.6010^7.38~501-fold increase[1]
Bacterial Load in Spleen (CFU/organ) at Day 3 post-infection Significantly HigherSignificantly Lower-[1]
Bacterial Load in Liver (CFU/organ) at Day 3 post-infection Significantly HigherSignificantly Lower-[1]
Adhesion to MBMEC cells (%) 4.632.52~1.8-fold decrease[1]
Invasion of MBMEC cells (%) 0.370.23~1.6-fold decrease[1]

CFU: Colony Forming Units; MBMEC: Mouse Brain Microvascular Endothelial Cells.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of wild-type and ΔinlB mutant Listeria monocytogenes.

Mouse Model of Listeriosis (Intravenous Infection)

This protocol is a standard method to assess the systemic virulence of Listeria monocytogenes.

  • Bacterial Preparation: L. monocytogenes strains (wild-type and ΔinlB mutant) are grown in Brain Heart Infusion (BHI) broth to mid-log phase. Bacteria are then washed and resuspended in sterile phosphate-buffered saline (PBS) to the desired concentration.[2][3]

  • Animal Model: 6-8 week old female BALB/c mice are typically used.[2]

  • Infection: Mice are infected via intravenous (IV) tail vein injection with a specific dose of the bacterial suspension (e.g., 1-2 x 10^4 CFU per animal for a lethal dose study). The inoculum volume is typically 200 µL.[2][4]

  • LD50 Determination: To determine the 50% lethal dose (LD50), groups of mice are injected with serial dilutions of the bacterial cultures. The mice are monitored for a period of 10-14 days, and mortality is recorded. The LD50 is calculated using a statistical method such as the Reed-Muench method.[1]

  • Bacterial Load in Organs: At specific time points post-infection (e.g., day 3), mice are euthanized. The spleen and liver are aseptically removed and weighed. The organs are then homogenized in sterile PBS with a detergent like Triton X-100. Serial dilutions of the homogenates are plated on BHI agar. After incubation at 37°C, the colony-forming units (CFU) are counted to determine the bacterial load per organ.[3][5]

Cell Invasion Assay (Gentamicin Protection Assay)

This in vitro assay quantifies the ability of Listeria to invade host cells.

  • Cell Culture: Human epithelial cell lines such as Caco-2 are grown to confluency in 24-well plates.[6][7]

  • Infection: Cell monolayers are infected with L. monocytogenes strains at a specific multiplicity of infection (MOI), for instance, 10 bacteria per cell. The infection is allowed to proceed for a set time (e.g., 1-2 hours) to allow for bacterial entry.[6][8]

  • Gentamicin Treatment: After the initial infection period, the medium is replaced with fresh medium containing gentamicin (e.g., 100 µg/mL). Gentamicin is an antibiotic that does not penetrate eukaryotic cells, thus it kills extracellular bacteria while leaving intracellular bacteria unharmed.[6][7]

  • Cell Lysis and Enumeration: After a further incubation period, the cells are washed with PBS and then lysed with a detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria. The lysate is serially diluted and plated on BHI agar to enumerate the viable intracellular bacteria (CFU).[6]

Mandatory Visualization

Signaling Pathway of InlB-Mediated Invasion

InlB_Signaling_Pathway cluster_Listeria Listeria monocytogenes cluster_Host_Cell Host Cell InlB InlB c-Met c-Met InlB->c-Met Binds and activates PI3K PI3K c-Met->PI3K RAS_RAF_MAPK RAS/RAF/MAPK Pathway c-Met->RAS_RAF_MAPK Akt Akt PI3K->Akt Actin_Rearrangement Actin Cytoskeleton Rearrangement Akt->Actin_Rearrangement RAS_RAF_MAPK->Actin_Rearrangement Bacterial_Uptake Bacterial Uptake Actin_Rearrangement->Bacterial_Uptake

Caption: InlB-mediated host cell invasion pathway.

Experimental Workflow for In Vivo Virulence Assessment

Virulence_Assessment_Workflow cluster_preparation Preparation cluster_infection Infection cluster_analysis Analysis Bacterial_Culture Grow Wild-Type & ΔinlB L. monocytogenes Bacterial_Suspension Prepare Bacterial Suspensions in PBS Bacterial_Culture->Bacterial_Suspension IV_Injection Intravenous Injection into Mice Bacterial_Suspension->IV_Injection LD50_Monitoring Monitor for Mortality (LD50 Determination) IV_Injection->LD50_Monitoring Organ_Harvest Harvest Spleen & Liver (Day 3 Post-Infection) IV_Injection->Organ_Harvest Homogenization Homogenize Organs Organ_Harvest->Homogenization Plating Plate Serial Dilutions on BHI Agar Homogenization->Plating CFU_Counting Count CFUs to Determine Bacterial Load Plating->CFU_Counting

Caption: Workflow for assessing Listeria virulence in a mouse model.

References

A Functional Showdown: LsbA of Listeria monocytogenes versus DsbA of Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of bacterial protein folding and virulence, the DsbA family of thiol:disulfide oxidoreductases plays a pivotal role. These enzymes are responsible for the introduction of disulfide bonds into nascent proteins, a critical step for their stability and function. This guide provides a detailed functional comparison of two key players: LsbA (Lmo1059) from the foodborne pathogen Listeria monocytogenes and the well-characterized DsbA from the model organism Escherichia coli. This objective analysis, supported by experimental data, aims to illuminate their similarities and differences, offering valuable insights for researchers in microbiology and professionals in drug development.

At a Glance: Key Functional Parameters

To facilitate a direct comparison, the following table summarizes the known quantitative data for this compound and E. coli DsbA.

ParameterThis compound (Listeria monocytogenes Lmo1059)E. coli DsbA
Catalytic Motif CPFCCPHC
Primary Function Reductase (GSSG), Oxidative Stress ToleranceOxidase (disulfide bond formation)
Redox Potential (E°') Not yet determined-122 mV[1]
Substrate Specificity Oxidized glutathione (GSSG), InsulinBroad (various secreted and periplasmic proteins)
Kinetic Parameters (for GSSG) Km: 0.43 ± 0.04 mMNot applicable (primarily an oxidase)
Vmax: 1.58 ± 0.05 µM/min
kcat: 0.87 ± 0.03 s⁻¹

Delving Deeper: A Functional Analysis

While both this compound and E. coli DsbA belong to the thioredoxin superfamily and possess the characteristic CXXC active site motif, their primary roles and biochemical properties exhibit notable distinctions.

E. coli DsbA: The Archetypal Periplasmic Oxidase

E. coli DsbA is a powerful oxidant, essential for the correct folding of a vast array of periplasmic and secreted proteins, including many virulence factors.[2][3] Its highly oxidizing nature is reflected in its low redox potential of -122 mV.[1] DsbA operates in a well-defined pathway where it is re-oxidized by the inner membrane protein DsbB, which in turn transfers electrons to the respiratory chain.[2][3][4][5] This efficient recycling mechanism ensures a continuous supply of oxidized DsbA to catalyze disulfide bond formation in newly translocated proteins. DsbA exhibits broad substrate specificity, a feature attributed to a large, hydrophobic surface patch surrounding its active site that can accommodate a wide range of unfolded polypeptides.[6]

This compound (Lmo1059): A Player in Oxidative Stress Response

In contrast to the primarily oxidative role of E. coli DsbA, this compound from Listeria monocytogenes has been characterized as a reductase, with a demonstrated ability to efficiently reduce oxidized glutathione (GSSG). This activity is crucial for maintaining redox homeostasis and protecting the bacterium against oxidative stress, a key challenge during infection of a host.[7] While it can also reduce insulin, its primary physiological role appears to be linked to the oxidative stress response. The active site motif of this compound, CPFC, differs slightly from the CPHC motif of E. coli DsbA, which may contribute to their functional divergence. The redox potential of this compound has not yet been experimentally determined, a critical piece of data that would further illuminate its functional relationship to other DsbA family members.

Experimental Corner: Protocols for Functional Characterization

To provide a practical resource for researchers, this section outlines the key experimental protocols used to characterize the functional properties of this compound and E. coli DsbA.

Measurement of Reductase Activity (this compound)

Insulin Turbidity Assay: This assay is a classic method to measure the reductase activity of thiol:disulfide oxidoreductases. The reduction of the two disulfide bonds in insulin causes the precipitation of its B chain, leading to an increase in turbidity that can be monitored spectrophotometrically.

Protocol:

  • Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 150 µM human insulin, and 2 mM EDTA.

  • Add the purified Lmo1059 protein to a final concentration of 1.0 µM.

  • Initiate the reaction by adding dithiothreitol (DTT) to a final concentration of 1 mM.

  • Monitor the increase in absorbance at 650 nm over time at 25°C using a microplate reader.

  • A reaction mixture without the enzyme serves as a negative control, while a reaction with a known reductase like thioredoxin (TrxA) can be used as a positive control.

Glutathione Reductase Activity Assay: This assay measures the ability of this compound to reduce GSSG in the presence of a reducing agent like DTT. The production of reduced glutathione (GSH) can be quantified.

Protocol:

  • Set up a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 2 mM EDTA, 1.0 µM purified Lmo1059, and varying concentrations of GSSG.

  • Initiate the reaction by adding 1 mM DTT.

  • The rate of GSSG reduction can be determined by measuring the consumption of NADPH if coupled with glutathione reductase, or by other methods that quantify thiol groups.

  • Kinetic parameters (Km, Vmax, and kcat) can be calculated by fitting the initial reaction rates at different GSSG concentrations to the Michaelis-Menten equation.

Determination of Redox Potential (E. coli DsbA)

The redox potential of DsbA can be determined by equilibrating the purified protein with a series of redox buffers of known potential and then measuring the ratio of its oxidized to reduced forms.

Protocol:

  • Incubate purified, oxidized E. coli DsbA (e.g., 3 µM) in a degassed buffer (e.g., 10 mM sodium phosphate, pH 7.0, 0.1 mM EDTA).

  • Add a fixed concentration of oxidized glutathione (GSSG, e.g., 1 mM) and a range of concentrations of reduced glutathione (GSH, e.g., 0.01 µM to 1 mM) to create redox buffers of varying potentials.

  • Allow the reaction to equilibrate for 16-20 hours at 25°C.

  • Determine the ratio of oxidized to reduced DsbA. This is often done using fluorescence spectroscopy, as the intrinsic tryptophan fluorescence of DsbA changes upon reduction.

  • The redox potential is then calculated using the Nernst equation, with the known redox potential of the GSH/GSSG couple as a reference.[1]

Visualizing the Pathways: A DOT Language Representation

To provide a clearer understanding of the cellular context in which this compound and E. coli DsbA function, the following diagrams, generated using the DOT language, illustrate their respective pathways.

DsbA_Ecoli_Pathway cluster_periplasm Periplasm cluster_membrane Inner Membrane cluster_respiration Respiratory Chain Unfolded_Protein Unfolded Protein (2 SH) DsbA_ox DsbA (ox) Unfolded_Protein->DsbA_ox Disulfide Bond Formation Folded_Protein Folded Protein (S-S) DsbA_ox->Folded_Protein DsbA_red DsbA (red) DsbA_ox->DsbA_red DsbB DsbB DsbA_red->DsbB Re-oxidation DsbB->DsbA_ox Quinone_pool Quinone Pool DsbB->Quinone_pool e- transfer Terminal_Oxidase Terminal Oxidase Quinone_pool->Terminal_Oxidase

Caption: The DsbA-DsbB oxidative folding pathway in E. coli.

LsbA_Listeria_Pathway cluster_cytoplasm Cytoplasm Oxidative_Stress Oxidative Stress (e.g., H₂O₂) GSSG Oxidized Glutathione (GSSG) Oxidative_Stress->GSSG LsbA_red This compound (red) GSSG->LsbA_red Reduction GSH Reduced Glutathione (2 GSH) LsbA_red->GSH LsbA_ox This compound (ox) LsbA_red->LsbA_ox Reductant Cellular Reductants (e.g., Trx system) LsbA_ox->Reductant Regeneration Reductant->LsbA_red

Caption: Proposed role of this compound in the oxidative stress response of Listeria monocytogenes.

Conclusion: Divergent Roles in Bacterial Pathogenesis

The functional comparison of this compound from Listeria monocytogenes and DsbA from Escherichia coli reveals a fascinating example of evolutionary adaptation within a conserved protein family. While E. coli DsbA has been finely tuned as a potent oxidase to facilitate the folding of a multitude of periplasmic proteins, this compound appears to have evolved a primary role as a reductase, contributing to the defense against oxidative stress, a critical aspect of Listeria's pathogenic lifestyle.

This divergence in function, despite structural similarities, underscores the importance of detailed biochemical and genetic characterization of DsbA homologs in different bacterial species. For drug development professionals, this highlights the potential for designing species-specific inhibitors that target the unique functional aspects of these enzymes, offering a promising avenue for the development of novel anti-virulence therapies. Further research, particularly the determination of this compound's redox potential and a broader characterization of its substrate profile, will be instrumental in fully elucidating its role in Listeria monocytogenes pathogenesis and its potential as a therapeutic target.

References

The Agr Quorum Sensing System: A Key Regulator of Biofilm Formation in Listeria monocytogenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of food safety and clinical microbiology, the ability of the foodborne pathogen Listeria monocytogenes to form biofilms on various surfaces presents a significant challenge. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances, which offer protection from antimicrobials and environmental stresses, contributing to the persistence of this pathogen in food processing environments and its virulence. A critical regulatory system governing this complex process is the accessory gene regulator (agr) quorum-sensing system. This guide provides a comparative analysis of the role of the agr system in Listeria biofilm formation, supported by experimental data, and contrasts it with other key factors, including the Biofilm-Associated Protein (BapL) and the general stress response regulator Sigma B (σB).

The Role of the agr System in Biofilm Formation

The agr system is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In Listeria monocytogenes, the agr locus is composed of four genes: agrB, agrD, agrC, and agrA. The system functions through the production and detection of a small signaling molecule, an autoinducing peptide (AIP). Deletion of key components of this system, particularly agrD (which encodes the AIP precursor) and agrA (which encodes the response regulator), has been shown to significantly impair biofilm formation.[1][2]

Quantitative Analysis of Biofilm Formation

The impact of the agr system on biofilm formation has been quantified using crystal violet staining assays, a common method to measure biofilm biomass. The following table summarizes the findings from a study investigating the biofilm phenotype of a ∆agrD mutant.

StrainMediumTemperature (°C)Biofilm Formation (Absorbance at 562 nm)
L. monocytogenes EGD-e (Wild-Type)0.1x BHI25~0.8
L. monocytogenes EGD-e ∆agrD0.1x BHI25~0.4
Complemented ∆agrD0.1x BHI25~0.8
Data adapted from Zetzmann et al., 2019.[3]

These results demonstrate a substantial reduction in biofilm formation in the absence of a functional agr system under specific environmental conditions.[3]

Comparison with Other Biofilm-Associated Factors

While the agr system is a crucial regulator, other factors also play significant roles in Listeria biofilm development.

Biofilm-Associated Protein (BapL)

BapL is a large cell wall-anchored protein that has been implicated in the initial attachment of Listeria to surfaces.[4]

StrainBiofilm Formation (Relative to Wild-Type)
L. monocytogenes 10403s (Wild-Type)100%
L. monocytogenes 10403s ∆bapL~50%
Data adapted from Jordan et al., 2008.[5]

Mutation of the bapL gene leads to a significant, approximately 50%, reduction in the attachment of L. monocytogenes to polystyrene surfaces.[5]

The Sigma B (σB) Regulon

The alternative sigma factor σB is the master regulator of the general stress response in Listeria. It controls the expression of a large number of genes that help the bacterium survive various environmental stresses. The role of σB in biofilm formation is complex and appears to be strain-dependent. Some studies indicate that a functional σB is required for robust biofilm formation, while others have shown that mutations in the σB regulator, rsbU, can lead to increased biofilm.[1][6][7]

StrainBiofilm Formation (Relative to Wild-Type)
L. monocytogenes EGD-e (Wild-Type)100%
L. monocytogenes EGD-e ∆rsbUIncreased
Data adapted from Cormac M. Gahan, et al., 2020.[1]

This suggests a complex regulatory network where the general stress response can both positively and negatively influence biofilm development.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided.

agr_signaling_pathway cluster_cell Listeria monocytogenes Cell AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/Protease) AgrD->AgrB AIP_intra AIP (intracellular) AgrB->AIP_intra Processing & Export AIP_extra AIP (extracellular) AIP_intra->AIP_extra AgrC AgrC (Histidine Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation P_AgrA P-AgrA (Active) AgrA->P_AgrA DNA Target Genes P_AgrA->DNA Binds to Promoter Biofilm Biofilm Formation DNA->Biofilm Regulates Expression AIP_extra->AgrC Binds to Receptor

Caption: The agr quorum-sensing signaling pathway in Listeria monocytogenes.

experimental_workflow start Start inoculation Inoculate 96-well plate with bacterial culture start->inoculation incubation Incubate to allow biofilm formation inoculation->incubation washing1 Wash wells to remove planktonic cells incubation->washing1 staining Stain with Crystal Violet washing1->staining washing2 Wash wells to remove excess stain staining->washing2 solubilization Solubilize bound stain with ethanol washing2->solubilization measurement Measure absorbance at 595 nm solubilization->measurement end End measurement->end

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling LsbA

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive guide for the safe handling and disposal of the recombinant protein LsbA (Lipoprotein signal peptidase). The procedures outlined are based on standard laboratory practices for handling non-hazardous biological materials and are intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

Recombinant this compound protein, typically expressed in non-pathogenic laboratory strains of E. coli, is classified as a Biosafety Level 1 (BSL-1) material. This classification is for well-characterized agents not known to consistently cause disease in immunocompetent adult humans, and that present minimal potential hazard to laboratory personnel and the environment.[1] While the protein itself is not considered hazardous, the following potential risks should be considered:

  • Aerosol Formation: Pipetting, vortexing, or sonicating protein solutions can generate aerosols, which could be inhaled.

  • Contamination: Standard laboratory procedures should be followed to prevent microbial contamination of the protein solution and the surrounding work area.

  • Chemical Hazards: Buffers and other reagents used in conjunction with the protein may have their own associated hazards.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound protein and associated materials.[2][3][4]

PPE ItemSpecifications and Use
Laboratory Coat A clean, buttoned lab coat must be worn to protect clothing from spills.[2]
Gloves Nitrile gloves are recommended to be worn at all times.[2] If gloves become contaminated, they should be removed and replaced immediately.
Eye Protection Safety glasses with side shields are required to protect against splashes.[5]
Additional PPE Long pants and closed-toe shoes must be worn in the laboratory at all times.[2][5]

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Lyophilized this compound protein should be stored at -20°C or -80°C for long-term stability.[6]

  • Reconstituted protein solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C.[6][7]

Reconstitution and Handling:

  • Briefly centrifuge the vial before opening to ensure the lyophilized powder is at the bottom.

  • Reconstitute the protein using the buffer recommended on the product datasheet.

  • All handling of the protein solution should be performed in a clean, designated workspace.

  • Avoid creating aerosols by pipetting gently and avoiding vigorous mixing.

Disposal Plan

All waste materials contaminated with this compound protein or the E. coli expression host must be decontaminated prior to disposal.

Waste TypeDecontamination and Disposal Procedure
Liquid Waste Decontaminate liquid waste (e.g., E. coli cultures, protein solutions) by adding bleach to a final concentration of 10% and allowing a contact time of at least 30 minutes.[8][9] Following decontamination, the solution can be disposed of down the drain with copious amounts of water, in accordance with local regulations.[9][10]
Solid Waste Solid waste (e.g., contaminated gloves, pipette tips, tubes) should be collected in a biohazard bag and decontaminated by autoclaving.[11] After autoclaving, the waste can be disposed of in the regular trash.
Sharps Needles, syringes, and other contaminated sharps must be placed in a designated sharps container for disposal.[10]

Experimental Protocols

General Protocol for Handling this compound:

  • Preparation: Don the appropriate PPE as outlined in the table above. Prepare a clean work area.

  • Reconstitution (if applicable): Briefly centrifuge the vial of lyophilized this compound. Reconstitute in the recommended buffer to the desired concentration.

  • Aliquoting: Aliquot the reconstituted protein into single-use tubes to prevent contamination and degradation from multiple freeze-thaw cycles.[7]

  • Experimentation: Carry out experimental procedures, adhering to standard good laboratory practices.

  • Decontamination: Following the experiment, decontaminate all work surfaces with a suitable disinfectant (e.g., 70% ethanol or a 10% bleach solution).

  • Disposal: Dispose of all liquid and solid waste according to the procedures in the disposal table.

Workflow for Safe Handling and Disposal of this compound

LsbA_Workflow Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don PPE: Lab Coat, Gloves, Safety Glasses B Receive and Inspect This compound Package A->B C Store at -20°C or -80°C B->C D Reconstitute Protein Solution C->D E Perform Experiment D->E F Segregate Waste: Liquid, Solid, Sharps E->F G Decontaminate Liquid Waste (10% Bleach) F->G H Decontaminate Solid Waste (Autoclave) F->H I Dispose of Sharps in Designated Container F->I J Dispose of Decontaminated Waste G->J H->J I->J

Caption: Workflow for the safe handling and disposal of this compound protein.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.